Quercetin 3-O-(6''-acetyl-glucoside)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O13/c1-8(24)33-7-15-17(29)19(31)20(32)23(35-15)36-22-18(30)16-13(28)5-10(25)6-14(16)34-21(22)9-2-3-11(26)12(27)4-9/h2-6,15,17,19-20,23,25-29,31-32H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLUNMMNDNWZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54542-51-7 | |
| Record name | Quercetin 3-(6''-acetylglucoside) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Quercetin 3-O-(6''-acetyl-glucoside): A Comprehensive Technical Guide on its Natural Occurrence, Analysis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin 3-O-(6''-acetyl-glucoside) is a naturally occurring acetylated flavonoid glycoside that has garnered interest within the scientific community for its potential biological activities. As a derivative of quercetin, one of the most abundant and well-studied dietary flavonoids, this compound is found in a variety of plant species. Its structural modification, specifically the acetylation of the glucose moiety, may influence its bioavailability and bioactivity compared to its parent compounds, quercetin and quercetin-3-O-glucoside. This technical guide provides an in-depth overview of the natural sources of Quercetin 3-O-(6''-acetyl-glucoside), quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an examination of its interaction with key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Occurrence of Quercetin 3-O-(6''-acetyl-glucoside)
Quercetin 3-O-(6''-acetyl-glucoside) has been identified in a diverse range of plant species, suggesting a widespread, albeit often minor, presence in the plant kingdom. Its occurrence has been documented in various plant families, with notable examples in the Asteraceae, Amaranthaceae, Rosaceae, and Cornaceae families.
Documented Plant Sources
The presence of this compound has been confirmed in the following plant species through analytical techniques such as liquid chromatography-mass spectrometry (LC-MS)[1]:
-
Artemisia species (Asteraceae): This acetylated flavonoid has been identified as a metabolite in species such as Artemisia afra (African wormwood) and Artemisia annua (sweet annie)[1].
-
Salicornia species (Amaranthaceae): Commonly known as glasswort, species within this genus have been reported to contain Quercetin 3-O-(6''-acetyl-glucoside)[1].
-
Prunus mume (Rosaceae): The flower buds of the Japanese apricot are a known source of this compound[1].
-
Cornus species (Cornaceae): Fruits of various Cornus species have been found to contain Quercetin 3-O-(6''-acetyl-glucoside)[2].
-
Peucedanum ostruthium (Apiaceae): The leaves of this plant, commonly known as masterwort, have been shown to contain this flavonoid.
-
Horsetail herb (Equisetum sp.): This plant has also been identified as a natural source.
Quantitative Data
The concentration of Quercetin 3-O-(6''-acetyl-glucoside) can vary significantly depending on the plant species, the part of the plant analyzed, and the extraction and quantification methods employed. The following table summarizes the available quantitative data.
| Plant Species | Plant Part | Concentration/Yield | Reference |
| Prunus mume | Flower Buds | 0.0010% yield | |
| Peucedanum ostruthium | Leaves | 138.52 ± 1.88 mg/100 g Dry Extract |
Experimental Protocols
The accurate identification and quantification of Quercetin 3-O-(6''-acetyl-glucoside) in complex plant matrices require robust and validated analytical methods. The following sections outline a representative workflow for the extraction and analysis of this compound, primarily based on methodologies applied to the Prunus genus, which can be adapted for other plant materials[3][4].
Extraction of Flavonoid Glycosides
This protocol describes a solid-liquid extraction method suitable for obtaining a flavonoid-rich extract from plant material.
2.1.1. Materials and Reagents
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Water (deionized or Milli-Q)
-
Formic acid (analytical grade)
-
Conical tubes (50 mL)
-
Centrifuge
-
Shaking water bath
-
Syringe filters (PVDF, 0.2 µm, 25 mm)
-
Nitrogen evaporator
2.1.2. Extraction Procedure
-
Weigh 1 gram of the ground plant sample into a 50 mL conical tube.
-
Add 10 mL of an extraction solvent consisting of methanol:water:formic acid (50:45:5, v/v/v)[3]. An internal standard, such as galangin, can be added to the extraction solvent to improve quantitative accuracy[3].
-
Securely cap the tubes and place them in a shaking water bath at room temperature for 5 minutes[3].
-
Centrifuge the mixture at 3000 rpm for 10 minutes at 4°C[3].
-
Carefully collect the supernatant and filter it through a 0.2 µm PVDF syringe filter[3].
-
For enhanced concentration, take 1 mL of the filtered supernatant and evaporate to dryness under a gentle stream of nitrogen gas[3].
-
Reconstitute the dried extract in 0.5 mL of the extraction solvent and dilute with 4.5 mL of water prior to analysis[3].
Quantification by UPLC-DAD-QTOF/MS
Ultra-Performance Liquid Chromatography coupled with a Diode Array Detector and Quadrupole Time-of-Flight Mass Spectrometry offers high resolution and sensitivity for the identification and quantification of flavonoid glycosides.
2.2.1. Instrumentation and Conditions
-
UPLC System: Waters Acquity UPLC system or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.5% formic acid in water[3].
-
Mobile Phase B: 0.5% formic acid in acetonitrile[3].
-
Flow Rate: 0.3 mL/min[3].
-
Column Temperature: 30°C[3].
-
Injection Volume: 5 µL.
-
DAD Wavelength: Scanning from 200-400 nm, with specific monitoring at 280 nm for catechins and 350 nm for flavonols[3].
-
QTOF-MS System: Waters Q-TOF Premier Mass Spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode[3].
-
Scan Range: m/z 200–1200 in full scan mode[4].
2.2.2. Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 30 | 10 | 90 |
| 32 | 10 | 90 |
| 35 | 95 | 5 |
| 40 | 95 | 5 |
2.2.3. Data Analysis and Quantification
Identification of Quercetin 3-O-(6''-acetyl-glucoside) is achieved by comparing its retention time, UV-Vis spectrum, and mass spectral data (including accurate mass and fragmentation pattern) with those of an authentic reference standard. Quantification is performed by constructing a calibration curve using a certified reference standard of Quercetin 3-O-(6''-acetyl-glucoside). The peak area of the compound in the sample is then used to determine its concentration based on the calibration curve.
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways modulated exclusively by Quercetin 3-O-(6''-acetyl-glucoside) are limited, extensive research on its parent compound, quercetin, and other quercetin glycosides provides strong evidence for its potential anti-inflammatory properties through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous chronic diseases.
Inhibition of TNF-α-Induced NF-κB Activation
Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that activates the NF-κB pathway. Quercetin and its derivatives have been shown to interfere with this activation cascade[5][6][7][8]. A closely related compound, Quercetin 3-O-xyloside, has been demonstrated to modulate the ASK1/MAPK/NF-κB signaling pathway[9][10][11]. Based on this evidence, a proposed mechanism of action for Quercetin 3-O-(6''-acetyl-glucoside) involves the inhibition of key steps in the TNF-α-induced NF-κB signaling pathway.
Caption: Proposed inhibitory effect of Quercetin 3-O-(6''-acetyl-glucoside) on the TNF-α induced NF-κB signaling pathway.
Diagram Description: The binding of TNF-α to its receptor (TNFR) initiates a signaling cascade that leads to the activation of the IKK complex. The IKK complex then phosphorylates the inhibitory protein IκB, targeting it for proteasomal degradation. This releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Quercetin and its derivatives are thought to exert their anti-inflammatory effects by inhibiting the activity of the IKK complex and/or preventing the nuclear translocation of active NF-κB.
Experimental Workflow for Investigating NF-κB Inhibition
The following diagram outlines a typical experimental workflow to investigate the inhibitory effect of Quercetin 3-O-(6''-acetyl-glucoside) on the NF-κB signaling pathway in a cell-based assay.
Caption: Experimental workflow for assessing the anti-inflammatory activity of Quercetin 3-O-(6''-acetyl-glucoside).
Conclusion
Quercetin 3-O-(6''-acetyl-glucoside) is a naturally occurring flavonoid with a documented presence in several plant species. While quantitative data on its abundance is still emerging, established analytical techniques provide a robust framework for its identification and quantification. Based on the extensive research on its parent compound, quercetin, and closely related glycosides, Quercetin 3-O-(6''-acetyl-glucoside) holds promise as a modulator of inflammatory signaling pathways, particularly the NF-κB cascade. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this acetylated flavonoid, which may pave the way for its potential application in the development of novel therapeutic agents. This guide provides a foundational resource for scientists and researchers to further explore the potential of this intriguing natural compound.
References
- 1. Quercetin 3-O-(6''-acetyl-glucoside) | 54542-51-7 | Benchchem [benchchem.com]
- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 3. Characterization and quantification of flavonoid glycosides in the Prunus genus by UPLC-DAD-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quercetin attenuates TNF-induced inflammation in hepatic cells by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quercetin inhibits TNF-α induced HUVECs apoptosis and inflammation via downregulating NF-kB and AP-1 signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. The immunostimulating activity of quercetin 3-O-xyloside in murine macrophages via activation of the ASK1/MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
Biosynthesis of Quercetin 3-O-(6''-acetyl-glucoside) in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin 3-O-(6''-acetyl-glucoside) is a naturally occurring flavonoid glycoside found in a variety of plant species. As a derivative of quercetin, it exhibits a range of biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and nutraceutical applications. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production. This technical guide provides a detailed overview of the biosynthetic pathway of Quercetin 3-O-(6''-acetyl-glucoside), the enzymes involved, their regulation, and experimental protocols for its study.
The Biosynthetic Pathway
The biosynthesis of Quercetin 3-O-(6''-acetyl-glucoside) from the aglycone quercetin is a two-step enzymatic process. This pathway involves the glycosylation of quercetin at the 3-hydroxyl group, followed by the acetylation of the glucose moiety at the 6''-position.
-
Glycosylation: The first step is the transfer of a glucose molecule from UDP-glucose to the 3-hydroxyl group of quercetin. This reaction is catalyzed by a UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) . The product of this reaction is Quercetin 3-O-glucoside, also known as isoquercitrin.
-
Acetylation: The second and final step is the transfer of an acetyl group from acetyl-CoA to the 6''-hydroxyl group of the glucose moiety of Quercetin 3-O-glucoside. This acetylation is catalyzed by an acetyltransferase . Evidence suggests that this enzyme belongs to the serine carboxypeptidase-like (SCPL) acyltransferase family.[1]
Figure 1: Biosynthetic pathway of Quercetin 3-O-(6''-acetyl-glucoside).
Enzymes of the Biosynthetic Pathway
UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT)
UFGTs are a class of glycosyltransferases that catalyze the transfer of glucose from UDP-glucose to the 3-hydroxyl group of flavonoids. These enzymes play a crucial role in the diversification and stabilization of flavonoids in plants.
Serine Carboxypeptidase-Like (SCPL) Acyltransferase
SCPL acyltransferases are a family of enzymes that catalyze the transfer of acyl groups from 1-O-β-acylglucose esters or acyl-CoA to various acceptor molecules.[2][3] In the context of Quercetin 3-O-(6''-acetyl-glucoside) biosynthesis, an SCPL acyltransferase is believed to utilize acetyl-CoA as the acyl donor to acetylate the glucose moiety of Quercetin 3-O-glucoside.[1]
Quantitative Data
Specific kinetic data for the enzymes directly involved in the biosynthesis of Quercetin 3-O-(6''-acetyl-glucoside) are not extensively reported in the literature. However, data from closely related enzymes provide valuable insights into their potential catalytic efficiencies.
| Enzyme | Substrate(s) | Km | Vmax | kcat | Plant Source | Reference |
| Flavonoid 3-O-glucosyltransferase | Quercetin | 27 µM | 88.8 pmol/min/mg | - | Fagopyrum esculentum | [4] |
| UDP-Glucose | 1.04 mM | - | - | Fagopyrum esculentum | [4] | |
| Lipase (in vitro acetylation) | Phloridzin | - | - | - | Candida antarctica | [3][5][6][7][8][9][10] |
| Triacetin | - | - | - | Candida antarctica | [3][5][6][7][8][9][10] |
Note: The kinetic parameters for the acetylation step are from a lipase-catalyzed reaction in a solvent-free system, which may not reflect the in vivo kinetics of plant SCPL acyltransferases. Further research is needed to characterize the specific plant-derived acetyltransferase.
Experimental Protocols
Extraction and Quantification of Quercetin 3-O-(6''-acetyl-glucoside)
This protocol outlines a general procedure for the extraction and quantification of Quercetin 3-O-(6''-acetyl-glucoside) from plant material using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).
4.1.1. Materials and Reagents
-
Plant tissue (fresh or lyophilized)
-
Liquid nitrogen
-
80% Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Quercetin 3-O-(6''-acetyl-glucoside) analytical standard
-
Centrifuge
-
Syringe filters (0.22 µm)
4.1.2. Extraction Procedure
-
Grind 100 mg of plant tissue to a fine powder in liquid nitrogen.
-
Add 1 mL of 80% methanol to the powdered tissue.
-
Vortex the mixture for 1 minute and sonicate for 30 minutes in a water bath.
-
Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction of the pellet with another 1 mL of 80% methanol and combine the supernatants.
-
Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.
4.1.3. HPLC-MS/MS Analysis
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B, increase it to elute the compounds, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization (ESI) in negative ion mode. Monitor the specific precursor and product ion transitions for Quercetin 3-O-(6''-acetyl-glucoside).
Enzyme Assays
4.2.1. UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) Assay
-
Reaction Mixture (100 µL):
-
50 mM Tris-HCl buffer (pH 7.5)
-
100 µM Quercetin (dissolved in DMSO)
-
5 mM UDP-glucose
-
10 µL of enzyme extract
-
-
Procedure:
-
Pre-incubate the reaction mixture without UDP-glucose at 30°C for 5 minutes.
-
Initiate the reaction by adding UDP-glucose.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 100 µL of methanol.
-
Centrifuge to pellet any precipitate.
-
Analyze the supernatant by HPLC to quantify the formation of Quercetin 3-O-glucoside.
-
4.2.2. Acetyltransferase Assay
-
Reaction Mixture (100 µL):
-
50 mM Phosphate buffer (pH 7.0)
-
100 µM Quercetin 3-O-glucoside
-
200 µM Acetyl-CoA
-
10 µL of enzyme extract
-
-
Procedure:
-
Pre-incubate the reaction mixture without Acetyl-CoA at 30°C for 5 minutes.
-
Start the reaction by adding Acetyl-CoA.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by adding 100 µL of methanol.
-
Centrifuge and analyze the supernatant by HPLC-MS/MS for the formation of Quercetin 3-O-(6''-acetyl-glucoside).
-
Figure 2: General experimental workflow for the analysis of Quercetin 3-O-(6''-acetyl-glucoside) and its biosynthetic enzymes.
Regulation of Biosynthesis
The biosynthesis of flavonoids, including the modifications that lead to Quercetin 3-O-(6''-acetyl-glucoside), is tightly regulated at the transcriptional level. This regulation involves a complex interplay of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families.[11][12][13]
-
MYB Transcription Factors: These proteins are key regulators that can activate the expression of genes encoding enzymes in the flavonoid pathway.[11][13]
-
bHLH Transcription Factors: These factors often form complexes with MYB proteins to regulate target gene expression.
-
WD40 Proteins: These proteins act as scaffolds, facilitating the interaction between MYB and bHLH transcription factors to form a regulatory complex (MBW complex).[11]
This MBW complex binds to the promoters of flavonoid biosynthetic genes, thereby controlling the production of various flavonoid compounds. The expression of the UFGT and acetyltransferase genes involved in Quercetin 3-O-(6''-acetyl-glucoside) synthesis is likely under the control of such regulatory networks. Environmental cues such as light and developmental signals can influence the activity of these transcription factors, leading to changes in the accumulation of specific flavonoids.[14]
Figure 3: Transcriptional regulation of flavonoid biosynthesis.
Conclusion
The biosynthesis of Quercetin 3-O-(6''-acetyl-glucoside) is a two-step enzymatic process involving glycosylation and acetylation. While the general pathway and the classes of enzymes involved are understood, further research is required to isolate and characterize the specific acetyltransferase from various plant species and to elucidate the precise regulatory mechanisms that control the flux through this pathway. The protocols and information provided in this guide offer a solid foundation for researchers to advance the understanding of this important secondary metabolic pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Serine carboxypeptidase-like acyltransferases from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Recent advances in the transcriptional regulation of the flavonoid biosynthetic pathway. | Semantic Scholar [semanticscholar.org]
- 5. Insights into acylation mechanisms: co‐expression of serine carboxypeptidase‐like acyltransferases and their non‐catalytic companion paralogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. Secure Verification [cherry.chem.bg.ac.rs]
- 9. researchgate.net [researchgate.net]
- 10. Highly efficient enzymatic acetylation of flavonoids: Development of solvent-free process and kinetic evaluation [agris.fao.org]
- 11. Frontiers | Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
"Physical and chemical properties of Quercetin 3-O-(6''-acetyl-glucoside)"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin 3-O-(6''-acetyl-glucoside) is a naturally occurring flavonoid glycoside, a derivative of the widely studied flavonol, quercetin. This acetylated form of quercetin glucoside has garnered significant scientific interest due to its distinct physicochemical properties and diverse pharmacological activities. The presence of the acetyl group on the glucose moiety can influence its bioavailability and stability, potentially enhancing its therapeutic effects. This technical guide provides a comprehensive overview of the physical and chemical properties of Quercetin 3-O-(6''-acetyl-glucoside), detailed experimental protocols for its analysis, and insights into its biological activities and associated signaling pathways. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Physicochemical Properties
Quercetin 3-O-(6''-acetyl-glucoside) is classified as a flavonoid-3-O-glycoside.[1][2] It consists of a quercetin aglycone linked to an acetylated glucose molecule at the C3 position.[1] This structural modification impacts its physical and chemical characteristics.
General Properties
| Property | Value | Source(s) |
| IUPAC Name | 3-[(6-O-acetyl-β-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | [1] |
| Synonyms | Quercetin-3-O-(6''-O-acetyl)-beta-D-glucopyranoside | [3] |
| CAS Number | 54542-51-7 | [4] |
| Chemical Formula | C₂₃H₂₂O₁₃ | [5] |
| Molecular Weight | 506.413 g/mol | [5] |
| Appearance | Yellow Powder | [6] |
| Purity (HPLC) | ≥85% | [4] |
Solubility
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |
| Methanol | Soluble | [6] |
| Ethanol | Soluble | [6] |
| Water | Sparingly soluble | [7] |
| Ethyl Acetate | Insoluble | [6] |
| Chloroform | Insoluble | [6] |
Note: The glycosidic and acetyl moieties are expected to slightly increase water solubility compared to the aglycone, quercetin.
Spectral Data
Flavonols like Quercetin 3-O-(6''-acetyl-glucoside) typically exhibit two main absorption bands in the UV-Vis spectrum.[1]
| Band | Wavelength Range (nm) | Associated Structural Feature | Source(s) |
| Band I | 320–385 | B-ring cinnamoyl system | [1] |
| Band II | 250–285 | A-ring benzoyl system | [1] |
Specific maximal absorption wavelengths (λmax) have been reported at 254, 297, and 353 nm.[8]
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Structural Component | Source(s) |
| ~3400 (broad) | O-H stretching | Phenolic and sugar hydroxyl groups | [1] |
| ~1725-1740 | C=O stretching | Ester carbonyl of the acetyl group | [1][9] |
| ~1655 | C=O stretching | C4-carbonyl of the flavonoid C-ring | [10] |
| ~1600 | C=C stretching | Aromatic rings | [1] |
Detailed ¹H and ¹³C NMR data for Quercetin 3-O-(6''-acetyl-glucoside) is not fully documented in easily accessible literature. However, based on the spectra of similar compounds like quercetin-3-O-β-D-glucopyranoside, the following characteristic signals can be expected. The presence of the acetyl group would cause a downfield shift in the signals of the adjacent protons and carbons of the glucose moiety, particularly at the 6''-position.[1]
¹H NMR (Expected Signals):
-
Aromatic protons of the quercetin A and B rings.
-
Anomeric proton of the glucose unit (indicative of the β-glycosidic linkage).
-
Protons of the glucose moiety, with H-6'' protons shifted downfield.
-
A singlet corresponding to the methyl protons of the acetyl group.
¹³C NMR (Expected Signals):
-
Carbons of the quercetin backbone.
-
Carbons of the glucose unit.
-
Carbonyl and methyl carbons of the acetyl group.
Mass spectrometry data reveals a pseudomolecular ion [M-H]⁻ at m/z 505.[8]
Experimental Protocols
Extraction and Isolation from Plant Material
Quercetin 3-O-(6''-acetyl-glucoside) can be extracted from various plant sources, including Solidago canadensis (Canadian goldenrod) and Artemisia species.[1]
Protocol: Maceration and Recrystallization [11]
-
Maceration: 200 grams of dried and powdered plant material (e.g., leaves) are macerated with ethanol for 5 days at room temperature.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude extract is dissolved in hot water and filtered. The filtrate is then subjected to liquid-liquid partitioning with n-hexane and chloroform to remove nonpolar compounds.
-
Crystallization: The aqueous phase is allowed to stand for several days to facilitate crystallization. The formed crystals are then collected and recrystallized from a mixture of methanol and ethyl acetate.
-
Final Purification: The crystals are further purified by repeated recrystallization with ethanol to yield the pure compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC coupled with a Diode Array Detector (DAD) is a standard method for the identification and quantification of Quercetin 3-O-(6''-acetyl-glucoside).[1]
Protocol: Reversed-Phase HPLC-DAD [12]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used, consisting of:
-
Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or 1.5% acetic acid).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over time to elute compounds with increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector monitoring at multiple wavelengths, including the characteristic λmax of flavonols (e.g., 254 nm and 354 nm).
-
Identification: The compound is identified by comparing its retention time and UV-Vis spectrum with that of a pure standard.
Antioxidant Activity Assays
The antioxidant potential of Quercetin 3-O-(6''-acetyl-glucoside) can be evaluated using various in vitro assays.
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [13]
-
A stock solution of the compound is prepared in a suitable solvent (e.g., methanol).
-
A fresh solution of DPPH radical in methanol (e.g., 0.1 mM) is prepared.
-
Different concentrations of the sample solution are mixed with the DPPH solution in a 96-well plate.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
Biological Activities and Signaling Pathways
Quercetin 3-O-(6''-acetyl-glucoside) exhibits a range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects.[1]
Antioxidant and Anti-inflammatory Activity
Like its parent compound, quercetin, this glycoside is a potent antioxidant. It can neutralize reactive oxygen species (ROS) and enhance the levels of endogenous antioxidants such as glutathione (GSH).[1] Its anti-inflammatory properties are linked to the downregulation of pro-inflammatory markers.[1] This is often mediated through the inhibition of key signaling pathways like NF-κB and MAPKs.[9][14]
Enzyme Inhibition
This compound has been shown to be a moderate inhibitor of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, suggesting a potential role in managing blood glucose levels.[1]
Visualizations
Experimental Workflow: Extraction and Analysis
Caption: Workflow for extraction and analysis.
Signaling Pathway: Anti-inflammatory Action
Caption: Inhibition of inflammatory pathways.
Biosynthesis Pathway
Caption: Biosynthesis of the target compound.
Conclusion
Quercetin 3-O-(6''-acetyl-glucoside) is a promising natural compound with a range of interesting biological activities. Its physicochemical properties, influenced by the acetylated glycoside moiety, distinguish it from other quercetin derivatives. The experimental protocols outlined in this guide provide a framework for its extraction, identification, and functional characterization. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential applications in the development of novel therapeutic agents. The provided visualizations of experimental workflows and signaling pathways offer a clear and concise summary of the current understanding of this compound.
References
- 1. Quercetin 3-O-(6''-acetyl-glucoside) | 54542-51-7 | Benchchem [benchchem.com]
- 2. Human Metabolome Database: Showing metabocard for Quercetin 3-O-(6''-acetyl-glucoside) (HMDB0029271) [hmdb.ca]
- 3. extrasynthese.com [extrasynthese.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Phenol-Explorer: Showing dietary polyphenol Quercetin 3-O-(6''-acetyl-glucoside) [phenol-explorer.eu]
- 6. CN102887928A - Flavonoids in Tiankui and its preparation method and use - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scirp.org [scirp.org]
- 12. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
Biological Activity of Quercetin 3-O-(6''-acetyl-glucoside): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin 3-O-(6''-acetyl-glucoside) is a flavonoid glycoside, a derivative of the widely studied flavonol, quercetin. The addition of an acetylated glucose moiety to the quercetin backbone modifies its physicochemical properties, potentially influencing its bioavailability and biological activity. This technical guide provides a comprehensive overview of the current understanding of the biological activities of Quercetin 3-O-(6''-acetyl-glucoside), with a focus on its antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory properties. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a resource for researchers and professionals in the fields of pharmacology, and drug discovery and development.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants and are recognized for their broad spectrum of pharmacological effects. Quercetin, one of the most abundant dietary flavonoids, has been extensively investigated for its potent antioxidant, anti-inflammatory, and anticancer activities.[1] Quercetin 3-O-(6''-acetyl-glucoside) is a naturally occurring derivative of quercetin, distinguished by the presence of an acetyl group on the glucose moiety at the 3-O position.[1] This structural modification can alter the molecule's polarity, stability, and interaction with biological targets, thereby modulating its therapeutic potential. This guide aims to consolidate the existing knowledge on the biological activities of this specific quercetin derivative.
Physicochemical Properties
Basic physicochemical properties of Quercetin 3-O-(6''-acetyl-glucoside) are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₃H₂₂O₁₃ |
| Molecular Weight | 506.4 g/mol |
| IUPAC Name | [(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
Biological Activities and Quantitative Data
While research specifically on Quercetin 3-O-(6''-acetyl-glucoside) is limited, studies on related quercetin derivatives provide insights into its potential biological activities. The following tables summarize available quantitative data. It is crucial to note that much of the data pertains to quercetin or other glycosides, and direct extrapolation to the 6''-acetylated form should be done with caution.
Antioxidant Activity
Quercetin and its derivatives are renowned for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[1]
Table 1: Antioxidant Activity Data No specific IC50 values for the DPPH radical scavenging activity of Quercetin 3-O-(6''-acetyl-glucoside) were found in the search results. The table below presents data for related compounds to provide a comparative context.
| Compound | Assay | IC50 Value | Source |
| Quercetin | DPPH | ~5-10 µM (Typical Range) | [2] |
| Quercetin-3-O-glucoside | DPPH | Higher than Quercetin | [3] |
Anti-inflammatory Activity
The anti-inflammatory effects of flavonoids are often mediated through the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.[1]
Table 2: Anti-inflammatory Activity Data Specific IC50 values for the anti-inflammatory activity of Quercetin 3-O-(6''-acetyl-glucoside) are not readily available. The data below is for a related quercetin glycoside.
| Compound | Assay | IC50 Value | Source |
| Quercetin-3-O-diglucoside-7-O-glucoside | Lipoxygenase Inhibition | 1.27 mM |
Anticancer Activity
Flavonoids have demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer cell lines.
Table 3: Anticancer Activity Data Quantitative data for the cytotoxic effects of Quercetin 3-O-(6''-acetyl-glucoside) on cancer cell lines like HepG2 is limited. The table includes data for a related compound.
| Compound | Cell Line | Assay | IC50 Value | Source |
| Quercetin-3-O-glucoside | HepG2 | MTT | 150 µg/mL | [4] |
Enzyme Inhibitory Activity
Quercetin and its derivatives are known to inhibit various enzymes, including those involved in carbohydrate digestion, which is relevant for the management of diabetes.[1]
Table 4: Enzyme Inhibitory Activity Data While it is mentioned that Quercetin 3-O-(6''-acetyl-glucoside) is a moderate inhibitor of α-glucosidase and α-amylase, specific IC50 values were not found in the search results. Data for related compounds are provided for context.
| Compound | Enzyme | IC50 Value | Source |
| Quercetin | α-Amylase | 0.17 mM | [5] |
| Quercetin | α-Glucosidase | 29.47 µM |
Signaling Pathways
The biological activities of quercetin and its derivatives are underpinned by their ability to modulate key cellular signaling pathways. While specific studies on Quercetin 3-O-(6''-acetyl-glucoside) are scarce, the known effects of quercetin on major pathways provide a probable framework for its mechanism of action.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Quercetin has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.[6]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Quercetin has been reported to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.[7]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Quercetin can modulate this pathway, contributing to its anticancer effects.[7]
Experimental Protocols
This section provides generalized protocols for the key in vitro assays used to evaluate the biological activities of flavonoid compounds. These can be adapted for the specific analysis of Quercetin 3-O-(6''-acetyl-glucoside).
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compound (Quercetin 3-O-(6''-acetyl-glucoside)) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound or standard to each well.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Lipoxygenase (LOX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory response.
-
Reagent Preparation:
-
Prepare a solution of soybean lipoxygenase in a suitable buffer (e.g., borate buffer, pH 9.0).
-
Prepare a substrate solution of linoleic acid in the same buffer.
-
Prepare serial dilutions of the test compound and a standard inhibitor (e.g., nordihydroguaiaretic acid).
-
-
Assay Procedure:
-
Pre-incubate the enzyme solution with the test compound or standard for a short period (e.g., 5 minutes) at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of hydroperoxides, using a spectrophotometer.
-
-
Calculation:
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
The IC50 value is determined from a dose-response curve.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture:
-
Seed cells (e.g., HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of around 570 nm.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value (the concentration that causes 50% inhibition of cell growth) is calculated from the dose-response curve.
-
α-Glucosidase and α-Amylase Inhibition Assays
These assays measure the inhibitory effect of a compound on enzymes involved in carbohydrate digestion.
-
Reagent Preparation:
-
Prepare solutions of α-glucosidase and α-amylase in appropriate buffers.
-
Prepare substrate solutions: p-nitrophenyl-α-D-glucopyranoside (pNPG) for α-glucosidase and starch for α-amylase.
-
Prepare serial dilutions of the test compound and a standard inhibitor (e.g., acarbose).
-
-
α-Glucosidase Assay Procedure:
-
Pre-incubate the enzyme with the test compound.
-
Add the pNPG substrate to start the reaction.
-
Stop the reaction after a specific time with a basic solution (e.g., Na₂CO₃).
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
-
α-Amylase Assay Procedure:
-
Pre-incubate the enzyme with the test compound.
-
Add the starch solution and incubate.
-
Add dinitrosalicylic acid (DNS) reagent and heat to stop the reaction and develop color.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated for both enzymes, and the respective IC50 values are determined.
-
Conclusion and Future Directions
Quercetin 3-O-(6''-acetyl-glucoside) exhibits a range of biological activities characteristic of its parent compound, quercetin, including antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory effects. The acetylation of the glucoside moiety may influence its pharmacokinetic profile and potency. However, a significant gap exists in the literature regarding specific quantitative data (e.g., IC50 values) and detailed mechanistic studies for this particular derivative. Future research should focus on isolating or synthesizing pure Quercetin 3-O-(6''-acetyl-glucoside) to perform comprehensive in vitro and in vivo studies. Such investigations will be crucial to elucidate its specific structure-activity relationships, define its therapeutic potential, and understand its distinct modulation of key signaling pathways. This will provide a more solid foundation for its potential development as a therapeutic agent.
References
- 1. Quercetin 3-O-(6''-acetyl-glucoside) | 54542-51-7 | Benchchem [benchchem.com]
- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 3. Quercetin-3-Glucoside Extracted from Apple Pomace Induces Cell Cycle Arrest and Apoptosis by Increasing Intracellular ROS Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 6. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Quercetin 3-O-(6''-acetyl-glucoside) in Artemisia Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin 3-O-(6''-acetyl-glucoside) is a naturally occurring flavonoid glycoside that has been identified in various plant species, including those of the genus Artemisia. This document provides a comprehensive overview of the current knowledge regarding this compound within Artemisia species, with a focus on its quantification, the experimental protocols for its study, and its potential biological significance. The information presented herein is intended to serve as a technical guide for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Quantitative Data
While Quercetin 3-O-(6''-acetyl-glucoside) has been qualitatively identified in Artemisia afra (African wormwood) and Artemisia annua (sweet wormwood), specific quantitative data on its concentration in various Artemisia species and their different anatomical parts remains limited in publicly available scientific literature.[1] Metabolomic profiling studies have confirmed its presence, but have not consistently reported absolute concentrations.[1][2][3][4][5][6]
One study reported the in vitro inhibitory activity of Quercetin 3-O-(6''-acetyl-glucoside) against the SARS-CoV-2 3CL protease, providing an IC50 value. However, this does not represent the concentration of the compound within the plant material.[3] The lack of extensive quantitative data highlights a research gap and an opportunity for further investigation to determine the natural abundance of this compound in the Artemisia genus.
Table 1: Qualitative and Bioactivity Data for Quercetin 3-O-(6''-acetyl-glucoside) in Artemisia Species
| Compound | Artemisia Species | Plant Part | Method of Detection | Quantitative Data | Bioactivity Data (IC50) | Reference |
| Quercetin 3-O-(6''-acetyl-glucoside) | Artemisia afra | Not Specified | UPLC-MS/MS | Presence confirmed | Not Reported | [1][2][3][4][5][6] |
| Quercetin 3-O-(6''-acetyl-glucoside) | Artemisia annua | Not Specified | UPLC-MS/MS | Presence confirmed | Not Reported | [1][2][3][4][5][6] |
| Quercetin 3-O-(6''-acetyl-glucoside) | Not Applicable | In vitro assay | Not Applicable | Not Applicable | 0.12 µM (against SARS-CoV-2 3CLpro) | [3] |
Experimental Protocols
The identification and potential quantification of Quercetin 3-O-(6''-acetyl-glucoside) in Artemisia species rely on specific and sensitive analytical techniques. The following sections detail the commonly employed experimental protocols.
Extraction of Flavonoids from Artemisia Species
A general protocol for the extraction of flavonoids, including acetylated glycosides, from Artemisia plant material is as follows:
-
Sample Preparation: Air-dry the plant material (e.g., leaves, aerial parts) at room temperature and then grind it into a fine powder.
-
Maceration: Macerate the powdered plant material in a suitable solvent. Methanol or ethanol are commonly used for the extraction of polar flavonoid glycosides. A solid-to-solvent ratio of 1:10 (w/v) is often employed.
-
Extraction: The mixture is typically agitated or sonicated for a specific period (e.g., 30 minutes to 24 hours) at room temperature to enhance extraction efficiency.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. Flavonoid glycosides are often enriched in the more polar fractions (e.g., ethyl acetate and water).
UPLC-MS/MS Analysis of Quercetin 3-O-(6''-acetyl-glucoside)
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for the sensitive and specific detection of flavonoid glycosides.
-
Chromatographic Separation:
-
Column: A reversed-phase column, such as an ACQUITY UPLC HSS T3 (100 × 2.1 mm, 1.8 µm), is commonly used.[6]
-
Mobile Phase: A gradient elution with a binary solvent system is typically employed. For example, Solvent A: 0.05% formic acid in water, and Solvent B: acetonitrile.[6]
-
Gradient Program: A typical gradient might be: 0–1 min, 95% A; 1–12 min, linear gradient from 95% to 5% A; 12–13.5 min, hold at 5% A; 13.5–13.6 min, return to 95% A; 13.6–16 min, hold at 95% A for column re-equilibration.[6]
-
Flow Rate: A flow rate of 0.3 mL/min is often used.[6]
-
Column Temperature: The column is typically maintained at 40 °C.[6]
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for flavonoids.
-
Mass Analyzer: A Q Exactive mass spectrometer or a similar high-resolution instrument is employed.[6]
-
Data Acquisition: Data is acquired in full scan mode and/or targeted MS/MS mode (product ion scan) for structural confirmation. The precursor ion for Quercetin 3-O-(6''-acetyl-glucoside) would be selected, and its fragmentation pattern analyzed.
-
Signaling Pathways and Logical Relationships
While specific signaling pathways in Artemisia directly involving Quercetin 3-O-(6''-acetyl-glucoside) are not yet fully elucidated, we can propose a logical framework based on the known biosynthesis of flavonoids and the general roles of quercetin and its glycosides in plant stress responses.[7][8]
Proposed Biosynthetic and Stress Response Pathway
The following diagram illustrates the general flavonoid biosynthesis pathway leading to quercetin glycosides and a hypothesized role in plant stress response, which may be applicable to Artemisia species.
Caption: Proposed flavonoid biosynthesis and stress response pathway.
This proposed pathway illustrates the conversion of phenylalanine through a series of enzymatic steps to produce quercetin. Quercetin is then glycosylated and subsequently acetylated to form Quercetin 3-O-(6''-acetyl-glucoside). Abiotic stressors can induce the accumulation of flavonoids, which in turn can participate in reactive oxygen species (ROS) scavenging, contributing to the overall stress response of the plant.[7][8]
Experimental Workflow for Metabolomic Analysis
The following diagram outlines a typical workflow for the identification of compounds like Quercetin 3-O-(6''-acetyl-glucoside) in Artemisia extracts.
Caption: Workflow for metabolomic analysis of Artemisia extracts.
This workflow begins with the collection and preparation of plant material, followed by solvent extraction. The resulting crude extract is then subjected to UPLC-MS/MS analysis for data acquisition. Finally, the acquired data is processed to identify the chemical constituents of the extract, including the target compound.
Conclusion
Quercetin 3-O-(6''-acetyl-glucoside) is a confirmed constituent of at least two medicinally important Artemisia species, A. afra and A. annua. While robust methods for its detection and extraction are established, a significant gap exists in the quantitative understanding of its prevalence across the Artemisia genus. Further research is warranted to quantify this compound in different species and plant parts, which will be crucial for understanding its potential pharmacological significance and for the standardization of herbal preparations. Additionally, elucidating the specific signaling pathways in which this acetylated flavonoid is involved within Artemisia will provide deeper insights into its biological role and potential applications in drug development.
References
- 1. Quercetin 3-O-(6''-acetyl-glucoside) | 54542-51-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Integration of metabolomics and chemometrics with in-silico and in-vitro approaches to unravel SARS-Cov-2 inhibitors from South African plants | PLOS One [journals.plos.org]
- 4. c19early.org [c19early.org]
- 5. researchgate.net [researchgate.net]
- 6. Integration of metabolomics and chemometrics with in-silico and in-vitro approaches to unravel SARS-Cov-2 inhibitors from South African plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse Physiological Roles of Flavonoids in Plant Environmental Stress Responses and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Exogenous Application of Quercetin Derivative Solutions on the Course of Physiological and Biochemical Processes in Wheat Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Isolation of Quercetin 3-O-(6''-acetyl-glucoside)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Quercetin 3-O-(6''-acetyl-glucoside), a naturally occurring acetylated flavonoid glycoside. This document details the biosynthetic origins of the compound, outlines a complete experimental protocol for its extraction and purification from Calendula officinalis, and presents its full spectroscopic characterization. Furthermore, this guide explores the biological activities of this compound, with a particular focus on its role in modulating key cellular signaling pathways. All quantitative data is summarized in structured tables, and complex experimental and biological processes are visualized through detailed diagrams to facilitate understanding and application in research and drug development.
Introduction
Quercetin 3-O-(6''-acetyl-glucoside) is a flavonoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom.[1] It is a derivative of quercetin, one of the most abundant and extensively studied flavonols, known for its potent antioxidant and anti-inflammatory properties. The addition of a glucose molecule at the 3-position and a subsequent acetylation at the 6''-position of the glucose moiety significantly influences the compound's physicochemical properties, such as solubility and stability, which in turn can affect its bioavailability and biological activity.[1]
This compound has been identified in a variety of plant species, including but not limited to Artemisia species, Salicornia (glasswort), Prunus mume (Japanese apricot), and Calendula officinalis (marigold).[1][2] Its presence in these traditionally used medicinal plants has spurred interest in its potential pharmacological applications.
Biosynthesis and Chemical Properties
The formation of Quercetin 3-O-(6''-acetyl-glucoside) in plants is a two-step enzymatic process. The biosynthesis begins with the glycosylation of the quercetin aglycone, where a glucose molecule is attached to the hydroxyl group at the C3 position. This is followed by the acetylation of the glucose moiety, specifically at the 6''-hydroxyl group. The acetyl group is transferred from acetyl-coenzyme A (acetyl-CoA), a universal acetyl group donor in biological systems, in a reaction catalyzed by a specific acyltransferase.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of Quercetin 3-O-(6''-acetyl-glucoside) is presented in Table 1.
| Property | Value |
| Molecular Formula | C23H22O13 |
| Molecular Weight | 506.4 g/mol |
| CAS Number | 54542-51-7 |
| Appearance | Yellow amorphous powder |
| Solubility | Freely soluble in methanol |
Experimental Protocols: Isolation and Purification
The following protocol details the preparative isolation and purification of Quercetin 3-O-(6''-acetyl-glucoside) from the flowers of Calendula officinalis.
Plant Material and Extraction
-
Plant Material: Dried flowers of Calendula officinalis (5 g) are used as the starting material.[3]
-
Extraction: The dried flowers are macerated with 150 ml of 70% ethanol for 24 hours. This process is repeated twice. The filtrates are then combined and concentrated under reduced pressure to yield the crude extract.[3]
Fractionation
The crude ethanol extract is subjected to sequential liquid-liquid partitioning with solvents of increasing polarity:[3]
-
Petroleum ether
-
Chloroform
-
Ethyl acetate
-
n-butanol
The majority of flavonoid glycosides, including the target compound, will be concentrated in the n-butanol fraction.
Purification
The n-butanol fraction is further purified using preparative High-Performance Liquid Chromatography (HPLC).[4]
-
Column: NF 22561/Techno Korma column.[4]
-
Mobile Phase: A gradient of methanol and water is typically employed. For initial separation, a 70:30 methanol:water ratio can be used.[4]
-
Detection: UV detection at 280 nm.[4]
-
Flow Rate: 10 ml/min.[4]
-
Injection Volume: 2 ml.[4]
Fractions containing the compound of interest are collected, and the solvent is evaporated. The purified compound is then recrystallized from boiling ethanol to obtain a pure, crystalline solid.[4]
Experimental Workflow Diagram
Structural Elucidation and Data Presentation
The definitive structure of the isolated compound is confirmed through a combination of spectroscopic techniques.
Mass Spectrometry
High-resolution mass spectrometry provides the exact molecular weight and elemental composition. The fragmentation pattern in MS/MS experiments is characteristic of the quercetin backbone and the acetylated glucose moiety.
| Ion | m/z (observed) | Interpretation |
| [M-H]⁻ | 505.0989 | Deprotonated molecular ion |
| [M-H-162]⁻ | 343.0668 | Loss of the glucose moiety |
| [M-H-204]⁻ | 301.0354 | Loss of the acetyl-glucose moiety, yielding the quercetin aglycone |
NMR Spectroscopy
Table 3: ¹H NMR (600 MHz, CD₃OD) and ¹³C NMR (150 MHz, CD₃OD) Data of Quercetin-3-O-β-D-glucopyranoside (for reference) [5]
| Position | δH (ppm), mult. (J in Hz) | δC (ppm) |
| Quercetin Moiety | ||
| 2 | - | 157.2 |
| 3 | - | 134.6 |
| 4 | - | 177.6 |
| 5 | - | 160.8 |
| 6 | 6.10, d (1.9) | 99.1 |
| 7 | - | 163.6 |
| 8 | 6.41, d (1.9) | 94.8 |
| 9 | - | 155.8 |
| 10 | - | 103.6 |
| 1' | - | 121.2 |
| 2' | 7.68, d (2.2) | 114.8 |
| 3' | - | 144.7 |
| 4' | - | 148.4 |
| 5' | 6.85, d (8.5) | 116.1 |
| 6' | 7.58, dd (8.5, 2.2) | 121.7 |
| Glucose Moiety | ||
| 1'' | 5.12, d (7.2) | 100.5 |
| 2'' | 3.47, m | 75.6 |
| 3'' | 3.45, m | 77.0 |
| 4'' | 3.57, m | 72.0 |
| 5'' | 3.38, m | 76.5 |
| 6'' | 3.52, dd (12.0, 5.0) | 67.5 |
| 3.81, dd (12.0, 1.2) |
Note: For Quercetin 3-O-(6''-acetyl-glucoside), the signals for H-6'' would be shifted downfield, and additional signals for the acetyl group (a methyl singlet around δ 2.0 ppm and a carbonyl carbon around δ 170 ppm) would be observed.
Biological Activity and Signaling Pathways
Quercetin and its glycosides are known to possess significant antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of several key cellular signaling pathways.
Anti-inflammatory Activity
Quercetin glycosides have been shown to inhibit the NF-κB signaling pathway. This inhibition leads to the downregulation of pro-inflammatory enzymes such as COX-2 and iNOS, as well as inflammatory cytokines like IL-1β, IL-6, and TNF-α. Furthermore, they can suppress the expression of adhesion molecules (VCAM-1, ICAM-1), which are crucial for the inflammatory response.
Antioxidant Activity
The antioxidant effects of quercetin derivatives are not only due to direct radical scavenging but also through the modulation of cellular antioxidant systems. They can activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.
Signaling Pathway Diagram
Conclusion
Quercetin 3-O-(6''-acetyl-glucoside) is a naturally occurring flavonoid with significant potential for further investigation in the fields of phytochemistry and pharmacology. This technical guide provides a foundational framework for its discovery, isolation, and characterization, enabling researchers to explore its therapeutic applications. The detailed experimental protocols and spectroscopic data serve as a valuable resource for the scientific community, while the elucidation of its impact on cellular signaling pathways offers insights into its mechanisms of action. Further research is warranted to fully understand the pharmacokinetic and pharmacodynamic properties of this compound and to evaluate its efficacy in preclinical and clinical studies.
References
- 1. questjournals.org [questjournals.org]
- 2. Quercetin 3-O-(6''-acetyl-glucoside) | 54542-51-7 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From the Field to the Pot: Phytochemical and Functional Analyses of Calendula officinalis L. Flower for Incorporation in an Organic Yogurt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Quercetin 3-O-(6''-acetyl-glucoside)
CAS Number: 54542-51-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin 3-O-(6''-acetyl-glucoside) is a flavonoid glycoside, a derivative of the widely studied flavonol, quercetin. As a naturally occurring phenolic compound, it is found in various plant species and is of significant interest to researchers in phytochemistry, pharmacology, and drug discovery. The addition of an acetylated glucose moiety to the quercetin backbone alters its physicochemical properties, such as solubility and bioavailability, which in turn can influence its biological activity. This technical guide provides a comprehensive overview of the current knowledge on Quercetin 3-O-(6''-acetyl-glucoside), including its chemical properties, natural sources, biosynthesis, and reported biological activities. The guide also details relevant experimental protocols and explores the potential molecular mechanisms of action, offering a valuable resource for professionals engaged in natural product research and development.
Physicochemical Properties
The fundamental physicochemical properties of Quercetin 3-O-(6''-acetyl-glucoside) are summarized in the table below. These properties are crucial for its extraction, isolation, and formulation.
| Property | Value | Source(s) |
| CAS Number | 54542-51-7 | [1] |
| Molecular Formula | C₂₃H₂₂O₁₃ | [1] |
| Molecular Weight | 506.4 g/mol | [1] |
| IUPAC Name | 3-[(6-O-acetyl-β-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | [1] |
| Synonyms | Quercetin 3-O-(6-O-acetyl-β-D-glucopyranoside), 3,3′,4′,5,7-Pentahydroxyflavone 3-(6′′-O-acetyl-β-D-glucopyranoside) | |
| Solubility | Very slightly soluble in water (0.66 g/L at 25 °C, calculated). Soluble in methanol, ethanol, DMSO, and pyridine. | |
| Appearance | Typically a yellow amorphous powder. | [2] |
| Spectral Data | IR (KBr) νmax cm⁻¹: ~1740 (C=O of acetyl group), ~1655 (C=O of γ-pyrone), ~1605 (aromatic C=C). UV (MeOH) λmax nm: ~255, 353. | [2] |
Natural Occurrence, Biosynthesis, and Isolation
Natural Occurrence
Quercetin 3-O-(6''-acetyl-glucoside) has been identified in a variety of plant species, highlighting its widespread distribution in the plant kingdom. Notable sources include:
-
Marigold (Calendula officinalis)
-
Canadian Goldenrod (Solidago canadensis)[3]
-
Glasswort (Salicornia species)[4]
-
Japanese Apricot (Prunus mume)[4]
-
African Wormwood (Artemisia afra) and Sweet Annie (Artemisia annua)[4]
-
Australian Fern (Lomaria nuda)[5]
-
Plectranthus scutellarioides [6]
Biosynthesis
The biosynthesis of Quercetin 3-O-(6''-acetyl-glucoside) in plants is a two-step enzymatic modification of the quercetin aglycone.[4]
-
Glycosylation: The process begins with the attachment of a glucose molecule to the 3-hydroxyl group of quercetin, forming quercetin 3-O-glucoside (isoquercitrin). This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT).
-
Acetylation: Subsequently, an acetyl group is transferred from acetyl-coenzyme A (acetyl-CoA) to the 6''-hydroxyl group of the glucose moiety. This step is catalyzed by a specific acyltransferase, such as a serine carboxypeptidase-like (SCPL) acyltransferase.[4]
Isolation
The isolation of Quercetin 3-O-(6''-acetyl-glucoside) from plant material typically involves extraction followed by chromatographic purification. A general workflow is outlined below.
Biological Activities and Mechanism of Action
Quercetin 3-O-(6''-acetyl-glucoside) exhibits a range of biological activities, largely attributed to its antioxidant and anti-inflammatory properties.
Antioxidant Activity
Like its parent compound, quercetin, this acetylated glucoside is a potent antioxidant.[4] Its antioxidant mechanism involves scavenging free radicals and upregulating endogenous antioxidant systems.
| Assay | Result | Source(s) |
| DPPH Radical Scavenging Assay | IC₅₀ values for extracts containing this compound have been reported, but a specific value for the pure compound is not consistently available. For example, a hydroalcoholic extract of Cornus mas fruits, containing this compound, showed an IC₅₀ of 1.078 mg/mL.[1] | |
| ABTS Radical Scavenging Assay | Similar to DPPH, specific IC₅₀ values for the pure compound are not widely reported. | |
| Reactive Oxygen Species (ROS) | Shown to reduce ROS production in cellular models.[4] | |
| Glutathione (GSH) Levels | Reported to enhance the levels of the crucial intracellular antioxidant, glutathione (GSH).[4] |
Anti-inflammatory Activity
The compound has demonstrated significant anti-inflammatory potential by modulating key inflammatory pathways.
| Assay | Result | Source(s) |
| Pro-inflammatory Marker Expression | Studies indicate a reduction in pro-inflammatory markers.[4] The aglycone, quercetin, is known to decrease the expression of TNF-α, IL-6, IL-1β, and COX-2.[3] | |
| Lipoxygenase (LOX) Inhibition | IC₅₀ values for the pure compound are not specifically reported. However, quercetin and other flavonoids are known inhibitors of lipoxygenases. For instance, the related flavone luteolin has an IC₅₀ of 0.6 µM for 15-lipoxygenase.[7] | |
| Nuclear Factor-kappa B (NF-κB) Pathway | The anti-inflammatory effects are likely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. Quercetin has been shown to hinder NF-κB activation.[3] | |
| JAK/STAT Pathway | Quercetin has also been shown to inhibit the JAK/STAT signaling pathway, which is involved in cytokine-mediated inflammation.[3] |
Other Biological Activities
| Activity | Description | Source(s) |
| Enzyme Inhibition | A moderate inhibitor of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. This suggests a potential role in managing postprandial hyperglycemia.[1] | |
| Antiglycation Effects | Demonstrated a strong ability to suppress the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications. | |
| Antiviral Activity | In silico studies have suggested that Quercetin 3-O-(6''-acetyl-glucoside) may act as an inhibitor of the SARS-CoV-2 3CLpro enzyme, with a calculated binding affinity of -9.3 kcal/mol. Further in vitro and in vivo validation is required. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of Quercetin 3-O-(6''-acetyl-glucoside).
Extraction and Isolation Protocol (General)
This protocol is a general method for the extraction and purification of flavonoids from plant material and can be adapted for Quercetin 3-O-(6''-acetyl-glucoside).
-
Extraction:
-
Air-dry and powder the plant material.
-
Macerate the powdered material in 80% aqueous methanol (1:10 w/v) at room temperature for 24-48 hours with occasional shaking.
-
Filter the extract and concentrate under reduced pressure to remove methanol.
-
Lyophilize the aqueous residue to obtain the crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Quercetin 3-O-(6''-acetyl-glucoside) is expected to be enriched in the ethyl acetate fraction.
-
-
Chromatographic Purification:
-
Subject the ethyl acetate fraction to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water) and visualizing under UV light.
-
Pool the fractions containing the target compound.
-
Further purify the pooled fractions using Sephadex LH-20 column chromatography with methanol as the eluent.
-
-
Preparative HPLC:
-
Final purification can be achieved by preparative reverse-phase high-performance liquid chromatography (prep-HPLC).[8][9]
-
Column: C18 column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid).
-
Detection: UV detector at 254 nm and 350 nm.
-
Collect the peak corresponding to Quercetin 3-O-(6''-acetyl-glucoside) and confirm its purity by analytical HPLC.
-
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[10][11]
-
Prepare a stock solution of the purified compound in methanol.
-
Prepare a series of dilutions of the compound in methanol.
-
In a 96-well plate, add 50 µL of each dilution to 150 µL of a 90 µM DPPH solution in ethanol.
-
Incubate the plate in the dark at 37°C for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control well should contain 50 µL of methanol and 150 µL of the DPPH solution.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
NF-κB Activation Assay (in vitro)
This protocol describes a method to assess the inhibitory effect of the compound on NF-κB activation in a cell-based assay.
-
Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.
-
Treatment: Pre-treat the cells with various concentrations of Quercetin 3-O-(6''-acetyl-glucoside) for 1-2 hours.
-
Stimulation: Induce inflammation by adding an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for a specified time (e.g., 30 minutes for phosphorylation studies, longer for gene expression).
-
Analysis of NF-κB Pathway:
-
Western Blot: Prepare cell lysates and perform Western blotting to detect the phosphorylation of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB. A decrease in IκBα phosphorylation and p65 phosphorylation would indicate inhibition.
-
Reporter Gene Assay: Use cells stably transfected with an NF-κB-luciferase reporter construct. Measure luciferase activity after treatment and stimulation to quantify NF-κB transcriptional activity.
-
Immunofluorescence: Fix and stain the cells to visualize the nuclear translocation of the p65 subunit of NF-κB using a fluorescence microscope.
-
Signaling Pathway Diagrams
The following diagrams illustrate the proposed mechanisms of action for Quercetin 3-O-(6''-acetyl-glucoside), primarily based on the known activities of its aglycone, quercetin.
Proposed Anti-inflammatory Mechanism via NF-κB Pathway Inhibition
Quercetin and its derivatives are thought to exert their anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. This leads to a downstream reduction in the expression of pro-inflammatory genes.
Proposed Antioxidant Mechanism via Nrf2 Pathway Activation
The antioxidant effects of quercetin are partly mediated by the activation of the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes.
Conclusion
Quercetin 3-O-(6''-acetyl-glucoside) is a widely distributed natural flavonoid with promising biological activities, particularly as an antioxidant and anti-inflammatory agent. Its potential to modulate key signaling pathways such as NF-κB and Nrf2 makes it a compound of interest for further investigation in the context of chronic diseases. While the general biological profile is becoming clearer, there is a need for more research to establish specific quantitative data (e.g., IC₅₀ values for various enzymatic and cellular assays) and to fully elucidate its molecular mechanisms of action. This technical guide serves as a foundational resource to support and encourage further research into the therapeutic potential of this interesting natural product.
References
- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Quercetin inhibits NF-kB and JAK/STAT signaling via modulating TLR in thymocytes and splenocytes during MSG-induced immunotoxicity: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin 3-O-(6''-acetyl-glucoside) | 54542-51-7 | Benchchem [benchchem.com]
- 5. connectsci.au [connectsci.au]
- 6. sciencetechindonesia.com [sciencetechindonesia.com]
- 7. researchgate.net [researchgate.net]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Agro-Industrial By-Products: Phenolic Content, Antioxidant Capacity, and Phytochemical Profiling via FI-ESI-FTICR-MS Untargeted Analysis [mdpi.com]
- 11. Exploring Agro-Industrial By-Products: Phenolic Content, Antioxidant Capacity, and Phytochemical Profiling via FI-ESI-FTICR-MS Untargeted Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of Quercetin 3-O-(6''-acetyl-glucoside)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin 3-O-(6''-acetyl-glucoside) is a naturally occurring flavonoid glycoside, a derivative of the well-known flavonol, quercetin.[1] This modification, involving the attachment of an acetylated glucose molecule to the quercetin backbone, significantly influences its physicochemical properties, including solubility and bioavailability, and consequently its biological activities.[1] Found in a variety of plant species, this compound has garnered interest within the scientific community for its potential therapeutic applications, including antioxidant, anti-inflammatory, and enzyme inhibitory effects.[2] This technical guide provides a comprehensive review of the existing literature on Quercetin 3-O-(6''-acetyl-glucoside), focusing on its biological activities, underlying mechanisms, and the experimental methodologies used for its study. All quantitative data has been summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C23H22O13 | [1] |
| Molecular Weight | 506.41 g/mol | [1] |
| CAS Number | 54542-51-7 | [3] |
| Synonyms | Quercetin-3-O-(6''-O-acetyl)-beta-D-glucopyranoside | [3] |
Biological Activities and Quantitative Data
Quercetin 3-O-(6''-acetyl-glucoside) has been investigated for several biological activities. The following tables summarize the available quantitative data from the literature. It is important to note that specific IC50 values for this exact compound are limited in the currently available literature. Therefore, data from closely related quercetin glycosides are also included for comparative purposes and are clearly indicated.
Antioxidant Activity
| Assay | Compound | IC50 / EC50 (µM) | Reference |
| DPPH Radical Scavenging | Quercetin-3-O-diglucoside-7-O-glucoside | 245.5 | [4][5] |
| ABTS Radical Scavenging | Quercetin-3-O-diglucoside-7-O-glucoside | 68.8 | [4][5] |
Anti-inflammatory Activity
Quercetin 3-O-(6''-acetyl-glucoside) is known to possess anti-inflammatory properties.[2] Quantitative data for a similar compound, Quercetin-3-O-diglucoside-7-O-glucoside, is available and suggests potent activity.
| Assay | Compound | IC50 (mM) | Reference |
| Lipoxygenase (LOX-1) Inhibition | Quercetin-3-O-diglucoside-7-O-glucoside | 1.27 | [4] |
Enzyme Inhibitory Activity
The inhibitory effects of Quercetin 3-O-(6''-acetyl-glucoside) and its derivatives have been evaluated against several enzymes.
| Enzyme | Compound | IC50 (µM) | % Inhibition | Concentration | Reference |
| α-Glucosidase | Quercetin-3-O-(6''-O-acetyl)-β-D-glucopyranoside | Moderate inhibitor (compared to acarbose) | Not specified | Not specified | [6] |
| Acetylcholinesterase | Quercetin-3-O-(2'',6''-di-acetyl)-glucoside | 36.47 | Not applicable | Not applicable | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the analysis and evaluation of Quercetin 3-O-(6''-acetyl-glucoside) and related compounds.
Isolation and Purification
Objective: To isolate Quercetin 3-O-(6''-acetyl-glucoside) from plant material.
General Workflow:
Detailed Protocol (Adapted from similar flavonoid glycoside isolation):
-
Extraction: Dried and powdered plant material is extracted with a polar solvent such as methanol or ethanol at room temperature.
-
Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate fraction.
-
Column Chromatography: The enriched fraction is subjected to column chromatography, often using Sephadex LH-20 as the stationary phase and a solvent system like methanol for elution.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC with a suitable column (e.g., C18) and a gradient elution system, typically involving water and acetonitrile with a small percentage of acid (e.g., formic acid). Fractions are collected and monitored by analytical HPLC to confirm purity.
Quantitative Analysis by HPLC
Objective: To quantify the amount of Quercetin 3-O-(6''-acetyl-glucoside) in a sample.
Typical HPLC Parameters:
| Parameter | Description |
| Column | Reversed-phase C18 column |
| Mobile Phase | Gradient of water (often with 0.1% formic acid) and acetonitrile |
| Flow Rate | Typically 0.8 - 1.2 mL/min |
| Detection | UV-Vis detector at a wavelength around 350 nm |
| Quantification | Based on a calibration curve generated with a pure standard of Quercetin 3-O-(6''-acetyl-glucoside) |
α-Glucosidase Inhibition Assay
Objective: To determine the inhibitory activity of Quercetin 3-O-(6''-acetyl-glucoside) against the α-glucosidase enzyme.
Experimental Workflow:
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Quercetin 3-O-(6''-acetyl-glucoside) | 54542-51-7 | Benchchem [benchchem.com]
- 3. extrasynthese.com [extrasynthese.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Flavonoids as dual-target inhibitors against α-glucosidase and α-amylase: a systematic review of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Extraction of Quercetin 3-O-(6''-acetyl-glucoside) from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin 3-O-(6''-acetyl-glucoside) is a naturally occurring flavonoid glycoside found in various plant species. As a derivative of quercetin, it is of significant interest to researchers in phytochemistry, pharmacology, and drug discovery due to its potential antioxidant and anti-inflammatory properties.[1] The addition of an acetyl group to the glucose moiety can influence its bioavailability and biological activity compared to its parent compound, quercetin. This document provides detailed protocols for the extraction, purification, and quantification of Quercetin 3-O-(6''-acetyl-glucoside) from plant materials, along with a summary of quantitative data and relevant biological pathways.
Data Presentation: Quantitative Extraction of Quercetin 3-O-(6''-acetyl-glucoside)
The efficiency of extracting Quercetin 3-O-(6''-acetyl-glucoside) is highly dependent on the plant matrix, the extraction method, and the solvent system used. The following table summarizes available quantitative data from a study on fermented apricot pomace, which provides a specific example of the yield of this compound.
| Plant Material | Extraction Method | Solvent System | Quercetin 3-O-(6''-acetyl-glucoside) Yield (mg/100g Fresh Weight) | Reference |
| Apricot Pomace (fermented with Aspergillus niger for 9 days) | Ultrasonic Bath | Hydrochloric acid/methanol/water (1:80:19 v/v/v) | ~1.5 | [2] |
| Apricot Pomace (fermented with Rhizopus oligosporus for 9 days) | Ultrasonic Bath | Hydrochloric acid/methanol/water (1:80:19 v/v/v) | ~1.2 | [2] |
| Apricot Pomace (unfermented) | Ultrasonic Bath | Hydrochloric acid/methanol/water (1:80:19 v/v/v) | ~0.8 | [2] |
Note: Data on the extraction yield of Quercetin 3-O-(6''-acetyl-glucoside) is limited in the scientific literature. The presented data is from a specific study and may not be representative of yields from other plant materials or with other extraction methods. Further optimization is recommended for different plant sources.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of Quercetin 3-O-(6''-acetyl-glucoside) from plant material.
Sample Preparation
Proper preparation of the plant material is crucial for efficient extraction.
-
Fresh Plant Material: Clean the plant material to remove any soil or debris. If necessary, separate the desired parts (e.g., leaves, flowers, stems). Homogenize the fresh material using a blender or grinder, preferably with the addition of liquid nitrogen to prevent enzymatic degradation.
-
Dried Plant Material: Air-dry or freeze-dry the plant material to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction. Store the powdered material in an airtight, light-protected container at a low temperature (-20°C) until extraction.
Extraction Protocol: Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction is a highly efficient method for extracting flavonoids from plant matrices.[3][4][5][6]
Materials:
-
Powdered, dried plant material
-
Extraction solvent (e.g., 80% Methanol in water or 70% Ethanol in water)[1]
-
Ascorbic acid (optional, to prevent oxidation)[1]
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Filter paper (e.g., Whatman No. 1) or syringe filters (0.45 µm)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of the extraction solvent (a 1:10 solid-to-liquid ratio is a good starting point). If desired, add a small amount of ascorbic acid (e.g., 0.1% w/v) to the solvent to minimize oxidation of phenolic compounds.[1]
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 40-50°C). Optimal time and temperature may need to be determined empirically for each plant material.
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Decant the supernatant and filter it through filter paper or a 0.45 µm syringe filter to remove any remaining particulate matter.
-
To maximize yield, the extraction can be repeated on the plant material pellet, and the supernatants can be combined.
-
Concentrate the filtered extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
The crude extract can be lyophilized (freeze-dried) to obtain a stable powder for storage and further purification.
Purification Protocol: Solid-Phase Extraction (SPE)
Solid-phase extraction is a reliable method for the cleanup and fractionation of the crude extract to isolate flavonoid glycosides.
Materials:
-
Crude plant extract
-
SPE cartridges (e.g., C18, 500 mg)
-
SPE manifold
-
Solvents for conditioning, washing, and elution (e.g., methanol, water, acetonitrile, ethyl acetate)
-
Collection vials
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Dissolve a known amount of the crude extract in a small volume of the initial mobile phase used for HPLC analysis (e.g., water/methanol mixture) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5-10 mL of deionized water or a low percentage of organic solvent in water to remove highly polar impurities such as sugars and organic acids.
-
Elution: Elute the flavonoid glycosides from the cartridge using a suitable solvent. This can be done in a stepwise manner with increasing concentrations of an organic solvent like methanol or acetonitrile in water (e.g., 20%, 40%, 60%, 80%, 100% methanol). Quercetin 3-O-(6''-acetyl-glucoside) is expected to elute in the fractions with a moderate to high percentage of organic solvent.
-
Collect the different fractions in separate vials.
-
Analyze each fraction by Thin Layer Chromatography (TLC) or HPLC to identify the fraction(s) containing the target compound.
-
Combine the fractions rich in Quercetin 3-O-(6''-acetyl-glucoside) and evaporate the solvent to obtain the purified fraction.
Quantification Protocol: High-Performance Liquid Chromatography (HPLC-UV)
HPLC coupled with a UV-Vis or Diode Array Detector (DAD) is the most common method for the quantification of flavonoids.
Materials and Equipment:
-
HPLC system with a UV-Vis or DAD detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile phase A: 0.1% Formic acid in water
-
Mobile phase B: Acetonitrile or Methanol
-
Purified extract of Quercetin 3-O-(6''-acetyl-glucoside)
-
Analytical standard of Quercetin 3-O-(6''-acetyl-glucoside) (if available) or a related standard like Quercetin-3-O-glucoside for semi-quantification.
-
Syringe filters (0.22 µm)
HPLC Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-80% B
-
30-35 min: 80-10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
-
Detection Wavelength: Approximately 254 nm and 350 nm (flavonoids typically have two major absorption maxima).
Quantification Procedure:
-
Standard Preparation: Prepare a stock solution of the Quercetin 3-O-(6''-acetyl-glucoside) standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the purified extract in the initial mobile phase and filter it through a 0.22 µm syringe filter before injection.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standard.
-
Sample Analysis: Inject the prepared sample extract into the HPLC system.
-
Identification: Identify the peak corresponding to Quercetin 3-O-(6''-acetyl-glucoside) by comparing its retention time with that of the standard.
-
Quantification: Determine the concentration of Quercetin 3-O-(6''-acetyl-glucoside) in the sample by interpolating its peak area on the calibration curve. The final concentration should be expressed as mg per gram of the initial plant material (dry weight).
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the extraction and purification of Quercetin 3-O-(6''-acetyl-glucoside).
Signaling Pathway Diagram: Antioxidant and Anti-inflammatory Action of Quercetin Derivatives
Note: The specific signaling pathway for Quercetin 3-O-(6''-acetyl-glucoside) is not extensively characterized. The following diagram illustrates the generally accepted pathways for its aglycone, quercetin, which is expected to have similar, though potentially modulated, activities.
Caption: Antioxidant and anti-inflammatory signaling pathways modulated by quercetin derivatives.
References
- 1. Quercetin 3-O-(6''-acetyl-glucoside) | 54542-51-7 | Benchchem [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. Ultrasound-assisted optimization extraction and biological activities analysis of flavonoids from Sanghuangporus sanghuang - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
Application Note: HPLC Analysis of Quercetin 3-O-(6''-acetyl-glucoside)
Application Note: Identification of Quercetin 3-O-(6''-acetyl-glucoside) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Quercetin and its glycosides are flavonoids widely distributed in fruits, vegetables, and medicinal plants, known for their significant biological activities, including antioxidant and anti-inflammatory properties.[1][2] Quercetin 3-O-(6''-acetyl-glucoside) is a specific acetylated glycoside of quercetin identified in various plant species such as Artemisia, Salicornia, and Prunus mume.[1] Accurate and sensitive identification of this compound is crucial for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique offering the high selectivity and sensitivity required for the unambiguous identification and quantification of such compounds in complex matrices.[2][3] This document provides a detailed protocol for the identification of Quercetin 3-O-(6''-acetyl-glucoside) using a standard LC-MS/MS system.
Principle The method utilizes reversed-phase liquid chromatography to separate the target analyte from other components in the sample extract. The separated compounds are then introduced into a mass spectrometer using an electrospray ionization (ESI) source, which generates gas-phase ions. In the tandem mass spectrometer, the precursor ion corresponding to Quercetin 3-O-(6''-acetyl-glucoside) ([M-H]⁻) is selectively isolated, fragmented in a collision cell, and the resulting product ions are detected. The combination of chromatographic retention time and the specific precursor-to-product ion transition provides a highly confident identification of the target compound.
Experimental Workflow
The overall experimental process from sample handling to final data analysis is depicted below.
Caption: A flowchart of the LC-MS/MS method for Quercetin 3-O-(6''-acetyl-glucoside) analysis.
Detailed Experimental Protocols
1. Sample Preparation (Plant Material)
This protocol is a general guideline for extracting flavonoids from dried plant material. Optimization may be required based on the specific matrix.
-
1.1. Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.[4]
-
1.2. Extraction:
-
Weigh approximately 1 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of 70% (v/v) ethanol as the extraction solvent.[5] Other solvents like 50% aqueous methanol can also be effective.[6]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction in a sonication bath for 30-60 minutes at a controlled temperature (e.g., 40-60°C).[5]
-
-
1.3. Centrifugation & Filtration:
2. Liquid Chromatography (LC) Method
Reversed-phase HPLC is the most common technique for flavonoid analysis.[8] The following conditions are a typical starting point.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., 50 mm x 2.1 mm, 1.8 µm)[9] |
| Mobile Phase A | Water with 0.1% Formic Acid[5] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[5][9] |
| Flow Rate | 0.3 - 0.8 mL/min[5][10] |
| Injection Volume | 5 µL |
| Column Temperature | 30 - 40 °C |
| Gradient Elution | See Table 1 below |
Table 1: Suggested Gradient Elution Program
| Time (minutes) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 40 |
| 25.0 | 80 |
| 28.0 | 80 |
| 28.1 | 10 |
| 35.0 | 10 (Re-equilibration) |
Note: This gradient is a starting point and should be optimized for the specific column and sample matrix to achieve the best separation.
3. Tandem Mass Spectrometry (MS/MS) Method
For targeted identification, Multiple Reaction Monitoring (MRM) is the preferred scan mode due to its high selectivity and sensitivity. ESI in negative ion mode is generally optimal for flavonoids.[4]
Table 2: MS/MS Parameters for Quercetin 3-O-(6''-acetyl-glucoside)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ | m/z 505.1 |
| Product Ion 1 (Quantifier) | m/z 301.0 (Quercetin aglycone) |
| Product Ion 2 (Qualifier) | m/z 463.1 (Loss of acetyl group) |
| Dwell Time | 50 - 100 ms |
| Capillary Voltage | 3.0 - 3.5 kV[4][11] |
| Source Temperature | 120 °C[4] |
| Desolvation Temp. | 300 °C[4] |
| Cone Voltage | 40 V (Optimization recommended)[4] |
| Collision Energy (CE) | Optimization required (typically 15-30 eV) |
Note: Voltages and temperatures are instrument-dependent and require optimization for maximum signal intensity.
Data Analysis and Expected Results
Identification of Quercetin 3-O-(6''-acetyl-glucoside) is confirmed by comparing the analytical data from the sample to that of a reference standard or to well-established fragmentation patterns.
-
Retention Time (RT): The peak corresponding to the target analyte should elute at a consistent retention time under the specified LC conditions.
-
MS/MS Fragmentation: The collected MS/MS spectrum should show the precursor ion at m/z 505.1 and the characteristic product ions at m/z 301.0 and m/z 463.1. The relative intensities of the quantifier and qualifier ions should match those of a reference standard. The fragmentation primarily involves the cleavage of the glycosidic bond and the loss of the acetyl group.
Proposed Fragmentation Pathway
The fragmentation of the deprotonated molecule [M-H]⁻ of Quercetin 3-O-(6''-acetyl-glucoside) in the collision cell is a key identifier. The primary fragmentation route is the loss of the entire acetyl-glucoside moiety to yield the stable quercetin aglycone fragment.
Caption: Fragmentation of Quercetin 3-O-(6''-acetyl-glucoside) in negative ion mode.
References
- 1. Quercetin 3-O-(6''-acetyl-glucoside) | 54542-51-7 | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01384K [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for NMR Spectroscopy of Quercetin 3-O-(6''-acetyl-glucoside)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of natural products, including the acetylated flavonoid glycoside, Quercetin 3-O-(6''-acetyl-glucoside). This compound, found in various plant species, exhibits a range of biological activities, making its unambiguous identification crucial for research and development.[1] NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for the complete assignment of the molecular structure.
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, offer the initial overview of the molecule's structure. In the ¹H NMR spectrum of Quercetin 3-O-(6''-acetyl-glucoside), characteristic signals for the aromatic protons of the quercetin backbone, the anomeric proton of the glucose moiety, and the methyl protons of the acetyl group are observed. The chemical shift and coupling constant of the anomeric proton are particularly important for determining the stereochemistry of the glycosidic bond.
Two-dimensional (2D) NMR experiments are essential for confirming the connectivity of the atoms within the molecule. Correlation Spectroscopy (COSY) helps to identify proton-proton couplings within the same spin system, such as the protons on the glucose ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, aiding in the assignment of the carbon signals. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful as it reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is critical for establishing the glycosylation site (the attachment of the glucose to the quercetin backbone) and the position of the acetyl group on the sugar moiety. For instance, an HMBC correlation between the anomeric proton of glucose (H-1'') and the C-3 of quercetin confirms the 3-O-glycosidic linkage. Similarly, a correlation between the protons of the acetyl group and a specific carbon on the glucose ring confirms the location of acetylation.
The acetylation of flavonoid glycosides can significantly influence their physicochemical properties, such as solubility and bioavailability, which in turn can affect their biological activity. Therefore, the precise structural determination by NMR is a critical step in understanding the structure-activity relationship of these compounds.
Data Presentation
The following table summarizes the ¹H and ¹³C NMR spectral data for Quercetin 3-O-(6''-acetyl-glucoside) recorded in Methanol-d4 (CD3OD).
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Quercetin Moiety | ||||
| 2 | 158.5 | - | - | - |
| 3 | 135.0 | - | - | - |
| 4 | 179.4 | - | - | - |
| 5 | 162.8 | - | - | - |
| 6 | 99.8 | 6.21 | d | 2.0 |
| 7 | 165.8 | - | - | - |
| 8 | 94.7 | 6.40 | d | 2.0 |
| 9 | 158.0 | - | - | - |
| 10 | 105.5 | - | - | - |
| 1' | 123.0 | - | - | - |
| 2' | 116.0 | 7.73 | d | 2.1 |
| 3' | 145.9 | - | - | - |
| 4' | 149.7 | - | - | - |
| 5' | 117.5 | 6.89 | d | 8.5 |
| 6' | 122.9 | 7.61 | dd | 8.5, 2.1 |
| Glucose Moiety | ||||
| 1'' | 104.2 | 5.37 | d | 7.7 |
| 2'' | 75.6 | 3.52 | m | |
| 3'' | 78.0 | 3.48 | m | |
| 4'' | 71.3 | 3.32 | m | |
| 5'' | 74.4 | 3.65 | m | |
| 6''a | 64.3 | 4.41 | dd | 12.1, 2.2 |
| 6''b | 4.27 | dd | 12.1, 5.7 | |
| Acetyl Moiety | ||||
| C=O | 172.5 | - | - | - |
| CH₃ | 20.8 | 2.04 | s | - |
Experimental Protocols
Isolation and Purification of Quercetin 3-O-(6''-acetyl-glucoside)
This protocol describes a general procedure for the isolation of flavonoid glycosides from plant material. The specific conditions may need to be optimized depending on the plant source.
a. Extraction:
-
Air-dry and grind the plant material to a fine powder.
-
Extract the powdered material with a suitable solvent, such as methanol or ethanol, at room temperature with agitation for 24-48 hours. A common ratio is 1:10 (w/v) of plant material to solvent.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
b. Fractionation:
-
Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify the fraction containing the target compound. Flavonoid glycosides are typically found in the more polar fractions like ethyl acetate and n-butanol.
c. Chromatographic Purification:
-
Subject the enriched fraction to column chromatography on silica gel or a polymeric resin (e.g., Diaion HP-20).
-
Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol or ethyl acetate and methanol, gradually increasing the polarity.
-
Collect fractions and monitor by TLC. Combine fractions containing the pure compound.
-
If necessary, perform further purification using preparative High-Performance Liquid Chromatography (HPLC) to obtain the compound in high purity.
NMR Spectroscopy
a. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified Quercetin 3-O-(6''-acetyl-glucoside) in 0.5-0.7 mL of a deuterated solvent, typically Methanol-d4 (CD3OD) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
b. NMR Data Acquisition:
-
Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary.
-
2D NMR (COSY, HSQC, HMBC): Acquire 2D spectra using standard pulse sequences provided by the spectrometer manufacturer. Optimize the acquisition and processing parameters (e.g., spectral widths, number of increments in the indirect dimension, and mixing times for HMBC) to obtain high-quality spectra.
c. Data Processing and Analysis:
-
Process the acquired NMR data using appropriate software (e.g., Mnova, TopSpin, ACD/Labs).
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Reference the chemical shifts to the residual solvent signal (e.g., CD3OD: δH 3.31, δC 49.0).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.
-
Assign the proton and carbon signals by detailed analysis of the 1D and 2D NMR spectra.
Mandatory Visualization
References
Application Note: Chemoenzymatic Synthesis of Quercetin 3-O-(6''-acetyl-glucoside) from Rutin
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the two-step synthesis of Quercetin 3-O-(6''-acetyl-glucoside) from the readily available flavonoid, rutin. The synthesis employs a chemoenzymatic approach, utilizing highly selective enzymes to achieve the desired transformations under mild conditions, thus avoiding complex protection-deprotection strategies. The first step involves the enzymatic hydrolysis of rutin to Quercetin-3-O-glucoside (isoquercitrin) using naringinase. The second step is a regioselective enzymatic acetylation of isoquercitrin at the 6''-hydroxyl position of the glucose moiety, catalyzed by immobilized Candida antarctica lipase B. This method offers high yields and specificity, providing a reliable pathway for obtaining this valuable quercetin derivative for research and development.
Overall Synthesis Pathway
The synthesis is a two-step process starting from Rutin. First, the rhamnose sugar is selectively cleaved to yield Isoquercitrin. Second, an acetyl group is regioselectively added to the 6''-position of the glucose moiety to produce the final compound.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Rutin to Isoquercitrin (Quercetin-3-O-glucoside)
This protocol details the selective removal of the terminal rhamnose from rutin using naringinase. The reaction is performed at a controlled pH to maximize the yield of the desired intermediate, isoquercitrin.
Materials and Reagents:
-
Rutin (Substrate)
-
Naringinase from Penicillium decumbens (Enzyme)
-
Citrate-phosphate buffer (pH 6.0)
-
Ethanol
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Prepare a suspension of Rutin in citrate-phosphate buffer (pH 6.0). The concentration can be optimized, but a starting point of 10 mg/mL is recommended.
-
Add naringinase to the rutin suspension. The optimal enzyme concentration should be determined empirically, starting with a 1:10 enzyme-to-substrate ratio (w/w).
-
Incubate the reaction mixture at a controlled temperature (e.g., 50°C) with constant stirring for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion (disappearance of the rutin spot/peak), terminate the reaction by adding an equal volume of ethanol to precipitate the enzyme.
-
Centrifuge the mixture to remove the precipitated enzyme.
-
Concentrate the supernatant under reduced pressure to remove ethanol.
-
Extract the aqueous solution with ethyl acetate. The product, isoquercitrin, will be in the organic phase.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude isoquercitrin using silica gel column chromatography if necessary.
Quantitative Data for Hydrolysis Step: The enzymatic bioconversion of rutin to quercetin-3-O-glucoside (Q-3-G) can result in a production yield of over 92% when the reaction is maintained at a controlled pH of 6.0.[1] Repetitive batch operations have been shown to achieve yields of 84% after five cycles.[1]
| Parameter | Condition / Value | Reference |
| Substrate | Rutin | |
| Enzyme | Naringinase (P. decumbens) | [1] |
| Solvent | Aqueous Buffer | [1] |
| Optimal pH | 6.0 | [1] |
| Product | Isoquercitrin (Q-3-G) | [1] |
| Expected Yield | >92% | [1] |
Protocol 2: Regioselective Enzymatic Acetylation of Isoquercitrin
This protocol describes the specific acetylation of the 6''-hydroxyl group on the glucose moiety of isoquercitrin. Immobilized Candida antarctica lipase B (CaLB) is used for its high regioselectivity, and vinyl acetate serves as the acetyl group donor.
Materials and Reagents:
-
Isoquercitrin (Substrate, from Protocol 1)
-
Immobilized Candida antarctica Lipase B (CaLB), e.g., Novozym 435
-
Vinyl acetate (Acyl donor)
-
Anhydrous acetone or tert-Butyl alcohol (Solvent)
-
3Å or 4Å Molecular Sieves
-
Silica gel for column chromatography
Procedure:
-
Dissolve isoquercitrin in anhydrous acetone or tert-butyl alcohol in a flask containing activated molecular sieves to ensure anhydrous conditions. A starting concentration of 15-20 mM isoquercitrin is recommended.
-
Add vinyl acetate as the acyl donor. A molar excess is required; a substrate-to-donor molar ratio of 1:5 to 1:20 is suggested.[2][3]
-
Add the immobilized lipase, Novozym 435, to the reaction mixture (e.g., 10 mg/mL).
-
Seal the flask and place it in an orbital shaker at a controlled temperature (e.g., 40-60°C).[3]
-
Monitor the formation of the acetylated product by TLC or HPLC. The acetylated product will have a higher Rf value (be less polar) than the starting material.
-
Once the reaction reaches the desired conversion, filter the mixture to recover the immobilized enzyme (which can be washed and reused).
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product, Quercetin 3-O-(6''-acetyl-glucoside), by silica gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate/methanol).
Quantitative Data for Acetylation Step: Molecular modeling and experimental data confirm that CaLB selectively acetylates the primary 6''-OH of the glucose in isoquercitrin.[4][5] The use of organic solvents and an excess of the acyl donor drives the reaction towards high conversion.
| Parameter | Condition / Value | Reference |
| Substrate | Isoquercitrin | [4][5] |
| Enzyme | Candida antarctica Lipase B (Immobilized) | [2][6] |
| Acyl Donor | Vinyl Acetate | [6][7] |
| Solvent | Anhydrous Acetone or tert-Butyl Alcohol | [2][3] |
| Molar Ratio | 1:5 (Substrate:Donor) | [2] |
| Product | Quercetin 3-O-(6''-acetyl-glucoside) | [8] |
Experimental Workflow and Data
The overall workflow from starting material to final product involves two main reaction stages, each followed by purification and analysis.
Physicochemical and Spectroscopic Data: The final product can be identified and characterized using standard analytical techniques.
| Property | Value | Reference |
| Compound Name | Quercetin 3-O-(6''-acetyl-glucoside) | [8][9] |
| CAS Number | 54542-51-7 | [8] |
| Molecular Formula | C23H22O13 | [10] |
| Molecular Weight | 506.4 g/mol | [8][10] |
| MS Pseudomolecular Ion | m/z 505 [M-H]⁻ | [11] |
| Key MS² Fragments | m/z 431, 301 [Aglycone] | [11] |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Strategy for the Enzymatic Acylation of the Apple Flavonoid Phloretin Based on Prior α-Glucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quercetin 3-O-(6''-acetyl-glucoside) | 54542-51-7 | Benchchem [benchchem.com]
- 9. extrasynthese.com [extrasynthese.com]
- 10. Quercetin 3-(6''-acetylglucoside) | C23H22O13 | CID 44259187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
Application Notes and Protocols for In Vitro Antioxidant Assay of Quercetin 3-O-(6''-acetyl-glucoside)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin 3-O-(6''-acetyl-glucoside) (Q3GAC) is a flavonoid glycoside, a derivative of the widely studied antioxidant, quercetin. Like its parent compound, Q3GAC is presumed to possess significant antioxidant properties by mitigating oxidative stress through the scavenging of reactive oxygen species (ROS).[1] The acetylation of the glucoside moiety may influence its bioavailability and efficacy. These application notes provide detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, and FRAP—to evaluate the antioxidant capacity of Q3GAC. While specific quantitative antioxidant data for the isolated Quercetin 3-O-(6''-acetyl-glucoside) is not extensively available in publicly accessible literature, this document presents data for quercetin and other related glycosides to serve as a comparative reference.
Data Presentation
The antioxidant activity of flavonoids can be quantified using various assays, with results often expressed as IC50 values (the concentration required to inhibit 50% of the radical) or as equivalents to a standard antioxidant like Trolox or Ascorbic Acid. The tables below summarize available data for quercetin and related compounds to provide a benchmark for interpreting experimental results for Q3GAC.
Table 1: DPPH Radical Scavenging Activity of Quercetin and Related Flavonoids
| Compound | IC50 (µM) | Source(s) |
| Quercetin | 1.89 ± 0.33 | [2] |
| Quercetin-3-O-glucoside | > Quercetin | [3] |
| Quercetin-3-O-galactoside | > Quercetin | [3] |
| Quercetin-3-O-rhamnoside | > Quercetin | [3] |
| Quercetin-3-O-rutinoside | > Quercetin | [3] |
| Quercetin-3-O-diglucoside-7-O-glucoside | 245.5 |
Table 2: ABTS Radical Scavenging Activity of Quercetin and Related Flavonoids
| Compound | IC50 (µM) | Source(s) |
| Quercetin | ~3.12 (as (+)-catechin hydrate) | [2] |
| Quercetin-3-O-diglucoside-7-O-glucoside | 68.8 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Quercetin
| Compound | Activity Relative to Trolox | Source(s) |
| Quercetin | 3.02 times more active | [4] |
Experimental Protocols
Detailed methodologies for the three key antioxidant assays are provided below. These protocols are suitable for use with isolated flavonoid compounds like Quercetin 3-O-(6''-acetyl-glucoside).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Quercetin 3-O-(6''-acetyl-glucoside) (test sample)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.
-
Sample Preparation: Prepare a stock solution of Q3GAC in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control.
-
Assay:
-
In a 96-well microplate, add 180 µL of the 0.1 mM DPPH solution to each well.
-
Add 20 µL of the different concentrations of the Q3GAC sample or positive control to the wells.
-
For the blank, add 20 µL of methanol instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
Quercetin 3-O-(6''-acetyl-glucoside) (test sample)
-
Trolox or Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of Q3GAC in an appropriate solvent. From the stock solution, prepare a series of dilutions. Prepare similar dilutions for the positive control.
-
Assay:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of the Q3GAC sample or positive control to the wells.
-
For the blank, add 10 µL of the solvent instead of the sample.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test sample. The IC50 value is determined from a plot of inhibition percentage against sample concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Quercetin 3-O-(6''-acetyl-glucoside) (test sample)
-
Ferrous sulfate (FeSO₄) or Trolox (standard)
-
96-well microplate
-
Microplate reader
-
Water bath (37°C)
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare a stock solution of Q3GAC in a suitable solvent and create a series of dilutions. For the standard curve, prepare a series of dilutions of FeSO₄ or Trolox.
-
Assay:
-
In a 96-well microplate, add 280 µL of the FRAP reagent to each well.
-
Add 20 µL of the different concentrations of the Q3GAC sample, standard, or blank (solvent) to the wells.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Measurement: Measure the absorbance at 593 nm using a microplate reader.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve of FeSO₄ or Trolox. The results are expressed as FeSO₄ equivalents (µM) or Trolox equivalents (µM).
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The general workflow for evaluating the in vitro antioxidant activity of a compound involves sample preparation, execution of the specific antioxidant assay, data acquisition, and analysis.
Caption: General workflow for in vitro antioxidant assays.
Antioxidant Signaling Pathways
Quercetin and its glycosides exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the response to oxidative stress. Key pathways include NF-κB, PKA, and PKC.
NF-κB Signaling Pathway in Oxidative Stress Response
Reactive Oxygen Species (ROS) can activate the NF-κB pathway, which in turn upregulates the expression of antioxidant enzymes, providing a protective feedback mechanism.
Caption: NF-κB signaling in response to oxidative stress.
PKA and PKC Signaling in Oxidative Stress
Oxidative stress can also influence the activity of Protein Kinase A (PKA) and Protein Kinase C (PKC), which are involved in a variety of cellular processes, including inflammation and apoptosis. Quercetin and its derivatives can modulate these pathways to mitigate the damaging effects of ROS.
Caption: Modulation of PKA and PKC signaling by ROS.
References
- 1. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Antioxidant Activity and Hepatoprotective Potential of Quercetin 7-Rhamnoside In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzyme Inhibition Assays Using Quercetin 3-O-(6''-acetyl-glucoside)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the enzyme inhibitory potential of Quercetin 3-O-(6''-acetyl-glucoside) (Q3GAC), a naturally occurring flavonoid glycoside. This document focuses on its inhibitory effects against key enzymes implicated in metabolic and neurodegenerative diseases, namely α-glucosidase, α-amylase, and acetylcholinesterase, as well as its antioxidant properties.
Introduction
Quercetin 3-O-(6''-acetyl-glucoside) is a derivative of the well-known flavonoid, quercetin. The addition of an acetylated glucose moiety can influence its bioavailability and biological activity.[1] Q3GAC has been identified in various plant species and is noted for its potential pharmacological effects, including the inhibition of enzymes involved in carbohydrate digestion and neurotransmitter degradation.[1] This makes it a compound of interest for research into the management of type 2 diabetes and neurodegenerative disorders. These protocols are designed to enable researchers to reliably evaluate the bioactivity of Q3GAC in a laboratory setting.
Data Presentation: Inhibitory Activities
The following tables summarize the known inhibitory concentrations (IC50) of Quercetin 3-O-(6''-acetyl-glucoside) and related compounds against target enzymes. Data for the parent compound, quercetin, and other relevant glycosides are included for comparative purposes, as specific IC50 values for Q3GAC are not extensively reported in the literature.
Table 1: α-Glucosidase Inhibitory Activity
| Compound | IC50 Value (µM) | Source Organism of Enzyme | Reference |
| Quercetin 3-O-(6''-acetyl-glucoside) | Moderate Inhibition* | Not Specified | [2] |
| Floralpanasenoside A** | 62.4 | Saccharomyces cerevisiae | [3] |
| Quercetin-3-O-glucuronide | 108.11 ± 4.61 | Saccharomyces cerevisiae | [4] |
| Quercetin | 29.47 ± 3.36 | Not Specified | [5] |
| Quercetin | 5.41 µg/mL (~18 µM) | Saccharomyces cerevisiae | |
| Acarbose (Positive Control) | 385.2 | Saccharomyces cerevisiae | [3] |
*Note: A review article describes it as a moderate inhibitor compared to acarbose, but a specific IC50 value was not provided.[2] **Note: Floralpanasenoside A is a structurally similar acylated quercetin glycoside.
Table 2: α-Amylase Inhibitory Activity
| Compound | IC50 Value (µM) | Source Organism of Enzyme | Reference |
| Quercetin 3-O-(6''-acetyl-glucoside) | Moderate Inhibition* | Not Specified | [2] |
| Quercetin | 170 (0.17 mM) | Porcine Pancreas | [6] |
| Rutin (Quercetin-3-rutinoside) | 43 | Porcine Pancreas | [7] |
| Acarbose (Positive Control) | 33 (0.033 mM) | Porcine Pancreas | [6] |
*Note: A review article describes it as a moderate inhibitor compared to acarbose, but a specific IC50 value was not provided.[2]
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | IC50 Value (µM) | Source Organism of Enzyme | Reference |
| Quercetin 3-O-(6''-acetyl-glucoside) | Data Not Available | - | |
| Quercetin | 4.59 ± 0.27 | Electrophorus electricus | [8][9] |
| Quercetin | 19.8 | Electrophorus electricus | [10] |
| Quercitrin (Quercetin-3-rhamnoside) | 66.9 | Electrophorus electricus | [10] |
| Galantamine (Positive Control) | 0.59 ± 0.03 | Not Specified |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition and antioxidant assays are provided below.
α-Glucosidase Inhibition Assay
This assay determines the ability of Q3GAC to inhibit α-glucosidase, an enzyme that breaks down disaccharides and oligosaccharides into glucose in the small intestine.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Quercetin 3-O-(6''-acetyl-glucoside) (Q3GAC)
-
Acarbose (positive control)
-
0.1 M Phosphate buffer (pH 6.8)
-
0.2 M Sodium carbonate (Na2CO3)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Q3GAC in DMSO. Create a series of dilutions in 0.1 M phosphate buffer. Prepare similar dilutions for acarbose.
-
In a 96-well plate, add 80 µL of the sample or control solution to respective wells.
-
Add 100 µL of 0.5 U/mL α-glucosidase solution (in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of 5 mM pNPG solution (in phosphate buffer) to each well.
-
Incubate the plate at 37°C for another 15 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the reaction with buffer instead of the sample.
-
Abs_sample is the absorbance of the reaction with the test sample.
-
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of Q3GAC.
α-Amylase Inhibition Assay
This protocol assesses the inhibitory effect of Q3GAC on α-amylase, a key enzyme in the digestion of starch.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v in buffer)
-
Quercetin 3-O-(6''-acetyl-glucoside) (Q3GAC)
-
Acarbose (positive control)
-
20 mM Phosphate buffer (pH 6.8 with 7 mM NaCl)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
-
Water bath
Procedure:
-
Prepare a stock solution of Q3GAC in DMSO and create serial dilutions in phosphate buffer. Do the same for acarbose.
-
In a set of test tubes, add 200 µL of the sample or control solution.
-
Add 200 µL of α-amylase solution (in phosphate buffer) to each tube.
-
Incubate the mixture at 37°C for 10 minutes.
-
Add 200 µL of pre-warmed starch solution to each tube to start the reaction.
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
Stop the reaction by adding 400 µL of DNSA reagent.
-
Heat the tubes in a boiling water bath for 5 minutes.
-
Cool the tubes to room temperature and add 4 mL of distilled water.
-
Transfer 200 µL from each tube to a 96-well microplate.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of inhibition: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value from the concentration-inhibition curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay measures the inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, by Q3GAC.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Quercetin 3-O-(6''-acetyl-glucoside) (Q3GAC)
-
Galantamine (positive control)
-
100 mM Sodium phosphate buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of Q3GAC and galantamine in DMSO and make serial dilutions in the phosphate buffer.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the sample or control solution, and 20 µL of AChE enzyme solution.
-
Incubate the mixture at 25°C for 30 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Start the reaction by adding 10 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm and continue to monitor for 5-10 minutes at 1-minute intervals.
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Calculate the percentage of inhibition: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of Q3GAC.
Antioxidant Activity Assays
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Quercetin 3-O-(6''-acetyl-glucoside) (Q3GAC)
-
Ascorbic acid or Trolox (positive control)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Q3GAC in methanol and create serial dilutions. Prepare similar dilutions for the positive control.
-
In a 96-well plate, add 100 µL of the sample or control solution to respective wells.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value.
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Quercetin 3-O-(6''-acetyl-glucoside) (Q3GAC)
-
Ascorbic acid or Trolox (positive control)
-
Ethanol or phosphate buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of Q3GAC in a suitable solvent and create serial dilutions. Prepare similar dilutions for the positive control.
-
In a 96-well plate, add 20 µL of the sample or control solution.
-
Add 180 µL of the diluted ABTS•+ solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by the enzymes and the general workflow for the inhibition assays.
Caption: General workflow for enzyme inhibition assays.
Caption: Inhibition of carbohydrate digestion pathway.
Caption: Inhibition of cholinergic signaling pathway.
References
- 1. Quercetin 3-O-(6''-acetyl-glucoside) | 54542-51-7 | Benchchem [benchchem.com]
- 2. Flavonoids as dual-target inhibitors against α-glucosidase and α-amylase: a systematic review of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel acylated quercetin glycoside and compounds of inhibitory effects on α-glucosidase from Panax ginseng flower buds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation into the mechanisms of quercetin-3-O-glucuronide inhibiting α-glucosidase activity and non-enzymatic glycation by spectroscopy and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enzyme Assay Guided Isolation of an α-Amylase Inhibitor Flavonoid from Vaccinium arctostaphylos Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Exploring the Inhibition of Quercetin on Acetylcholinesterase by Multispectroscopic and In Silico Approaches and Evaluation of Its Neuroprotective Effects on PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the Inhibition of Quercetin on Acetylcholinesterase by Multispectroscopic and In Silico Approaches and Evaluation of Its Neuroprotective Effects on PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetylcholinesterase Inhibition by Flavonoids from Agrimonia pilosa [mdpi.com]
Application Notes: Cell Culture Applications of Quercetin 3-O-(6''-acetyl-glucoside)
Introduction
Quercetin 3-O-(6''-acetyl-glucoside) is a flavonoid glycoside, a derivative of the widely studied flavonol, quercetin.[1] This natural compound is found in various plant species, including marigold (Calendula officinalis), Canadian goldenrod (Solidago canadensis), and Artemisia species.[1][2] The addition of an acetyl group to the glucose moiety distinguishes it from the more common quercetin-3-O-glucoside (isoquercitrin), potentially influencing its bioavailability and stability.[1] In cell culture applications, Quercetin 3-O-(6''-acetyl-glucoside) and its related compounds have demonstrated significant potential in several key research areas, including oncology, inflammation, and virology. These notes provide an overview of its applications and detailed protocols for researchers.
Anticancer and Pro-Apoptotic Effects
Quercetin 3-O-(6''-acetyl-glucoside) and its parent compounds exhibit notable anticancer properties by inducing programmed cell death (apoptosis) and inhibiting the proliferation of various cancer cell lines.[1][3] Studies have shown its efficacy in cervical (HeLa), breast (MCF-7, SKBR-3), liver (HepG2), and colon (Caco-2) cancer cells.[1][4][5] The primary mechanism involves the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases.[1]
Quantitative Data Summary: Cytotoxicity and Apoptosis Induction
The following table summarizes the cytotoxic effects of Quercetin 3-O-(6''-acetyl-glucoside) and related quercetin glycosides on various cell lines.
| Compound/Extract | Cell Line | Assay | Endpoint | Result | Reference |
| Extract containing Quercetin 3-O-(6''-acetyl-glucoside) | MCF-7 (Breast Cancer) | Annexin V/PI | Apoptosis | ~20% increase at 200-400 µg/mL after 16-24h | [6] |
| Extract containing Quercetin 3-O-(6''-acetyl-glucoside) | SKBR-3 (Breast Cancer) | Annexin V/PI | Apoptosis | ~20% increase at 200-400 µg/mL after 16-24h | [6] |
| Quercetin-3-O-glucoside (Q3G) | HeLa (Cervical Cancer) | WST Assay | IC50 | 40 µg/mL after 48h | [7] |
| Quercetin-3-O-glucoside | Caco-2 (Colon Cancer) | MTT Assay | IC50 | 79 µg/mL | [4] |
| Quercetin-3-O-glucoside | HepG2 (Liver Cancer) | MTT Assay | IC50 | 150 µg/mL | [4] |
| Quercetin-3-O-glucoside | HEK293 (Non-cancer) | MTT Assay | IC50 | 186 µg/mL | [4] |
Note: Data for the specific acetylated glucoside is limited; therefore, results from closely related quercetin glycosides and extracts containing the target compound are included for a broader context.
Experimental Protocols
This protocol is designed to measure the cytotoxic effect of Quercetin 3-O-(6''-acetyl-glucoside) on cancer cells.
Materials:
-
Target cancer cell line (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., MEM with 10% FBS)[8]
-
Quercetin 3-O-(6''-acetyl-glucoside) stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)[8]
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10⁴ cells/mL in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.[8]
-
Compound Treatment: Prepare serial dilutions of Quercetin 3-O-(6''-acetyl-glucoside) from the stock solution in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions (e.g., concentrations ranging from 5 to 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, remove the treatment medium, wash cells twice with PBS, and add 100 µL of MTT solution to each well.[8] Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
This protocol quantifies the extent of apoptosis induced by the compound.
Materials:
-
Target cancer cell line (e.g., SKBR-3)
-
6-well plates
-
Quercetin 3-O-(6''-acetyl-glucoside)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate and incubate overnight.[6] Treat the cells with various concentrations of Quercetin 3-O-(6''-acetyl-glucoside) for the desired time (e.g., 24 hours).[6]
-
Cell Harvesting: Collect both floating and adherent cells by trypsinization. Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided with the kit. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations: Workflows and Pathways
Caption: Workflow for assessing cell viability and apoptosis.
Caption: Intrinsic apoptosis pathway modulated by Quercetin.
Anti-inflammatory Effects
Quercetin and its derivatives are known for their potent anti-inflammatory properties.[1] They can reduce the production of pro-inflammatory markers and mediators.[1] For example, studies on related quercetin glycosides show inhibition of lipoxygenase (LOX), an enzyme that produces inflammatory leukotrienes, and suppression of nitric oxide (NO) and interleukin-6 (IL-6) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW264.7).[9]
Protocol 3: Measurement of Nitric Oxide (NO) Production
This protocol uses the Griess assay to measure NO production in LPS-stimulated macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Quercetin 3-O-(6''-acetyl-glucoside)
-
Griess Reagent
-
Sodium nitrite standard
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of Quercetin 3-O-(6''-acetyl-glucoside) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include control wells (cells only, cells + LPS, cells + compound only).
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Assay: Add 50 µL of Griess Reagent to each supernatant sample. Incubate in the dark for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only control.
Visualization: Anti-inflammatory Pathway
Caption: Inhibition of pro-inflammatory mediator production.
Antioxidant and Other Activities
Quercetin 3-O-(6''-acetyl-glucoside) exhibits significant antioxidant activity by reducing reactive oxygen species (ROS) and enhancing levels of the endogenous antioxidant glutathione (GSH).[1] This activity is central to its protective effects against cellular damage.
Key Observed Activities:
-
Antioxidant: Scavenges free radicals and reduces oxidative stress.[1][10] Can modulate antioxidant-related signaling pathways like Nrf2-ARE.[11]
-
Enzyme Inhibition: Acts as a moderate inhibitor of α-glucosidase and α-amylase, suggesting a potential role in managing blood glucose.[1] It has also been identified as an inhibitor of acetylcholinesterase.[1]
-
Antiviral Potential: In silico and in vitro studies have investigated its potential to inhibit the SARS-CoV-2 3CL protease, a key viral enzyme.[1][2] An extract containing the compound was found to be non-toxic to Vero cells, which are commonly used in virology studies.[2]
References
- 1. Quercetin 3-O-(6''-acetyl-glucoside) | 54542-51-7 | Benchchem [benchchem.com]
- 2. Integration of metabolomics and chemometrics with in-silico and in-vitro approaches to unravel SARS-Cov-2 inhibitors from South African plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SUMOylation Protects FASN Against Proteasomal Degradation in Breast Cancer Cells Treated with Grape Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Quercetin-3-Glucoside Extracted from Apple Pomace Induces Cell Cycle Arrest and Apoptosis by Increasing Intracellular ROS Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy [mdpi.com]
- 11. Neuropharmacological Effects of Quercetin: A Literature-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Quercetin 3-O-(6''-acetyl-glucoside) in Herbal Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quercetin 3-O-(6''-acetyl-glucoside) is a naturally occurring flavonoid glycoside found in various medicinal and dietary plants. As an acetylated derivative of quercetin-3-O-glucoside, it exhibits a range of biological activities, including antioxidant and anti-inflammatory properties.[1] Accurate quantification of this compound in herbal extracts is crucial for quality control, standardization of herbal products, and for elucidating its pharmacological effects. This document provides detailed protocols for the extraction and quantification of Quercetin 3-O-(6''-acetyl-glucoside) from herbal matrices using modern analytical techniques. The methodologies described are intended to offer a robust framework for researchers in natural product chemistry and drug development. While the presence of Quercetin 3-O-(6''-acetyl-glucoside) has been identified in several plant species, including those of the Artemisia, Salicornia, and Prunus genera, comprehensive quantitative data across a wide range of herbal extracts remains an area of ongoing research.[1]
Biosynthesis of Quercetin 3-O-(6''-acetyl-glucoside)
The biosynthesis of Quercetin 3-O-(6''-acetyl-glucoside) in plants is a multi-step process originating from the phenylpropanoid pathway.[2][3][4] Phenylalanine is converted to p-coumaroyl-CoA, which serves as a precursor for the flavonoid core structure.[4] Chalcone synthase and chalcone isomerase are key enzymes in the formation of naringenin, a central intermediate.[5] Through a series of hydroxylation and oxidation reactions catalyzed by enzymes such as flavanone 3-hydroxylase (F3H) and flavonol synthase (FLS), the quercetin aglycone is formed.[3] Subsequently, a glycosyltransferase attaches a glucose moiety to the 3-hydroxyl group, forming quercetin-3-O-glucoside. The final step is the acetylation of the glucose at the 6''-position, a reaction catalyzed by an acetyltransferase, utilizing acetyl-CoA as the acetyl donor.[1]
Experimental Protocols
The following sections detail the procedures for sample preparation and analysis.
Extraction of Quercetin 3-O-(6''-acetyl-glucoside) from Herbal Extracts
This protocol is based on ultrasound-assisted extraction (UAE), a modern and efficient technique for the extraction of flavonoids from plant materials.[6][7]
Materials and Reagents:
-
Dried and powdered herbal material (e.g., Artemisia annua leaves)
-
Ethanol (50%, v/v)
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 1.0 g of the dried, powdered herbal material into a 50 mL conical flask.
-
Add 30 mL of 50% ethanol to the flask (material-to-liquid ratio of 1:30 g/mL).[8]
-
Place the flask in an ultrasonic bath and sonicate for 40 minutes at a frequency of 26 kHz and a power of 200 W.[9][8]
-
Maintain the temperature of the ultrasonic bath at 55°C during extraction.[8]
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into a clean vial for UPLC-MS/MS analysis.
Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is adapted from established protocols for the analysis of quercetin and its derivatives in plant extracts.[10][11][12][13]
Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
-
Ionization Mode: Negative
Gradient Elution Program:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 12.0 | 5 | 95 |
| 13.5 | 5 | 95 |
| 13.6 | 95 | 5 |
| 16.0 | 95 | 5 |
MS/MS Parameters (Example for Quercetin Derivatives):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Quercetin 3-O-(6''-acetyl-glucoside) | 505.1 | 301.0 | 20 |
| Internal Standard (e.g., Rutin) | 609.1 | 301.0 | 45 |
Protocol:
-
Prepare a stock solution of Quercetin 3-O-(6''-acetyl-glucoside) standard in methanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Prepare an internal standard solution (e.g., Rutin) in methanol.
-
Add a fixed amount of the internal standard to all calibration standards and samples.
-
Inject the calibration standards and samples into the UPLC-MS/MS system.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantify Quercetin 3-O-(6''-acetyl-glucoside) in the herbal extracts using the calibration curve.
Data Presentation
The following table summarizes hypothetical quantitative data for Quercetin 3-O-(6''-acetyl-glucoside) in various herbal extracts, as determined by the UPLC-MS/MS method described above.
Table 1: Quantification of Quercetin 3-O-(6''-acetyl-glucoside) in Selected Herbal Extracts
| Herbal Extract | Plant Part | Concentration (µg/g dry weight) |
| Artemisia afra | Leaves | 125.6 |
| Artemisia annua | Leaves | 89.3 |
| Prunus mume | Flower Buds | 210.2 |
| Salicornia europaea | Aerial Parts | 15.7 |
| Moringa oleifera | Roots | Present, not quantified |
Note: The values presented in this table are for illustrative purposes and may not reflect the actual concentrations in all samples of these plants.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the reliable quantification of Quercetin 3-O-(6''-acetyl-glucoside) in herbal extracts. The combination of ultrasound-assisted extraction and UPLC-MS/MS analysis offers high sensitivity, selectivity, and efficiency. Adherence to these methodologies will enable researchers to accurately determine the concentration of this bioactive flavonoid, facilitating the standardization of herbal products and advancing our understanding of its therapeutic potential. Further research is warranted to expand the quantitative database of Quercetin 3-O-(6''-acetyl-glucoside) across a broader range of plant species and geographical locations.
References
- 1. Quercetin 3-O-(6''-acetyl-glucoside) | 54542-51-7 | Benchchem [benchchem.com]
- 2. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous optimization of ultrasound-assisted extraction of flavonoid compounds and antiradical activity from Artemisia herba-Alba using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. finechemicals.com.cn [finechemicals.com.cn]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Quercetin 3-O-(6''-acetyl-glucoside) as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing Quercetin 3-O-(6''-acetyl-glucoside) as an analytical standard in various research and drug development settings. The information is designed to guide researchers in the accurate quantification and analysis of this compound in different sample matrices.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of an analytical standard is crucial for its proper handling, storage, and use in analytical method development.
| Property | Value | Source |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-4H-chromen-4-one | [1] |
| Molecular Formula | C23H22O13 | [2] |
| Molecular Weight | 506.41 g/mol | [2] |
| Appearance | Powder | [1] |
| Purity (by HPLC) | ≥85% | [1] |
| CAS Number | 54542-51-7 | [2] |
Experimental Protocols
Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental for generating reliable calibration curves and ensuring the precision of quantification.
Materials:
-
Quercetin 3-O-(6''-acetyl-glucoside) analytical standard
-
HPLC-grade methanol
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Analytical balance
-
Ultrasonic bath
Protocol:
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of Quercetin 3-O-(6''-acetyl-glucoside) analytical standard.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Add approximately 7 mL of HPLC-grade methanol and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up the volume to 10 mL with HPLC-grade methanol and mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Store all standard solutions at 4°C in amber vials to prevent degradation.
-
Sample Preparation from Plant Material
The efficient extraction of Quercetin 3-O-(6''-acetyl-glucoside) from a plant matrix is a critical step for accurate quantification.
Materials:
-
Dried and powdered plant material
-
Methanol or ethanol (HPLC grade)
-
Ultrasonic bath or Soxhlet apparatus
-
Centrifuge
-
Syringe filters (0.45 µm)
Protocol:
-
Extraction:
-
Weigh 1 g of the dried, powdered plant material into a flask.
-
Add 20 mL of methanol.
-
Choose one of the following extraction methods:
-
Ultrasonication: Place the flask in an ultrasonic bath for 30 minutes.
-
Maceration: Allow the mixture to stand for 24 hours at room temperature with occasional shaking.
-
Soxhlet Extraction: Perform extraction for 4-6 hours.
-
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Reconstitution:
-
Reconstitute the dried extract with a known volume of methanol (e.g., 5 mL).
-
Centrifuge the reconstituted extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
High-Performance Liquid Chromatography (HPLC-DAD) Method
This protocol outlines a typical HPLC-DAD method for the analysis of Quercetin 3-O-(6''-acetyl-glucoside). Method optimization may be required for different sample matrices.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-30% B; 20-30 min: 30-50% B; 30-35 min: 50-10% B; 35-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 350 nm (Flavonols typically exhibit absorption maxima between 320-385 nm[1]) |
Method Validation Parameters
Method validation is essential to ensure that the analytical method is reliable, reproducible, and accurate for its intended purpose. The following table provides typical validation parameters for the HPLC-DAD method for a related compound, Quercetin-3-O-β-D-glucoside, which can serve as a starting point for the validation of the method for Quercetin 3-O-(6''-acetyl-glucoside).
| Parameter | Typical Value for a Quercetin Glycoside | Source |
| Linearity Range | 4.0 - 60 µg/mL | [3] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 1.33 µg/mL | [3] |
| Limit of Quantification (LOQ) | 4.0 µg/mL | [3] |
| Accuracy (% Recovery) | 93.53 - 103.75% | [3] |
| Precision (% RSD) | < 2% | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Quercetin 3-O-(6''-acetyl-glucoside) in a plant sample using an external standard.
Caption: Experimental workflow for quantification.
Signaling Pathway: Antioxidant and Anti-inflammatory Action
Quercetin and its derivatives, including Quercetin 3-O-(6''-acetyl-glucoside), are known to exert antioxidant and anti-inflammatory effects by modulating cellular signaling pathways. This compound can reduce the production of reactive oxygen species (ROS) and enhance the levels of the endogenous antioxidant glutathione (GSH)[1].
Caption: Antioxidant and anti-inflammatory pathway.
References
- 1. Quercetin 3-O-(6''-acetyl-glucoside) | 54542-51-7 | Benchchem [benchchem.com]
- 2. extrasynthese.com [extrasynthese.com]
- 3. Enhanced HPLC-DAD Method for Fast Determination of Quercetin-3-O-β-d-Glucoside in Extracts and Polyherbal Formulations Containing Azadirachta indica-Optimization and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Quercetin 3-O-(6''-acetyl-glucoside) Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Quercetin 3-O-(6''-acetyl-glucoside).
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for extracting Quercetin 3-O-(6''-acetyl-glucoside)?
A1: For flavonoid glycosides like Quercetin 3-O-(6''-acetyl-glucoside), polar solvents are most effective. Methanol, ethanol, and their aqueous solutions are frequently used.[1] Hydroalcoholic mixtures, such as methanol:water (80:20, v/v) or 70% (v/v) ethanol, have shown good results in extracting phenolic compounds from plant materials.[1]
Q2: Which extraction method generally yields the highest amount of acetylated quercetin glycosides?
A2: Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) are often more efficient than traditional methods like maceration.[2] UAE can increase extraction yields and reduce extraction time.[2] For instance, a study on quercetin extraction showed that UAE with methanol for 10 minutes at 50% ultrasound intensity provided the highest yield.[2]
Q3: How can I prevent the degradation of Quercetin 3-O-(6''-acetyl-glucoside) during extraction?
A3: Flavonoids can be sensitive to heat and oxidation. To prevent degradation, it is advisable to avoid prolonged exposure to high temperatures.[3] The addition of antioxidants like ascorbic acid to the extraction solvent can help prevent oxidation of phenolic compounds.[1]
Q4: My extract contains many impurities. What is a common first step for purification?
A4: A common initial purification step is liquid-liquid partitioning. After initial extraction, the crude extract can be sequentially partitioned with solvents of increasing polarity, such as n-hexane (to remove non-polar compounds) followed by ethyl acetate (which will likely contain the flavonoid glycosides).[4]
Q5: What analytical techniques are used to identify and quantify Quercetin 3-O-(6''-acetyl-glucoside)?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common method for the identification and quantification of Quercetin 3-O-(6''-acetyl-glucoside).[5][6] Thin-Layer Chromatography (TLC) can also be used for preliminary analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Target Compound | - Inappropriate solvent polarity. - Inefficient extraction method. - Insufficient extraction time or temperature. - Plant material not properly prepared (e.g., particle size too large). | - Optimize Solvent: Test solvents with varying polarities (e.g., different ratios of methanol/water or ethanol/water). For quercetin, methanol has been shown to be a highly efficient solvent.[2] - Enhance Extraction: Employ Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[2] - Adjust Conditions: Increase extraction time or moderately increase temperature (be cautious of degradation). For UAE, optimizing time and ultrasound intensity is crucial.[2] - Sample Preparation: Grind the dried plant material into a fine powder to increase the surface area for extraction. |
| Degradation of Quercetin 3-O-(6''-acetyl-glucoside) | - High extraction temperatures. - Oxidation during extraction. - Hydrolysis of the acetyl or glycosidic bond due to harsh pH conditions. | - Temperature Control: Use lower extraction temperatures or shorter heating times. Consider non-thermal methods like UAE at room temperature. - Prevent Oxidation: Add an antioxidant, such as ascorbic acid, to the extraction solvent.[1] - pH Management: Avoid strongly acidic or basic conditions during extraction, as this can lead to hydrolysis. A slightly acidic medium may improve the stability of flavonoids. |
| Co-extraction of a High Amount of Impurities | - Solvent system is not selective. - Complex plant matrix with many compounds of similar polarity. | - Pre-extraction Wash: Wash the plant material with a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar impurities before the main extraction. - Liquid-Liquid Partitioning: After the initial extraction, perform a liquid-liquid partitioning of the crude extract. Start with a non-polar solvent like hexane to remove lipids, followed by a medium-polarity solvent like ethyl acetate to extract the flavonoid glycosides.[4] - Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., C18) to clean up the extract before HPLC analysis. |
| Difficulty in Isolating the Target Compound | - Presence of isomeric flavonoids with similar properties. - Low concentration of the target compound in the extract. | - High-Resolution Chromatography: Employ preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and an optimized gradient elution method for separation.[7] - Fractionation: Use column chromatography (e.g., with silica gel or polyamide) to fractionate the crude extract before final purification by preparative HPLC.[4] |
Data Presentation
Table 1: Comparison of Extraction Methods for Quercetin
| Extraction Method | Solvent | Time | Temperature | Yield (%) |
| Maceration | Methanol | 24 h | Room Temp. | 1.8 |
| Digestion | Methanol | 24 h | 40-50°C | 2.2 |
| Soxhlet | Methanol | 6 h | Boiling point | 5.4 |
| Ultrasound-Assisted (UAE) | Methanol | 10 min | Room Temp. | 11.8 |
Data adapted from a study on quercetin extraction from Raphanus sativus L. leaves and may serve as a reference for optimizing the extraction of its glycosides.[2]
Table 2: Influence of Solvent on Quercetin Extraction Yield
| Solvent | Maceration Yield (%) | Digestion Yield (%) | Soxhlet Yield (%) | UAE Yield (%) |
| Methanol | 1.8 | 2.2 | 5.4 | 11.8 |
| Ethanol | 1.1 | 1.3 | 2.8 | 5.2 |
| Water | 0.4 | 0.6 | 1.1 | 2.1 |
| Chloroform | 0.2 | 0.3 | 0.5 | 0.9 |
Data adapted from a study on quercetin extraction from Raphanus sativus L. leaves, indicating methanol as a highly effective solvent.[2]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Quercetin 3-O-(6''-acetyl-glucoside)
This protocol is a general guideline and should be optimized for your specific plant material.
-
Sample Preparation:
-
Dry the plant material (e.g., leaves, flowers) at 40°C in a convection oven until a constant weight is achieved.
-
Grind the dried material into a fine powder using a laboratory mill.
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% methanol in water (v/v). For increased stability, consider adding ascorbic acid to a final concentration of 0.1%.[1]
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture for 30 minutes at a frequency of 40 kHz and a controlled temperature of 30-40°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the solid residue twice more with 100 mL of 80% methanol each time.
-
Combine all the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until the methanol is removed.
-
-
Storage:
-
Lyophilize the remaining aqueous extract to obtain a dry powder.
-
Store the crude extract at -20°C until further purification.
-
Protocol 2: Purification by Liquid-Liquid Partitioning and Preparative HPLC
-
Liquid-Liquid Partitioning:
-
Dissolve 1 g of the crude extract in 100 mL of distilled water.
-
Transfer the solution to a 500 mL separatory funnel.
-
Perform an initial wash by adding 100 mL of n-hexane. Shake vigorously and allow the layers to separate. Discard the upper n-hexane layer. Repeat this step twice.
-
To the remaining aqueous layer, add 100 mL of ethyl acetate. Shake vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer. Repeat the extraction with ethyl acetate twice more.
-
Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the purified flavonoid-rich fraction.
-
-
Preparative HPLC Purification:
-
Dissolve the flavonoid-rich fraction in a minimal amount of the HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the solution onto a preparative HPLC system equipped with a C18 column.
-
Use a gradient elution system. A common mobile phase consists of (A) 0.1% formic acid in water and (B) acetonitrile. An example gradient could be: 0-10 min, 10-30% B; 10-40 min, 30-50% B; 40-50 min, 50-10% B. The flow rate and gradient should be optimized for the best separation.
-
Monitor the elution at a wavelength of approximately 280 nm or 350 nm, where flavonoids typically absorb.
-
Collect the fractions corresponding to the peak of interest.
-
Confirm the identity and purity of the isolated compound using analytical HPLC-MS.
-
Evaporate the solvent from the collected fraction to obtain the purified Quercetin 3-O-(6''-acetyl-glucoside).
-
Mandatory Visualization
Caption: Workflow for the extraction and purification of Quercetin 3-O-(6''-acetyl-glucoside).
References
- 1. Quercetin 3-O-(6''-acetyl-glucoside) | 54542-51-7 | Benchchem [benchchem.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. mkimia.fst.unair.ac.id [mkimia.fst.unair.ac.id]
- 4. mdpi.com [mdpi.com]
- 5. ijrpb.com [ijrpb.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
Technical Support Center: Quercetin 3-O-(6''-acetyl-glucoside) Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Quercetin 3-O-(6''-acetyl-glucoside).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Quercetin 3-O-(6''-acetyl-glucoside)?
The stability of Quercetin 3-O-(6''-acetyl-glucoside) is primarily influenced by pH, temperature, light exposure, and the presence of enzymes. Like other flavonoids, it is susceptible to degradation under harsh environmental conditions. The acetyl group at the 6''-position of the glucose moiety is expected to confer some additional stability compared to its non-acetylated counterpart, Quercetin 3-O-glucoside.
Q2: How does pH impact the stability of Quercetin 3-O-(6''-acetyl-glucoside)?
Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions. For instance, the aglycone quercetin shows progressive degradation at pH 5 and 7. While specific data for the acetylated glucoside is limited, it is advisable to maintain acidic conditions (pH < 5) during extraction, processing, and storage to minimize degradation.
Q3: What is the expected thermal stability of this compound?
Elevated temperatures can lead to the degradation of Quercetin 3-O-(6''-acetyl-glucoside). Studies on other acylated flavonoids, such as anthocyanins, have shown that acylation generally enhances thermal stability compared to non-acylated forms.[1][2][3] However, prolonged exposure to high temperatures (e.g., above 80°C) can still cause significant degradation. The primary degradation pathway is likely the hydrolysis of the glycosidic bond, followed by the breakdown of the quercetin aglycone.[4]
Q4: Is Quercetin 3-O-(6''-acetyl-glucoside) sensitive to light?
Yes, flavonoids are known to be susceptible to photodegradation, particularly when exposed to UV light. Both UVA and UVB radiation can induce the degradation of quercetin, leading to the formation of various oxidation products.[3] It is crucial to protect solutions and solid samples of Quercetin 3-O-(6''-acetyl-glucoside) from direct light to prevent degradation. Acylation has been shown to improve the photostability of other flavonoids, suggesting a similar protective effect for this compound.[3]
Q5: What are the likely degradation products of Quercetin 3-O-(6''-acetyl-glucoside)?
The degradation of Quercetin 3-O-(6''-acetyl-glucoside) can proceed through several pathways depending on the conditions:
-
Hydrolysis: Cleavage of the glycosidic bond to release quercetin (aglycone) and 6''-acetyl-glucose. This is a common degradation pathway under thermal or acidic/basic conditions.
-
Deacetylation: Removal of the acetyl group to form Quercetin 3-O-glucoside.
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Oxidation: The quercetin aglycone, once formed, is susceptible to oxidation, leading to the cleavage of the C-ring and the formation of smaller phenolic compounds such as protocatechuic acid and phloroglucinol aldehyde.[4]
-
Enzymatic Degradation: In biological systems, such as the gut, microbial enzymes can hydrolyze the glycosidic bond, leading to the release of the aglycone, which is then further metabolized to various phenolic acids.
Troubleshooting Guides
Issue 1: Rapid degradation of the compound in solution.
Possible Causes:
-
Inappropriate pH: The pH of the solution may be neutral or alkaline, accelerating degradation.
-
Exposure to Light: The solution may be exposed to ambient or UV light.
-
High Temperature: The solution may be stored at an elevated temperature.
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Presence of Oxidizing Agents: Contaminants in the solvent or buffer could be causing oxidation.
-
Microbial Contamination: Bacterial or fungal growth can lead to enzymatic degradation.
Solutions:
-
pH Adjustment: Buffer the solution to an acidic pH (e.g., pH 3-5) using a suitable buffer system.
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil. Work in a dimly lit environment when possible.
-
Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) and working solutions on ice.
-
Use High-Purity Solvents: Employ HPLC-grade or equivalent solvents and freshly prepared buffers.
-
Sterile Filtration: For long-term storage of aqueous solutions, consider sterile filtration to remove microbial contamination.
Issue 2: Inconsistent results in cell-based assays.
Possible Causes:
-
Degradation in Culture Media: The compound may be unstable in the neutral pH and warm temperature (37°C) of the cell culture medium.
-
Enzymatic Metabolism by Cells: Cells may metabolize the compound, leading to a decrease in its effective concentration over time.
Solutions:
-
Time-Course Experiments: Perform time-course studies to determine the stability of the compound in your specific cell culture medium under assay conditions.
-
Fresh Preparation: Prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment.
-
Control Experiments: Include appropriate controls to assess the stability of the compound in the absence of cells.
-
Consider Acylated Analog Stability: Be aware that while acylation may improve stability, significant degradation can still occur over longer incubation periods.
Data Summary
Table 1: Qualitative Stability Profile of Quercetin 3-O-(6''-acetyl-glucoside) based on related compounds.
| Parameter | Condition | Expected Stability | Recommendations |
| pH | Acidic (pH < 5) | Higher | Maintain acidic conditions for storage and processing. |
| Neutral (pH ~7) | Moderate to Low | Minimize exposure time; prepare fresh solutions. | |
| Alkaline (pH > 8) | Low | Avoid alkaline conditions. | |
| Temperature | < 4°C | High | Store solutions at refrigerated or frozen temperatures. |
| Room Temperature | Moderate | Use for short-term handling only. | |
| > 40°C | Low | Avoid elevated temperatures during processing. | |
| Light | Dark | High | Protect from light at all times. |
| Ambient Light | Moderate to Low | Work in low-light conditions. | |
| UV Light | Very Low | Avoid exposure to UV sources. | |
| Enzymes | Glycosidases | Low | Consider in biological systems (e.g., gut microbiota). |
Experimental Protocols
Protocol 1: General Stability Testing of Quercetin 3-O-(6''-acetyl-glucoside) using HPLC
Objective: To assess the stability of Quercetin 3-O-(6''-acetyl-glucoside) under various conditions (pH, temperature, light).
Materials:
-
Quercetin 3-O-(6''-acetyl-glucoside) standard
-
HPLC-grade methanol and water
-
Formic acid or other suitable acid for mobile phase
-
Buffers of different pH values (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH)
-
HPLC system with a UV-Vis or DAD detector
-
C18 reversed-phase HPLC column
-
Temperature-controlled incubator and water bath
-
UV light source
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of Quercetin 3-O-(6''-acetyl-glucoside) in a suitable solvent (e.g., methanol) at a known concentration.
-
Sample Preparation for Stability Studies:
-
pH Stability: Dilute the stock solution in buffers of different pH values (e.g., 3, 5, 7, 9).
-
Thermal Stability: Aliquot the solution into vials and incubate at different temperatures (e.g., 4°C, 25°C, 40°C, 80°C).
-
Photostability: Expose an aliquot of the solution to a controlled light source (e.g., UV lamp) for specific durations, keeping a control sample in the dark.
-
-
Time-Point Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
HPLC Analysis:
-
Inject the samples into the HPLC system.
-
Use a suitable gradient elution method. A common mobile phase for flavonoid analysis consists of water with formic acid (A) and methanol or acetonitrile (B).
-
Monitor the elution at a wavelength corresponding to the maximum absorbance of Quercetin 3-O-(6''-acetyl-glucoside) (typically around 254 nm and 350-370 nm).
-
-
Data Analysis:
-
Quantify the peak area of Quercetin 3-O-(6''-acetyl-glucoside) at each time point.
-
Calculate the percentage of the compound remaining relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Identify any new peaks that appear in the chromatogram, which may correspond to degradation products.
-
Visualizations
Caption: Potential degradation pathways of Quercetin 3-O-(6''-acetyl-glucoside).
Caption: Workflow for assessing the stability of Quercetin 3-O-(6''-acetyl-glucoside).
References
- 1. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sources and relative stabilities of acylated and nonacylated anthocyanins in beverage systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
"Troubleshooting low yield in Quercetin 3-O-(6''-acetyl-glucoside) synthesis"
Technical Support Center: Synthesis of Quercetin 3-O-(6''-acetyl-glucoside)
Welcome to the technical support center for the synthesis of Quercetin 3-O-(6''-acetyl-glucoside). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, focusing on the two main stages: the glycosylation of quercetin to form Quercetin 3-O-glucoside, and its subsequent regioselective acetylation to yield the final product.
Part 1: Glycosylation of Quercetin to Quercetin 3-O-glucoside
Question 1: I am getting a very low yield during the glycosylation of quercetin. What are the potential causes and how can I improve it?
Answer:
Low yield in the glycosylation of quercetin is a common issue and can be attributed to several factors. Here is a breakdown of potential causes and their solutions:
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Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or deactivation of the glycosyl donor.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending it. Ensure the reaction temperature is maintained as specified in the protocol.
-
-
Poor Regioselectivity: Quercetin has multiple hydroxyl groups that can be glycosylated. Glycosylation at positions other than the 3-OH group will result in a mixture of isomers and a lower yield of the desired product.
-
Solution: To achieve regioselectivity for the 3-OH position, protection of the other hydroxyl groups (7, 3', and 4') is often necessary before glycosylation. Benzyl or silyl protecting groups are commonly used. Alternatively, enzymatic methods using specific glycosyltransferases can offer high regioselectivity without the need for protection/deprotection steps.
-
-
Side Reactions: The Koenigs-Knorr reaction, a common method for this glycosylation, is prone to side reactions such as the formation of orthoesters, which can significantly reduce the yield of the desired glycoside.[1]
-
Solution: Ensure strictly anhydrous (dry) reaction conditions, as moisture can lead to the hydrolysis of the glycosyl donor and promote side reactions.[2] Using molecular sieves in the reaction mixture can help maintain dryness.
-
-
Suboptimal Reaction Conditions: The choice of solvent, promoter (e.g., silver salt), and temperature can greatly influence the reaction yield.
-
Solution: Optimize the reaction conditions. For the Koenigs-Knorr reaction, solvents like dichloromethane or a mixture of quinoline and benzene are often used.[2] Different silver salts (e.g., silver carbonate, silver oxide) can be tested as promoters.[3] Phase-transfer catalysis has also been reported to give good yields of 40-60%.[2]
-
Question 2: I am observing multiple spots on my TLC plate after the glycosylation reaction. What are these byproducts?
Answer:
The presence of multiple spots on your TLC plate indicates a mixture of products. Besides the desired Quercetin 3-O-glucoside and unreacted quercetin, you may be observing:
-
Regioisomers: Glycosylation at other hydroxyl groups of quercetin (e.g., 7-O-glucoside, 4'-O-glucoside) will result in different product spots.
-
Orthoester Formation: As mentioned, this is a common byproduct in Koenigs-Knorr reactions.[1]
-
Glycals: Elimination of the alcohol from the glycoside can form glycal byproducts.[2]
-
Hydrolyzed Glycosyl Donor: If moisture is present, the acetobromoglucose can hydrolyze back to the sugar.
Solution:
Proper purification is crucial to isolate the desired product. Column chromatography using silica gel is a standard method for separating these compounds. The choice of eluent system is critical for good separation.
Part 2: Acetylation of Quercetin 3-O-glucoside
Question 3: My acetylation of Quercetin 3-O-glucoside is not regioselective for the 6''-position. How can I improve this?
Answer:
Achieving regioselective acetylation at the primary 6''-hydroxyl group of the glucose moiety is a key challenge.
-
Chemical Methods:
-
Steric Hindrance: The primary 6''-OH is generally more reactive than the secondary hydroxyl groups on the sugar. Using a stoichiometric amount of the acetylating agent (e.g., acetic anhydride in pyridine) at low temperatures can favor acetylation at the 6''-position.
-
Enzymatic Methods: Lipases, such as Candida antarctica lipase B (CALB), are known to exhibit high regioselectivity for the primary hydroxyl group of sugar moieties in flavonoids.[4] This is often the preferred method for achieving high yields of the 6''-O-acetylated product without the need for protecting groups.
-
Question 4: I am experiencing a low conversion rate during the enzymatic acetylation. What can I do?
Answer:
Low conversion in enzymatic reactions can be due to several factors:
-
Enzyme Activity: Ensure the enzyme is active. Improper storage or handling can lead to denaturation.
-
Reaction Conditions: Factors like solvent, temperature, and water activity are critical for enzyme performance.
-
Solvent: Anhydrous organic solvents like acetone or 2-methyl-2-butanol are often used.[4]
-
Temperature: The optimal temperature for the lipase should be maintained (e.g., 45-50°C).
-
Water Content: While the reaction is typically in an anhydrous solvent, a small amount of water is often necessary for enzyme activity. This can be controlled using molecular sieves.
-
-
Substrate and Acyl Donor Concentration: The molar ratio of the flavonoid glycoside to the acyl donor can impact the reaction rate. An excess of the acyl donor is often used.[4]
Quantitative Data Summary
The following table summarizes typical yields for the different synthesis strategies. Note that yields for chemical synthesis can be highly variable depending on the specific conditions and success of purification.
| Reaction Stage | Synthesis Method | Reagents/Catalyst | Typical Yield | Reference |
| Glycosylation | Chemical (Koenigs-Knorr) | Acetobromoglucose, Ag2O/Ag2CO3 | 30-80% | [2] |
| Chemical (Phase-Transfer) | Acetobromoglucose, K2CO3, TBAB | 40-60% | [2] | |
| Enzymatic (from Rutin) | Naringinase | >90% | [5][6] | |
| Acetylation | Chemical | Acetic anhydride, Pyridine | Variable (dependent on regioselectivity) | - |
| Enzymatic | Candida antarctica lipase B | High conversion (often >70%) | [4][7] |
Experimental Protocols
The following are representative protocols for the chemical synthesis of Quercetin 3-O-(6''-acetyl-glucoside). Note: These are generalized procedures and may require optimization for your specific laboratory conditions.
Protocol 1: Synthesis of Quercetin 3-O-glucoside (via Koenigs-Knorr Reaction)
This protocol involves the protection of quercetin, followed by glycosylation and deprotection.
-
Protection of Quercetin:
-
Dissolve quercetin in dry pyridine.
-
Add a protecting group reagent (e.g., benzyl bromide or tert-butyldimethylsilyl chloride) in a stoichiometric amount to protect the 7, 3', and 4'-hydroxyl groups.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction mixture to isolate the protected quercetin.
-
-
Glycosylation (Koenigs-Knorr):
-
Dissolve the protected quercetin and acetobromoglucose in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Add a promoter, such as silver(I) oxide or silver(I) carbonate, and molecular sieves.[3]
-
Stir the mixture in the dark at room temperature for 24-48 hours, or until TLC indicates the consumption of the starting material.
-
Filter the reaction mixture through celite to remove the silver salts and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Deprotection:
-
Dissolve the crude protected glycoside in a suitable solvent.
-
Remove the protecting groups (e.g., by catalytic hydrogenation for benzyl groups or with a fluoride source for silyl groups).
-
Remove the acetyl groups from the sugar moiety using a mild base such as sodium methoxide in methanol (Zemplén deacetylation).
-
Purify the resulting Quercetin 3-O-glucoside by column chromatography on silica gel.
-
Protocol 2: Regioselective Acetylation of Quercetin 3-O-glucoside
-
Chemical Acetylation:
-
Dissolve Quercetin 3-O-glucoside in dry pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add one equivalent of acetic anhydride.
-
Stir the reaction at 0°C and monitor its progress by TLC.
-
Once the reaction is complete, quench with cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or preparative HPLC.
-
-
Enzymatic Acetylation (Alternative):
-
Suspend Quercetin 3-O-glucoside and an acyl donor (e.g., vinyl acetate) in an anhydrous organic solvent such as acetone.[4]
-
Add immobilized Candida antarctica lipase B (CALB) and molecular sieves.
-
Incubate the mixture at a suitable temperature (e.g., 45°C) with stirring for 24-72 hours.
-
Monitor the reaction by TLC or HPLC.
-
After the reaction, filter off the enzyme and molecular sieves.
-
Evaporate the solvent and purify the product by column chromatography.
-
Visualizations
Experimental Workflow
Caption: Overall workflow for the chemical synthesis of Quercetin 3-O-(6''-acetyl-glucoside).
Troubleshooting Low Glycosylation Yield```dot
Caption: Simplified representation of the key steps in the Koenigs-Knorr glycosylation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of quercetin-3-O-glucoside from rutin by Penicillium decumbens naringinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in LC-MS Analysis of Acetylated Flavonoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of acetylated flavonoids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[1][2][4]
Q2: Why are acetylated flavonoids particularly susceptible to matrix effects?
A2: Acetylated flavonoids, due to the addition of acetyl groups, are generally less polar than their parent compounds. This change in polarity can cause them to co-elute with different matrix components, such as lipids or other endogenous molecules, which can interfere with the ionization process in the MS source.[5] The specific nature and severity of matrix effects will depend on the sample matrix and the specific structure of the acetylated flavonoid.
Q3: How can I determine if my analysis is affected by matrix effects?
A3: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[1] This involves comparing the analyte's signal response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solvent at the same concentration. A significant difference in the signal indicates the presence of matrix effects.[1] Qualitative assessment can be performed using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.
Q4: What are the primary strategies to minimize or compensate for matrix effects?
A4: There are several strategies that can be employed:
-
Sample Preparation: Implementing more rigorous cleanup steps to remove interfering matrix components is highly effective. Techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and dispersive liquid-liquid microextraction (DLLME).
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate the acetylated flavonoids from interfering matrix components can significantly reduce matrix effects. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. However, this approach may compromise the limit of detection for low-concentration analytes.
-
Internal Standards: Using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it is affected by the matrix in the same way as the analyte. If a SIL-IS is not available, a structural analog can be used, though it may not compensate as effectively.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the samples can help to compensate for matrix effects.
Troubleshooting Guides
Issue 1: I am observing significant ion suppression for my acetylated flavonoid analyte.
Troubleshooting Steps:
-
Have you confirmed the presence and extent of ion suppression?
-
Perform a quantitative assessment using the post-extraction spike method (see Experimental Protocol 3). A matrix factor of less than 1 indicates ion suppression.[1]
-
-
Can you improve your sample cleanup?
-
Consider incorporating an additional cleanup step. For example, if you are using protein precipitation, try adding an SPE or LLE step to further remove interfering components. For plant-based matrices, a hexane wash can help remove non-polar interferences.
-
-
Is your chromatographic separation optimal?
-
Modify your LC gradient to better separate your analyte from the regions of ion suppression identified through post-column infusion. Since acetylation increases the hydrophobicity of flavonoids, a shallower gradient or a mobile phase with a higher organic content might be necessary to achieve better separation from early-eluting polar interferences.[5]
-
-
Have you tried diluting your sample?
-
A simple 1:10 or 1:100 dilution of your sample extract can often reduce matrix effects. Assess if your analyte concentration is sufficient for detection after dilution.
-
-
Are you using an appropriate internal standard?
-
The use of a stable isotope-labeled internal standard is the gold standard for correcting ion suppression. If unavailable, a structural analog that elutes very close to your analyte of interest can be a viable alternative.
-
Issue 2: My results show high variability and poor reproducibility between injections.
Troubleshooting Steps:
-
Is the variability linked to the sample matrix?
-
Analyze multiple preparations of the same sample to assess the reproducibility of your sample preparation method. Inconsistent sample cleanup can lead to variable matrix effects.
-
-
Are you experiencing carryover?
-
Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize your injector wash solvent and increase the wash volume and/or duration.
-
-
Could lot-to-lot variability of the matrix be a factor?
-
If possible, evaluate the matrix effect in at least six different lots of the blank matrix to ensure the method is robust across different sources.
-
-
Is your internal standard performing as expected?
-
Check the peak area of your internal standard across all samples. High variability in the IS signal suggests that it is not adequately compensating for the matrix effects. This could be due to the IS not being a close enough structural analog or experiencing its own unique interferences.
-
Quantitative Data Summary
The following table provides illustrative data on the extent of matrix effects (ion suppression/enhancement) observed for flavonoids in common biological matrices. Note that specific values for acetylated flavonoids are limited in the literature; therefore, these values for their parent compounds serve as a general guide. The matrix effect is calculated as: (Peak area in matrix / Peak area in neat solvent) * 100%. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.
| Flavonoid | Matrix | Sample Preparation | Matrix Effect (%) | Ionization Mode |
| Quercetin | Human Plasma | Protein Precipitation | 65 - 85 | ESI- |
| Kaempferol | Human Urine | Dilute-and-Shoot | 40 - 70 | ESI- |
| Apigenin | Rat Plasma | LLE | 80 - 105 | ESI+ |
| Luteolin | Plant Extract | SPE | 75 - 95 | ESI- |
| Naringenin | Human Plasma | SPE | 90 - 110 | ESI+ |
Disclaimer: This table presents representative data compiled from various studies on flavonoid analysis. Actual matrix effects can vary significantly based on the specific acetylated flavonoid, LC-MS system, and experimental conditions.
Experimental Protocols
Protocol 1: Sample Preparation and Extraction of Acetylated Flavonoids from Human Plasma
This protocol describes a liquid-liquid extraction (LLE) procedure, which is effective for extracting moderately non-polar compounds like acetylated flavonoids while minimizing interferences from polar matrix components.
Materials:
-
Human plasma sample
-
Internal Standard (IS) working solution (e.g., stable isotope-labeled acetylated flavonoid)
-
Methyl tert-butyl ether (MTBE)
-
5% Formic acid in water
-
Reconstitution solvent (e.g., 50:50 Methanol:Water)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution and vortex briefly.
-
Add 20 µL of 5% formic acid to acidify the sample and vortex.
-
Add 500 µL of MTBE, vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (MTBE) to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex for 30 seconds and transfer to an LC autosampler vial for analysis.
Protocol 2: LC-MS/MS Method for the Analysis of Acetylated Flavonoids
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: ESI positive or negative (analyte dependent). Acetylated flavonoids can often be detected in both modes; optimization is recommended.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: Optimize cone voltage and collision energy for each acetylated flavonoid and its internal standard.
Protocol 3: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent.
-
Set B (Post-Spike Extract): Extract blank plasma (without analyte or IS) following Protocol 1. Spike the analyte and IS into the final dried extract before reconstitution.
-
Set C (Pre-Spike Extract): Spike the analyte and IS into blank plasma at the beginning of the extraction process (as you would for a regular sample).
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%): (Mean peak area of analyte in Set B / Mean peak area of analyte in Set A) * 100
-
Recovery (%): (Mean peak area of analyte in Set C / Mean peak area of analyte in Set B) * 100
An MF significantly different from 100% indicates a matrix effect. An MF < 100% indicates ion suppression, while an MF > 100% indicates ion enhancement.
-
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of matrix effects in liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
Technical Support Center: HPLC Analysis of Quercetin 3-O-(6''-acetyl-glucoside)
This technical support guide provides troubleshooting advice and answers to frequently asked questions for the optimization of the mobile phase in the High-Performance Liquid Chromatography (HPLC) analysis of Quercetin 3-O-(6''-acetyl-glucoside).
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of Quercetin 3-O-(6''-acetyl-glucoside).
Question: Why am I observing significant peak tailing for my Quercetin 3-O-(6''-acetyl-glucoside) peak?
Answer: Peak tailing is a common issue when analyzing phenolic compounds like flavonoids. It is often caused by secondary interactions between the analyte and the stationary phase. Here are the primary causes and solutions:
-
Silanol Interactions: Free silanol groups on the silica-based C18 column can interact with the polar hydroxyl groups of quercetin, causing tailing.[1][2]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.[5][6]
-
Solution: Dilute your sample and reinject. If the peak shape improves, mass overload was likely the issue.[5]
-
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or stationary phase can cause peak distortion for all analytes.[5][6]
-
Solution: First, try flushing the column with a strong solvent. If this doesn't resolve the issue, replacing the guard column or the analytical column may be necessary.[5]
-
Question: What should I do if I have poor resolution between Quercetin 3-O-(6''-acetyl-glucoside) and other similar flavonoids in my sample?
Answer: Achieving good resolution is critical, especially when dealing with structurally similar flavonoid glycosides.[7] Consider the following adjustments:
-
Modify the Organic Solvent Ratio: The simplest approach is to adjust the acetonitrile or methanol concentration in your mobile phase. Decreasing the organic solvent percentage will increase retention times and may improve the separation between closely eluting peaks.
-
Change the Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter the selectivity of your separation. Acetonitrile often provides sharper peaks and different elution patterns for flavonoids.
-
Adjust the Gradient Slope: If you are using a gradient elution, a shallower gradient (i.e., a slower increase in the organic solvent concentration over time) can significantly enhance the resolution of closely eluting compounds.[5]
-
Optimize Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve peak efficiency, which may lead to better resolution. However, be aware that high temperatures can potentially degrade flavonoid glycosides.
Question: My retention times are shifting from one injection to the next. What is causing this instability?
Answer: Retention time instability can be caused by several factors:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including minor variations in pH or solvent ratios, can lead to shifts in retention.[5] Ensure your mobile phase is prepared accurately and consistently for each run.
-
Column Equilibration: Insufficient column equilibration time between injections, especially when running a gradient, is a common cause of retention time drift. Ensure the column is fully equilibrated back to the initial mobile phase conditions before each injection.
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause fluctuations in the flow rate and mobile phase composition, leading to unstable retention times.
-
Temperature Fluctuations: Lack of a column thermostat or significant changes in the ambient laboratory temperature can affect retention times. Using a column oven is highly recommended for stable results.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for Quercetin 3-O-(6''-acetyl-glucoside) analysis on a C18 column?
A common starting point for flavonoid analysis is a gradient elution using an acidified aqueous solvent and an organic solvent.[3] A typical setup would be:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a low percentage of B (e.g., 10-20%), and gradually increase it over 20-40 minutes.
Q2: Should I use methanol or acetonitrile as the organic solvent?
Both can be effective. Acetonitrile generally has a lower viscosity and can provide better peak efficiency (sharper peaks). Methanol offers different selectivity and may be useful if co-elution is an issue with acetonitrile.[4] The choice often comes down to empirical testing to see which provides the best separation for your specific sample matrix.
Q3: Why is adding acid to the mobile phase necessary?
Adding an acid like formic or acetic acid improves peak shape by suppressing the ionization of the phenolic hydroxyl groups on the flavonoid structure and the residual silanol groups on the column's stationary phase.[3][4] This reduces undesirable secondary interactions that cause peak tailing.
Q4: At what wavelength should I detect Quercetin 3-O-(6''-acetyl-glucoside)?
Flavonols like quercetin and its derivatives typically have two major absorption maxima. You can expect strong absorbance in the range of 250–285 nm and another in the range of 320–385 nm.[3] A wavelength of around 350-370 nm is often used for the specific detection of flavonols. Using a Diode Array Detector (DAD) is beneficial as it allows you to monitor multiple wavelengths and view the UV spectrum of the peak for identification purposes.[3]
Q5: How can I confirm the identity of my Quercetin 3-O-(6''-acetyl-glucoside) peak?
The most reliable method is to use a certified reference standard. Spiking your sample with the standard should result in an increase in the height/area of the corresponding peak without the appearance of a new peak. In the absence of a standard, hyphenated techniques like HPLC-MS (Mass Spectrometry) can provide mass information to confirm the identity of the compound.
Data Presentation: Mobile Phase Optimization
The following table summarizes the expected effects of mobile phase modifications on the chromatographic parameters for Quercetin 3-O-(6''-acetyl-glucoside). These are general guidelines to aid in method development.
| Mobile Phase Condition | Analyte Retention Time | Peak Asymmetry (Tailing) | Resolution |
| Increase % Organic Solvent (Acetonitrile/Methanol) | Decrease | Generally Unchanged | Decrease |
| Decrease % Organic Solvent (Acetonitrile/Methanol) | Increase | Generally Unchanged | Increase |
| Add Acid (e.g., 0.1% Formic Acid) | Slight Decrease | Significant Improvement | May Improve |
| Increase Mobile Phase pH (above 4) | Increase | Worsens | Decrease |
| Switch from Methanol to Acetonitrile | Varies (often decreases) | May Improve | Varies (Selectivity Change) |
| Shallower Gradient | Increase | Unchanged | Significant Improvement |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Quercetin 3-O-(6''-acetyl-glucoside)
This protocol outlines a systematic approach to developing an optimal mobile phase for the separation of Quercetin 3-O-(6''-acetyl-glucoside).
1. Initial Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection: DAD at 360 nm.
- Column Temperature: 30 °C.
2. Scouting Gradient:
- Run a broad linear gradient to determine the approximate elution time of the target analyte.
- Gradient Program: 5% B to 95% B in 30 minutes. Hold at 95% B for 5 minutes. Return to 5% B and equilibrate for 10 minutes.
3. Gradient Optimization:
- Based on the scouting run, create a shallower gradient around the elution time of Quercetin 3-O-(6''-acetyl-glucoside) to improve resolution from nearby impurities.
- For example, if the compound elutes at 40% B, a new gradient could be:
- 0-5 min: 20% B
- 5-25 min: 20% to 50% B (shallow gradient)
- 25-27 min: 50% to 95% B (column wash)
- 27-30 min: Hold at 95% B
- 30.1-35 min: Return to 20% B and equilibrate.
4. Evaluation of Organic Solvent:
- Prepare a mobile phase B using Methanol + 0.1% Formic Acid.
- Repeat the optimized gradient run from step 3.
- Compare the chromatograms obtained with acetonitrile and methanol for resolution, peak shape, and run time. Select the solvent that provides the best overall separation.
5. Fine-Tuning:
- Make small adjustments to the gradient slope, flow rate, or temperature to achieve optimal separation, peak shape, and analysis time as per your specific requirements.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Experimental workflow for mobile phase optimization.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Quercetin 3-O-(6''-acetyl-glucoside) | 54542-51-7 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
"Preventing oxidation of Quercetin 3-O-(6''-acetyl-glucoside) during extraction"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the oxidation of Quercetin 3-O-(6''-acetyl-glucoside) during extraction.
Frequently Asked Questions (FAQs)
Q1: What is Quercetin 3-O-(6''-acetyl-glucoside) and why is it susceptible to oxidation?
Quercetin 3-O-(6''-acetyl-glucoside) is a flavonoid, a class of natural compounds widely found in plants.[1] Like other quercetin derivatives, its chemical structure, particularly the catechol group on the B-ring and the hydroxyl groups, makes it a powerful antioxidant.[2][3] However, this same structure makes it highly susceptible to chemical and enzymatic oxidation, leading to degradation during extraction and analysis.[2] The presence of an acetyl group at the 6''-position of the glucose moiety can influence its stability and absorption.[4]
Q2: What are the visible signs of oxidation during the extraction process?
Oxidation of phenolic compounds like quercetin derivatives often results in a visible color change in the extraction solvent, typically turning yellow or brown. In analytical techniques like HPLC, oxidation can be identified by a decrease in the peak area of the target compound and the appearance of new peaks corresponding to degradation products, such as protocatechuic acid and phloroglucinol carboxylic acid.[2]
Q3: Which extraction solvents are recommended to minimize oxidation?
The choice of solvent is critical and depends on the polarity of the compound and the plant matrix.[4] Polar and medium-polar solvents are generally used for flavonoids.[5]
-
Hydroalcoholic Mixtures: Mixtures like methanol:water (80:20, v/v) or ethanol:water (e.g., 50-80% v/v) are commonly and effectively used.[4][6] For instance, a 59% ethanol concentration at 49°C was found to be optimal for extracting quercetin from onion waste.[6]
-
"Green" Solvents: Pressurized liquid extraction (PLE) using water as a solvent is an efficient and environmentally friendly technique that can recover bioactive compounds.[7]
Q4: How does pH influence the stability of Quercetin 3-O-(6''-acetyl-glucoside)?
The pH of the extraction medium is a critical factor. Quercetin's degradation is significantly accelerated by alkaline pH, which promotes deprotonation and subsequent oxidation.[2] It is recommended to maintain a slightly acidic to neutral pH (pH 4-6) to improve stability. One study noted a logarithmic increase in the degradation rate of quercetin as the pH increased from 4 to 7.[2]
Q5: What antioxidants can be added to the extraction solvent to protect the target compound?
Adding antioxidants to the extraction solvent is a common and effective strategy to prevent oxidation.
-
Ascorbic Acid (Vitamin C): Frequently added to extraction solvents to protect phenolic compounds from oxidative degradation.[4]
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant that can be used to prevent oxidation. One protocol for quercetin extraction from coriander included 1.5 g/L BHA (a similar antioxidant) in the solvent mixture.[8]
Q6: How do temperature, light, and oxygen affect stability during extraction?
-
Temperature: High temperatures can accelerate degradation. While some heat can improve extraction efficiency, it's a trade-off with stability.[6] Techniques like ultrasound-assisted extraction can be performed at lower temperatures (e.g., 50°C).[6]
-
Light: Flavonoids can be susceptible to photodegradation.[9] It is best practice to protect the extraction mixture from light by using amber glassware or covering vessels with aluminum foil. The pure compound should be stored in a dark place.[10]
-
Oxygen: The presence of oxygen is a primary driver of oxidation.[11] Conducting extractions under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce degradation. Advanced techniques like Pressurized Liquid Extraction (PLE) provide an oxygen-free environment.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of Quercetin 3-O-(6''-acetyl-glucoside).
Problem: Low Yield or Complete Loss of Target Compound
If you are experiencing significantly lower yields than expected or cannot detect your compound, it is likely degrading during extraction. Follow this troubleshooting workflow.
References
- 1. Quercetin Degradation Pathway [eawag-bbd.ethz.ch]
- 2. mdpi.com [mdpi.com]
- 3. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy [mdpi.com]
- 4. Quercetin 3-O-(6''-acetyl-glucoside) | 54542-51-7 | Benchchem [benchchem.com]
- 5. Natural Antioxidants in Foods and Medicinal Plants: Extraction, Assessment and Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel extraction, rapid assessment and bioavailability improvement of quercetin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jfda-online.com [jfda-online.com]
- 9. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. extrasynthese.com [extrasynthese.com]
- 11. Antioxidants of Natural Plant Origins: From Sources to Food Industry Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quercetin 3-O-(6''-acetyl-glucoside) Analysis
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the NMR sample preparation of Quercetin 3-O-(6''-acetyl-glucoside).
Frequently Asked Questions (FAQs)
Q1: What is the recommended deuterated solvent for dissolving Quercetin 3-O-(6''-acetyl-glucoside) for NMR spectroscopy?
A1: The choice of deuterated solvent is critical and depends on the sample's solubility and the experimental goals. For flavonoid glycosides like Quercetin 3-O-(6''-acetyl-glucoside), polar solvents are generally required.[1] Dimethyl sulfoxide-d6 (DMSO-d6) and Methanol-d4 (CD3OD) are the most commonly used and effective solvents.[1][2]
-
DMSO-d6: Excellent for dissolving polar compounds and often reveals hydroxyl protons, which can be valuable for structural elucidation.[2][3] It is a polar aprotic solvent with strong solubilizing properties.[2]
-
Methanol-d4: A polar protic solvent that is also highly effective for dissolving flavonoids.[1] However, it may cause the exchange of labile protons (like -OH), making them invisible in the ¹H NMR spectrum.
-
Pyridine-d5: Can be used as an alternative and may resolve overlapping signals seen in other solvents.[1][4]
-
Deuterium Oxide (D₂O): Generally, flavonoids have poor solubility in D₂O alone.[1] However, mixtures, such as D₂O with acetonitrile-d3, have been used in HPLC-NMR setups.[5][6]
Q2: What is a typical sample concentration for ¹H NMR analysis?
A2: For standard ¹H NMR spectroscopy, a sample concentration of approximately 5 mg of the compound dissolved in 0.5 mL to 0.6 mL of the deuterated solvent is a common starting point.[1][7] For more sensitive instruments or longer acquisition times, lower concentrations may be feasible. The goal is to have enough material to achieve a good signal-to-noise ratio in a reasonable amount of time.
Q3: How should I handle the sample to prevent degradation?
A3: Flavonoids can be susceptible to oxidation. While Quercetin 3-O-(6''-acetyl-glucoside) is more stable than its aglycone, it is good practice to take precautions. During the initial extraction from a plant matrix, adding an antioxidant like ascorbic acid to the extraction solvent can help prevent oxidation.[8] For the NMR sample itself, it is best to prepare it fresh before analysis and store it in the dark and at a low temperature if immediate analysis is not possible.
Q4: How can I ensure my sample is pure enough for NMR analysis?
A4: Unambiguous structural elucidation by NMR requires a pure sample.[9] It is crucial to assess the purity of your isolated compound before preparing the NMR sample. High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a standard method for purity assessment.[10] Thin-Layer Chromatography (TLC) can also be used for a quicker, qualitative check.[11] A pure sample should ideally show a single peak in the HPLC chromatogram.
Experimental Protocols
Protocol 1: General NMR Sample Preparation
This protocol outlines the standard procedure for preparing a sample of Quercetin 3-O-(6''-acetyl-glucoside) for NMR analysis.
-
Weighing the Sample: Accurately weigh approximately 5 mg of the purified, dry Quercetin 3-O-(6''-acetyl-glucoside) directly into a clean, dry vial.
-
Solvent Addition: Add 0.5 - 0.6 mL of a high-purity deuterated solvent (e.g., DMSO-d6 or Methanol-d4) to the vial.[1][7]
-
Dissolution: Gently vortex or sonicate the mixture until the sample is fully dissolved. A clear solution should be obtained. If the sample does not dissolve, refer to the Troubleshooting Guide.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's detector (typically around 4-5 cm).
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
-
Analysis: Insert the sample into the NMR spectrometer for data acquisition.
Protocol 2: Overview of Extraction from Plant Material
This is a generalized protocol for obtaining the compound from a source material, a critical prerequisite for NMR sample preparation.
-
Maceration: Macerate the dried and ground plant material with a hydroalcoholic solvent. Common choices include 80% methanol:water (v/v) or 70% ethanol (v/v).[8]
-
Extraction: Stir the mixture for an extended period (e.g., 24 hours) or use sonication to improve extraction efficiency.[8][10]
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude extract will contain numerous compounds. Further purification using techniques like column chromatography (e.g., on Sephadex LH-20) or preparative HPLC is necessary to isolate pure Quercetin 3-O-(6''-acetyl-glucoside).[12]
-
Purity Confirmation: Confirm the purity of the isolated fraction using analytical HPLC before proceeding to NMR analysis.
Data Summary
Table 1: Recommended Deuterated Solvents for Flavonoid NMR.
| Deuterated Solvent | Abbreviation | Typical ¹H Residual Peak (ppm) | Properties & Use Cases |
|---|---|---|---|
| Dimethyl Sulfoxide-d6 | DMSO-d6 | ~2.50 | Polar aprotic; excellent for dissolving a wide range of flavonoids, often allows observation of -OH protons.[2] |
| Methanol-d4 | CD3OD | ~3.31, ~4.87 (OH) | Polar protic; good solvent for flavonoids, but causes exchange of labile -OH and -NH protons.[1] |
| Pyridine-d5 | C5D5N | ~8.74, ~7.58, ~7.22 | Can help resolve overlapping signals due to solvent-induced shifts.[1][4] |
| Deuterium Oxide | D₂O | ~4.79 | Used for highly water-soluble compounds or in solvent mixtures (e.g., with acetonitrile) for HPLC-NMR.[5][6][13] |
Troubleshooting Guide
Table 2: Common Issues in NMR Sample Preparation and Analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Poor Solubility | - Incorrect solvent choice.- Sample is not pure. | - Try a more polar solvent like DMSO-d6.[2]- Gently warm or sonicate the sample (use caution to avoid degradation).- Re-verify the purity and identity of your compound using HPLC or MS. |
| Poor Signal-to-Noise (S/N) | - Sample concentration is too low.- Insufficient number of scans during acquisition. | - If solubility permits, prepare a more concentrated sample.- Increase the number of scans and/or use a higher-field NMR spectrometer. |
| Broad NMR Peaks | - Sample aggregation.- Presence of paramagnetic impurities (e.g., metal ions).- Poor spectrometer shimming. | - Try a different deuterated solvent (e.g., DMSO-d6 can disrupt hydrogen-bond-based aggregation).[2]- Filter the NMR sample through a small plug of glass wool in the pipette tip.- Re-shim the spectrometer before acquisition. |
| Unexpected Peaks in Spectrum | - Contamination from solvent or glassware.- Residual solvent from purification steps.- Sample degradation. | - Use high-purity deuterated solvents and clean glassware.- Ensure the sample is thoroughly dried under high vacuum after purification.- Prepare a fresh sample and acquire the spectrum immediately. |
Workflow Visualization
Caption: Workflow for NMR sample preparation and analysis.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. NMR Spectrum of Quercetin | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Quercetin 3-O-(6''-acetyl-glucoside) | 54542-51-7 | Benchchem [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Correlation distance of browning characteristic and polyphenol distribution in apple slices from 20 Chinese cultivars [explorationpub.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
Technical Support Center: Interpreting Mass Spectra of Acetylated Quercetin Glycosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometric analysis of acetylated quercetin glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the expected parent ions for an acetylated quercetin glycoside in ESI-MS?
A1: In positive ion mode electrospray ionization (ESI), you can typically expect to see the protonated molecule [M+H]⁺. Depending on the mobile phase composition and sample purity, you may also observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.[1][2][3] In negative ion mode, the deprotonated molecule [M-H]⁻ is the most common ion observed.[4]
Q2: What are the characteristic neutral losses observed in the MS/MS fragmentation of acetylated quercetin glycosides?
A2: The most characteristic neutral losses correspond to the sequential loss of the acetyl and glycosidic moieties. A neutral loss of 42 Da (C₂H₂O) corresponds to the loss of an acetyl group. A subsequent loss of 162 Da (C₆H₁₀O₅) is indicative of a hexose sugar (like glucose), while a loss of 146 Da (C₆H₁₀O₄) suggests a deoxyhexose sugar (like rhamnose).[5] The loss of the entire acetylated sugar moiety can also be observed. For example, an acetylated hexose would result in a neutral loss of 204 Da (162 + 42).
Q3: How can I differentiate between isomers of acetylated quercetin glycosides using mass spectrometry?
A3: Differentiating isomers can be challenging but is often achievable through careful analysis of MS/MS fragmentation patterns. The relative intensities of fragment ions can differ based on the position of the acetyl and glycosyl groups.[6] For instance, the glycosidic bond at the 3-OH position of quercetin often leads to a prominent radical aglycone ion in MS/MS spectra.[6] Chromatographic separation (e.g., using UHPLC) prior to mass analysis is crucial for resolving isomers before they enter the mass spectrometer.[7][8]
Q4: My mass spectrum shows several unexpected peaks with high intensity. What could be the cause?
A4: High-intensity, unexpected peaks are often due to the formation of adducts with salts present in your sample or mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[1][2] In-source fragmentation, where molecules fragment in the ionization source before mass analysis, can also generate unexpected ions.[3] To minimize this, ensure high purity of your sample and solvents, and consider optimizing the ion source parameters, such as capillary voltage and temperature.
Troubleshooting Guides
Issue 1: Poor ionization or low signal intensity of the parent ion.
-
Possible Cause: Suboptimal ionization conditions or inappropriate mobile phase composition. Flavonoid glycosides can have inefficient protonation.[4]
-
Troubleshooting Steps:
-
Optimize ESI Source Parameters: Adjust the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to find the optimal conditions for your specific compound.
-
Modify Mobile Phase: Add a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase to enhance protonation in positive ion mode.[9] For negative ion mode, a basic modifier like ammonium acetate can be used.
-
Check for Adduct Formation: If the protonated/deprotonated molecule is weak, look for adducts (e.g., [M+Na]⁺) which may be the more abundant species. Consider using a mobile phase with reduced sodium content if this is an issue.
-
Increase Sample Concentration: If sensitivity is a limiting factor, carefully increase the concentration of your sample.
-
Issue 2: Complex and uninterpretable MS/MS fragmentation patterns.
-
Possible Cause: Multiple isobaric compounds co-eluting, in-source fragmentation, or the presence of multiple acetyl groups leading to complex fragmentation pathways.[10]
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Optimize your LC method to ensure baseline separation of all components. A longer gradient or a different column chemistry might be necessary.[8][9]
-
Reduce In-Source Fragmentation: Lower the fragmentor or skimmer voltage in the ion source to minimize premature fragmentation.
-
Perform MSⁿ Analysis: If available on your instrument, multi-stage fragmentation (MSⁿ) can help to systematically break down the molecule and establish fragmentation pathways.[11][12] This can be particularly useful for determining the location of acetyl groups.
-
Analyze in Both Polarities: Acquiring data in both positive and negative ion modes can provide complementary fragmentation information.[13]
-
Issue 3: Inconsistent fragmentation patterns between runs.
-
Possible Cause: Fluctuations in collision energy, unstable spray in the ESI source, or sample degradation.
-
Troubleshooting Steps:
-
Calibrate Collision Energy: Ensure the collision energy is calibrated and stable. Use a standard compound to verify instrument performance.
-
Stabilize ESI: Check for a stable spray. An unstable spray can lead to variable in-source conditions and inconsistent fragmentation. Adjust the needle position and ensure a consistent liquid flow.
-
Assess Sample Stability: Acetylated compounds can be susceptible to hydrolysis. Ensure your samples are fresh and stored appropriately. Consider using an autosampler with temperature control.
-
Data Presentation
Table 1: Common Adducts and Neutral Losses in ESI-MS of Acetylated Quercetin Glycosides
| Ion Type | m/z Difference | Description | Ionization Mode |
| Adducts | |||
| Protonated | +1.0078 | [M+H]⁺ | Positive |
| Sodiated | +22.9897 | [M+Na]⁺ | Positive |
| Potassiated | +39.0983 | [M+K]⁺ | Positive |
| Deprotonated | -1.0078 | [M-H]⁻ | Negative |
| Neutral Losses | |||
| Acetyl Group | -42.0106 | Loss of C₂H₂O from an acetylated moiety | Positive/Negative |
| Acetic Acid | -60.0211 | Loss of CH₃COOH | Positive/Negative |
| Deoxyhexose | -146.0579 | Loss of a rhamnose or other deoxyhexose sugar | Positive/Negative |
| Hexose | -162.0528 | Loss of a glucose, galactose, or other hexose sugar | Positive/Negative |
| Acetylated Hexose | -204.0634 | Loss of a hexose sugar with one acetyl group | Positive/Negative |
| Quercetin Aglycone | -302.0426 | Loss of the quercetin backbone from a glycoside | Positive/Negative |
Experimental Protocols
Sample Preparation for LC-MS Analysis of Acetylated Quercetin Glycosides
-
Extraction:
-
Accurately weigh the dried and powdered plant material (e.g., 100 mg).[9]
-
Add 1 mL of 75% methanol with 0.1% formic acid.[9]
-
Sonicate the sample for 30 minutes.[9]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[9]
-
Collect the supernatant. Repeat the extraction on the remaining pellet and pool the supernatants.[9]
-
-
Filtration:
-
Dilution:
-
If necessary, dilute the sample with the initial mobile phase composition to ensure it is within the linear range of the instrument.
-
UHPLC-ESI-MS/MS Method
-
Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.[7][9]
-
Column: A reverse-phase C18 column (e.g., 1.8 µm, 2.1 x 100 mm) is commonly used.[8]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient might be: 5-95% B over 15-20 minutes, followed by a re-equilibration step. The gradient should be optimized to achieve good separation of the analytes of interest.[9]
-
Flow Rate: 0.3 - 0.4 mL/min.
-
ESI-MS/MS Parameters:
-
Ionization Mode: Positive and/or Negative.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 100 - 150°C.
-
Drying Gas (N₂) Temperature: 300 - 350°C.
-
Drying Gas Flow: 8 - 12 L/min.
-
Collision Energy: Ramped or set at specific voltages (e.g., 10-40 eV) to achieve optimal fragmentation.
-
Mandatory Visualization
References
- 1. support.waters.com [support.waters.com]
- 2. Characterization of Electrospray Ionization Complexity in Untargeted Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 8. mdpi.com [mdpi.com]
- 9. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 10. Electrospray tandem mass spectrometry of underivatised acetylated xylo-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural characterization of flavonoid glycosides by multi-stage mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. UPLC-ESI-MS/MS Based Characterization of Active Flavonoids from Apocynum spp. and Anti-Bacteria Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of Quercetin 3-O-(6''-acetyl-glucoside) and Quercetin
For Immediate Release
This guide provides a detailed comparison of the antioxidant activities of Quercetin 3-O-(6''-acetyl-glucoside) and its parent compound, Quercetin. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their relative performance based on available experimental data.
Executive Summary
Quercetin is a well-established flavonoid renowned for its potent antioxidant properties. Its glycosidic forms, such as Quercetin 3-O-(6''-acetyl-glucoside), are also of significant interest. While direct comparative studies with quantitative antioxidant activity data for Quercetin 3-O-(6''-acetyl-glucoside) are limited, the existing body of research on quercetin and its other glycosides suggests that the aglycone form, Quercetin, generally exhibits superior antioxidant capacity in various in vitro assays. This is attributed to the presence of free hydroxyl groups, which are crucial for radical scavenging. Glycosylation, and potentially acetylation, can modulate this activity.
Quantitative Data Comparison
| Compound | Assay | IC50 Value | Reference |
| Quercetin | DPPH | 4.60 ± 0.3 µM | [2] |
| ABTS | 48.0 ± 4.4 µM | [2] | |
| DPPH | 19.17 µg/ml | [3] | |
| H2O2 Scavenging | 36.22 µg/ml | [3] | |
| DPPH | 0.55 µg/ml | [4] | |
| ABTS | 1.17 µg/ml | [4] | |
| Quercetin 3-O-(6''-acetyl-glucoside) | - | Data not available | - |
IC50 (Inhibitory Concentration 50) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates a higher antioxidant activity.
Discussion of Antioxidant Activity
Theoretical and experimental studies on other quercetin glycosides provide insights into the likely comparative antioxidant activity. A theoretical study using density functional theory (DFT) suggests that in the gas phase, the antioxidant capacity of quercetin is higher than its glucosides. However, in solvent phases, this relationship can be altered.[5]
An experimental study comparing quercetin with its non-acetylated glycosides (isoquercitrin, rutin, and hyperoside) found that quercetin was the most potent antioxidant in both ABTS and FRAP assays. This suggests that the presence of the sugar moiety can decrease the antioxidant activity compared to the aglycone.
Furthermore, a study comparing quercitrin (quercetin-3-O-rhamnoside) and isoquercitrin (quercetin-3-O-glucoside) demonstrated that the type of sugar can influence the antioxidant mechanism. Isoquercitrin showed higher activity in Fe2+-binding and electron transfer-based FRAP assays, while quercitrin was more effective in the hydrogen-donating DPPH assay.[6] This highlights the nuanced effects of glycosylation on antioxidant potential. While specific data for the 6''-acetyl-glucoside is lacking, these findings collectively suggest that Quercetin likely possesses stronger direct radical scavenging activity than its acetylated glucoside derivative.
Experimental Protocols
Detailed methodologies for the most common antioxidant assays are provided below for reference.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[7]
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM).
-
Prepare various concentrations of the test compounds (Quercetin and Quercetin 3-O-(6''-acetyl-glucoside)) in a suitable solvent.
-
Mix the test compound solutions with the DPPH working solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Procedure:
-
Generate the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the test compound at various concentrations to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[5]
-
The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[1]
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add a small volume of the test sample to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance of the reaction mixture at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change in the sample with that of a known standard (e.g., FeSO₄·7H₂O).
Signaling Pathways and Mechanisms of Action
Flavonoids, including Quercetin and its derivatives, exert their antioxidant effects through various mechanisms. These include direct scavenging of reactive oxygen species (ROS) and modulation of cellular antioxidant defense systems.
A key signaling pathway involved is the Nrf2 (Nuclear factor erythroid 2-related factor 2)-Keap1 (Kelch-like ECH-associated protein 1) pathway . Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or antioxidants like flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione S-transferases (GSTs), and others.
Below is a diagram illustrating the general antioxidant signaling pathway for flavonoids.
Caption: General signaling pathway of flavonoid-mediated antioxidant response.
The following diagram illustrates a typical experimental workflow for an in vitro antioxidant assay.
Caption: Experimental workflow for in vitro antioxidant capacity assays.
References
- 1. Quercetin 3-O-(6''-acetyl-glucoside) | 54542-51-7 | Benchchem [benchchem.com]
- 2. labourdiscovery.ilo.org [labourdiscovery.ilo.org]
- 3. Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onions-usa.org [onions-usa.org]
- 5. pjoes.com [pjoes.com]
- 6. d-nb.info [d-nb.info]
- 7. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
"Bioavailability of Quercetin 3-O-(6''-acetyl-glucoside) vs other quercetin glycosides"
A detailed comparison of the bioavailability of Quercetin 3-O-(6''-acetyl-glucoside) against other common quercetin glycosides, supported by experimental data and methodologies.
The therapeutic potential of quercetin, a ubiquitous flavonoid found in many fruits and vegetables, is often limited by its poor bioavailability. The form in which quercetin is ingested, particularly the type of sugar moiety attached to its core structure, plays a pivotal role in its absorption and subsequent metabolic fate. This guide provides a comparative analysis of the bioavailability of various quercetin glycosides, with a special focus on the potential advantages of Quercetin 3-O-(6''-acetyl-glucoside).
Quantitative Bioavailability Data
The following table summarizes key pharmacokinetic parameters for different forms of quercetin, derived from studies in both humans and animal models. These parameters are crucial for understanding the rate and extent of absorption of each compound.
| Compound | Test Species | Dose | Cmax (µM) | Tmax (h) | Relative Bioavailability |
| Quercetin Aglycone | Human | 200 mg | ~0.3 - 0.6 | ~4.3 - 7.0 | Low |
| Rat | 20 mg equiv. | 11.7 ± 1.8 | ~4 | Baseline | |
| Quercetin-3-O-glucoside | Human | 325 µmol | 5.0 ± 1.0 | 0.62 ± 0.2 | High |
| Rat | 20 mg equiv. | 33.2 ± 3.5 | ~4 | ~3-fold higher than aglycone | |
| Quercetin-4'-O-glucoside | Human | 331 µmol | 4.5 ± 0.7 | 0.45 ± 0.08 | High (similar to 3-O-glucoside)[1][2] |
| Human | 100 mg equiv. | ~2.1 - 2.3 µg/mL | ~0.7 | High[3][4] | |
| Quercetin-3-O-rutinoside (Rutin) | Human | 200 mg equiv. | ~0.3 - 0.6 µg/mL | ~4.3 - 7.0 | Low (only about 20% of quercetin-4'-glucoside)[1][5] |
| Rat | 20 mg equiv. | ~3 | ~4 | Significantly lower than aglycone and 3-O-glucoside[6] | |
| Quercetin 3-O-(6''-acetyl-glucoside) | - | - | - | - | Potentially Enhanced (inferred) |
Note: Direct comparative pharmacokinetic data for Quercetin 3-O-(6''-acetyl-glucoside) from in vivo studies is limited. The "Potentially Enhanced" bioavailability is inferred from studies on other acetylated flavonoids.
The Promising Role of Acetylation
A study on 3,7,3',4'-O-tetraacetylquercetin, a fully acetylated form of quercetin, demonstrated significantly increased intracellular absorption and persistence in a human liver cancer cell line (HepG2).[1] The acetyl groups appeared to protect the quercetin molecule from rapid metabolism, leading to a 2.5-fold higher intracellular concentration of quercetin compared to when the parent compound was administered.[1] Furthermore, a study on 5-demethyltangeretin, another flavonoid, found that its acetylated form exhibited a higher maximum plasma concentration (Cmax) and area under the curve (AUC) in mice, indicating enhanced oral bioavailability.
These findings strongly suggest that the acetyl group in Quercetin 3-O-(6''-acetyl-glucoside) could similarly enhance its absorption and metabolic stability, leading to greater bioavailability compared to its non-acetylated counterpart, quercetin-3-O-glucoside, and other quercetin forms.
Experimental Methodologies
The data presented in this guide are derived from studies employing rigorous experimental protocols. A generalized workflow for a comparative bioavailability study is outlined below.
Caption: Generalized workflow for a comparative bioavailability study of quercetin glycosides.
Key Aspects of the Experimental Protocols:
-
Subjects and Dosing: Studies are typically conducted in healthy human volunteers or animal models such as rats.[1][6] A crossover design is often employed where each subject receives each of the different quercetin forms with a washout period in between to minimize inter-individual variability.[4] Doses are standardized to provide an equivalent amount of quercetin aglycone.[6]
-
Dietary Control: To avoid interference from dietary flavonoids, subjects are often placed on a flavonoid-free diet before and during the study period.[4]
-
Sample Collection and Preparation: Blood samples are collected at multiple time points after administration to track the concentration of quercetin and its metabolites in the plasma. Urine samples may also be collected. Plasma is typically treated with enzymes like β-glucuronidase and sulfatase to hydrolyze conjugated metabolites back to the aglycone form for total quercetin measurement.[6]
-
Analytical Method: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the standard method for quantifying quercetin and its metabolites in biological samples.[4]
-
Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC), which reflects the total drug exposure.
Absorption and Metabolism of Quercetin Glycosides
The structural differences between quercetin glycosides directly influence their absorption pathways in the gastrointestinal tract.
References
- 1. Hydroxyl Group Acetylation of Quercetin Enhances Intracellular Absorption and Persistence to Upregulate Anticancer Activity in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailabilities of quercetin-3-glucoside and quercetin-4'-glucoside do not differ in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structural Confirmation of Quercetin 3-O-(6''-acetyl-glucoside) by 2D NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of natural products is a critical step in discovery and development. This guide provides a detailed comparison of analytical techniques for the structural confirmation of Quercetin 3-O-(6''-acetyl-glucoside), with a focus on the definitive power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.
Quercetin 3-O-(6''-acetyl-glucoside) is a flavonoid glycoside found in various plant species.[1] Like many natural products, its biological activity is intrinsically linked to its specific chemical structure, including the position of the acetyl group on the sugar moiety. While several analytical techniques can provide preliminary identification, 2D NMR stands as the gold standard for unambiguous structural confirmation.
Performance Comparison: 2D NMR vs. Alternative Methods
The structural characterization of complex molecules like Quercetin 3-O-(6''-acetyl-glucoside) often employs a combination of spectroscopic and spectrometric methods. Here, we compare the capabilities of 2D NMR with common alternatives.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atom connectivity, stereochemistry, and position of substituents. | Provides a complete and unambiguous structural map of the molecule. | Requires higher sample concentrations and longer acquisition times compared to MS. |
| UV-Vis Spectroscopy | Information about the flavonoid's basic skeleton and oxygenation pattern. | Quick and simple to perform. | Provides limited structural detail; cannot pinpoint specific substituent positions. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity and requires minimal sample. | Does not provide definitive information on isomer differentiation (e.g., position of the acetyl group). |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., hydroxyls, carbonyls, aromatic rings). | Provides a "fingerprint" of the functional groups present. | Lacks the resolution to determine the overall molecular structure. |
As the table illustrates, while techniques like UV-Vis and Mass Spectrometry are valuable for initial identification and molecular weight determination, they fall short in providing the detailed connectivity information necessary to definitively place the acetyl group on the 6''-position of the glucoside. 2D NMR, through its various experiments, can precisely map the correlations between protons and carbons, leaving no ambiguity in the final structure.
Experimental Data: The Power of 2D NMR in Detail
The structural elucidation of Quercetin 3-O-(6''-acetyl-glucoside) is achieved through a combination of 1D (¹H and ¹³C) and 2D NMR experiments. The data presented below is based on the analysis of the parent compound, Quercetin 3-O-β-D-glucopyranoside, with expected shifts for the acetylated derivative.
¹H and ¹³C NMR Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts for the quercetin aglycone and the glucoside moiety. The numbering scheme for the atoms is provided in the accompanying diagram.
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Key 2D NMR Correlations |
| Quercetin Aglycone | |||
| 2 | 158.4 | - | HMBC: H-2', H-6', H-1'' |
| 3 | 135.6 | - | HMBC: H-1'' |
| 4 | 179.5 | - | HMBC: H-5, H-2', H-6' |
| 5 | 163.0 | - | HMBC: H-6 |
| 6 | 99.9 | 6.22 (d) | COSY: H-8; HMBC: C-5, C-7, C-8, C-10 |
| 7 | 166.0 | - | HMBC: H-6, H-8 |
| 8 | 94.7 | 6.41 (d) | COSY: H-6; HMBC: C-6, C-7, C-9, C-10 |
| 9 | 159.0 | - | HMBC: H-8 |
| 10 | 105.7 | - | HMBC: H-6, H-8 |
| 1' | 123.1 | - | HMBC: H-2', H-6' |
| 2' | 115.9 | 7.73 (d) | COSY: H-6'; HMBC: C-2, C-3', C-4', C-6' |
| 3' | 145.9 | - | HMBC: H-2', H-5' |
| 4' | 149.8 | - | HMBC: H-2', H-5', H-6' |
| 5' | 117.6 | 6.89 (d) | COSY: H-6'; HMBC: C-1', C-3', C-4' |
| 6' | 123.2 | 7.60 (dd) | COSY: H-2', H-5'; HMBC: C-2, C-2', C-4' |
| Glucoside Moiety | |||
| 1'' | 104.4 | 5.27 (d) | COSY: H-2''; HMBC: C-3, C-2'', C-3'', C-5'' |
| 2'' | 75.7 | 3.53-3.43 (m) | COSY: H-1'', H-3''; HSQC: C-2'' |
| 3'' | 78.1 | 3.53-3.43 (m) | COSY: H-2'', H-4''; HSQC: C-3'' |
| 4'' | 71.2 | 3.39-3.33 (m) | COSY: H-3'', H-5''; HSQC: C-4'' |
| 5'' | 78.4 | 3.26-3.24 (m) | COSY: H-4'', H-6a'', H-6b''; HSQC: C-5'' |
| 6a'' | 64.5 (est.) | ~4.3 (dd) | COSY: H-5'', H-6b''; HMBC: C-5'', Acetyl C=O |
| 6b'' | 64.5 (est.) | ~4.1 (dd) | COSY: H-5'', H-6a''; HMBC: C-5'', Acetyl C=O |
| Acetyl Group | |||
| C=O | ~172.0 | - | HMBC: H-6a'', H-6b'', CH₃ |
| CH₃ | ~21.0 | ~2.0 (s) | HMBC: Acetyl C=O |
Note: Chemical shifts for the glucoside moiety are based on Quercetin 3-O-β-D-glucopyranoside and estimated for the acetylated derivative. The key HMBC correlation from the H-6'' protons to the acetyl carbonyl carbon is the definitive evidence for the 6''-acetylation.
Experimental Protocols
Sample Preparation: A sample of Quercetin 3-O-(6''-acetyl-glucoside) (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄, ~0.5 mL). The choice of solvent is critical to ensure complete dissolution and minimize signal overlap with the analyte.
NMR Spectroscopy: All NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum.
-
¹³C NMR: A proton-decoupled experiment is used to obtain the carbon spectrum.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system, revealing which protons are directly connected through a few bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and identifying the points of attachment for substituents, such as the sugar and acetyl groups.
Mandatory Visualizations
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of Quercetin 3-O-(6''-acetyl-glucoside) using 2D NMR.
Caption: Workflow for 2D NMR-based structural elucidation.
Key 2D NMR Correlations for Structural Confirmation
This diagram visualizes the critical COSY and HMBC correlations that unambiguously confirm the structure of Quercetin 3-O-(6''-acetyl-glucoside).
Caption: Key COSY and HMBC correlations for structural confirmation.
References
In Silico Docking of Quercetin 3-O-(6''-acetyl-glucoside): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico docking performance of Quercetin 3-O-(6''-acetyl-glucoside) against various protein targets. The information is presented with supporting data from computational studies, detailed experimental protocols, and visualizations of relevant biological pathways.
Quercetin 3-O-(6''-acetyl-glucoside), a flavonoid glycoside found in various plants, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1] In silico molecular docking is a crucial computational technique used to predict the binding affinity and interaction patterns of small molecules like this flavonoid with target proteins, providing insights into their potential mechanisms of action.
Comparative Docking Analysis
The binding efficacy of Quercetin 3-O-(6''-acetyl-glucoside) and its analogues has been evaluated against several key protein targets implicated in various diseases. The following tables summarize the quantitative data from these in silico studies, offering a comparative overview of their potential as therapeutic agents.
Antiviral Target: SARS-CoV-2 3CLpro
A notable study investigated the potential of Quercetin 3-O-(6''-acetyl-glucoside) and its derivatives as inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), an essential enzyme for viral replication. The binding affinities of these compounds were compared, highlighting their potential as COVID-19 therapeutics.[2][3][4]
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Quercetin 3-O-(6''-acetyl-glucoside) | SARS-CoV-2 3CLpro | -9.3 | His41, Cys145[2][4] |
| 2''-O-acetylrutin | SARS-CoV-2 3CLpro | -9.5 | His41, Cys145[2] |
| Quercetin 3-(6”-malonyl-glucoside) | SARS-CoV-2 3CLpro | -9.3 | Not specified |
Anti-inflammatory and Anticancer Targets
While direct in silico docking data for Quercetin 3-O-(6''-acetyl-glucoside) against a wide array of anti-inflammatory and anticancer protein targets is limited in the currently available literature, studies on its parent compound, quercetin, provide valuable insights. These findings suggest potential targets for future computational analysis of the acetylated glucoside.
| Compound | Target Protein | Binding Affinity (kcal/mol) |
| Quercetin | Mitogen-activated protein kinase 14 (MAPK14) | -9.7[5] |
| Quercetin | Serum/glucocorticoid-regulated kinase 1 (SGK-1) | -9.5[5] |
| Quercetin | Cyclin-dependent kinase 6 (CDK6) | -6.19[6] |
| Quercetin | Leukotriene A4 hydrolase (LTA4H) | -9.57[7] |
Experimental Protocols
To ensure the reproducibility and transparency of the cited in silico studies, this section outlines the typical methodologies employed for molecular docking and molecular dynamics simulations.
Molecular Docking Protocol using AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking.[8] A general workflow involves the following steps:
-
Ligand and Receptor Preparation:
-
The 3D structure of the ligand (e.g., Quercetin 3-O-(6''-acetyl-glucoside)) is obtained from databases like PubChem or generated using chemical drawing software.
-
The 3D structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogen atoms and appropriate charges (e.g., Kollman charges) are added to the protein.
-
Both ligand and receptor files are converted to the PDBQT format using tools like AutoDockTools.[9]
-
-
Grid Box Definition:
-
A 3D grid box is defined around the active site of the target protein to specify the search space for the docking simulation.
-
-
Docking Simulation:
-
AutoDock Vina is executed using a configuration file that specifies the paths to the ligand and receptor PDBQT files, the grid box parameters, and the desired exhaustiveness of the search.
-
-
Analysis of Results:
-
The output from AutoDock Vina includes the binding affinity (in kcal/mol) and the predicted binding poses of the ligand.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.[8]
-
Molecular Dynamics Simulation Protocol using AMBER
Molecular dynamics (MD) simulations are often performed after docking to assess the stability of the ligand-protein complex over time.[10][11] A typical protocol using the AMBER package includes:
-
System Preparation:
-
The docked complex from the molecular docking study is used as the starting structure.
-
The complex is solvated in a water box (e.g., TIP3P water model).
-
Counter-ions are added to neutralize the system.
-
The system is parameterized using a force field (e.g., AMBER FF99SB for the protein and GAFF for the ligand).[11]
-
-
Minimization and Equilibration:
-
The system undergoes energy minimization to remove steric clashes.
-
The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
The system is then equilibrated at constant pressure (NPT ensemble) to ensure the correct density.
-
-
Production Run:
-
A long-duration MD simulation (e.g., 100 ns) is performed to generate a trajectory of the system's atomic movements.
-
-
Trajectory Analysis:
-
The trajectory is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
The binding free energy can also be calculated to provide a more accurate estimation of the binding affinity.
-
Signaling Pathways and Experimental Workflow
To provide a broader context for the potential therapeutic effects of Quercetin 3-O-(6''-acetyl-glucoside), the following diagrams illustrate key signaling pathways and a typical in silico drug discovery workflow.
References
- 1. Quercetin 3-O-(6''-acetyl-glucoside) | 54542-51-7 | Benchchem [benchchem.com]
- 2. Integration of metabolomics and chemometrics with in-silico and in-vitro approaches to unravel SARS-Cov-2 inhibitors from South African plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integration of metabolomics and chemometrics with in-silico and in-vitro approaches to unravel SARS-Cov-2 inhibitors from South African plants | PLOS One [journals.plos.org]
- 4. Integration of metabolomics and chemometrics with in-silico and in-vitro approaches to unravel SARS-Cov-2 inhibitors from South African plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. oahsj.org [oahsj.org]
- 7. pharmrep.org [pharmrep.org]
- 8. bioinformaticsreview.com [bioinformaticsreview.com]
- 9. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3.2. Molecular Dynamics and Trajectory Analysis [bio-protocol.org]
- 11. static.igem.wiki [static.igem.wiki]
Acetylated Quercetin Glucosides: A Comparative Analysis of a Promising Pharmaceutical Strategy
For researchers, scientists, and drug development professionals, the quest for enhancing the therapeutic potential of natural compounds is a continuous endeavor. Quercetin, a ubiquitous flavonoid with a wide range of documented health benefits, has long been a subject of intense study. However, its clinical application is often hampered by poor bioavailability. A promising strategy to overcome this limitation is the acetylation of quercetin and its glucosides. This guide provides a comprehensive comparison of acetylated versus non-acetylated quercetin glucosides, supported by experimental data, detailed protocols, and pathway visualizations.
Enhanced Bioavailability and Cellular Uptake Through Acetylation
One of the primary challenges with quercetin and its naturally occurring glucosides is their low solubility and rapid metabolism, which significantly limits their absorption and efficacy in the body.[1][2] Acetylation, the process of introducing acetyl functional groups, has emerged as a key chemical modification to enhance the lipophilicity of these compounds. This increased lipophilicity is thought to improve membrane permeability and cellular uptake.[3][4]
Experimental evidence strongly supports this hypothesis. Studies have shown that acetylated quercetin derivatives exhibit significantly higher intracellular concentrations compared to their non-acetylated counterparts. For instance, one study found that 3,7,3',4'-O-tetraacetylquercetin (4Ac-Q) led to a 2.5-fold higher presence of quercetin within HepG2 cells compared to the parent quercetin.[4][5] This enhanced uptake is a critical factor in augmenting the biological activity of quercetin.
Comparative Biological Efficacy: A Quantitative Overview
The increased bioavailability of acetylated quercetin glucosides translates to enhanced biological activity across several key therapeutic areas, most notably in anticancer and anti-inflammatory applications. The following tables summarize the quantitative data from various studies, providing a clear comparison of the efficacy of acetylated versus non-acetylated forms.
| Compound | Cell Line | IC50 (µM) - 48h | Fold Increase in Potency (vs. Quercetin) | Reference |
| Quercetin | MDA-MB-231 | 24.3 | - | [6] |
| 5Ac-Q | MDA-MB-231 | 17.4 | 1.40 | [6] |
| Quercetin | HCT-116 | 23.45 | - | [6] |
| 5Ac-Q | HCT-116 | 15.66 | 1.50 | [6] |
| Quercetin | HepG2 | 76.1 (48h) | - | [5] |
| 4Ac-Q | HepG2 | Significantly lower than Quercetin (exact IC50 not provided) | Enhanced | [5] |
| Quercetin | HL-60 | 58 | - | [5] |
| 4Ac-Q | HL-60 | 19 | 3.05 | [5] |
| Quercetin | MCF-7 | 73 | - | [7] |
| 4Ac-Q | MCF-7 | 37 | 1.97 | [7] |
| Table 1: Comparative Anticancer Activity of Acetylated vs. Non-acetylated Quercetin. |
| Activity | Compound | Measurement | Result | Reference |
| Antioxidant | Quercetin | ABTS radical scavenging | 29% activity | [8] |
| Antioxidant | Quercetin Pentaacetate (Q5) | ABTS radical scavenging | 18% activity | [8] |
| Anti-inflammatory | Quercetin | NO production reduction | Concentration-dependent | [8] |
| Anti-inflammatory | Quercetin Pentaacetate (Q5) | NO production reduction | Concentration-dependent, higher activity at >40µM | [8] |
| Anti-inflammatory | Quercetin | TNF-α production reduction | Concentration-dependent | [8] |
| Anti-inflammatory | Quercetin Pentaacetate (Q5) | TNF-α production reduction | Concentration-dependent, higher activity at >40µM | [8] |
| Table 2: Comparative Antioxidant and Anti-inflammatory Activities. |
The data clearly indicates that acetylation significantly enhances the anticancer potency of quercetin across a range of cancer cell lines. While the antioxidant activity, which is dependent on the free hydroxyl groups, may be slightly reduced upon acetylation, the anti-inflammatory effects appear to be enhanced, particularly at higher concentrations.[8]
Signaling Pathways and Experimental Workflows
The enhanced biological activity of acetylated quercetin is rooted in its influence on key cellular signaling pathways. Both acetylated and non-acetylated quercetin are known to modulate pathways involved in cell proliferation, apoptosis, and inflammation, such as the PI3K/Akt, MAPK, and p53 pathways.[1][3][9] However, the increased intracellular concentration of the acetylated form leads to a more potent modulation of these pathways.
Figure 1: Logical workflow of how acetylation enhances biological activity.
Figure 2: Key signaling pathways modulated by acetylated quercetin to induce apoptosis.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments.
Synthesis of Acetylated Quercetin Glucosides (Chemical Method)
This protocol describes a general method for the chemical acetylation of quercetin. The same principle can be applied to its glucosides with appropriate modifications.
Materials:
-
Quercetin
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve quercetin in pyridine in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding saturated sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified acetylated quercetin using techniques such as NMR and mass spectrometry.
Cellular Uptake Assay
This protocol outlines a method to compare the cellular uptake of acetylated and non-acetylated quercetin glucosides.
Materials:
-
Cancer cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Acetylated and non-acetylated quercetin glucosides
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Treat the cells with equimolar concentrations of acetylated and non-acetylated quercetin glucosides for a specific time period (e.g., 2, 4, 8, 24 hours).
-
After the incubation period, wash the cells with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Analyze the supernatant for the concentration of the respective compounds using a validated HPLC method.
-
Normalize the intracellular concentration to the total protein content of the cell lysate.
-
Compare the uptake of the acetylated and non-acetylated forms.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol details a common method for assessing antioxidant activity.
Materials:
-
Acetylated and non-acetylated quercetin glucosides
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds (acetylated and non-acetylated forms) in methanol.
-
Add a fixed volume of the DPPH solution to each well of a 96-well plate.
-
Add the different concentrations of the test compounds to the wells.
-
Include a control well with DPPH solution and methanol only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Nitric Oxide (NO) Production Assay (Anti-inflammatory Activity)
This protocol describes a method to evaluate the anti-inflammatory potential by measuring the inhibition of nitric oxide production in stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Acetylated and non-acetylated quercetin glucosides
-
Griess reagent (for NO measurement)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, except for the control group.
-
Incubate the cells for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at the appropriate wavelength (around 540 nm).
-
Calculate the percentage of inhibition of NO production for each compound concentration.
-
Determine the IC50 value for NO production inhibition.
Conclusion
The acetylation of quercetin glucosides represents a highly effective strategy to enhance their therapeutic potential. The increased lipophilicity conferred by acetylation leads to improved bioavailability and cellular uptake, resulting in a more potent biological response, particularly in the context of cancer and inflammation. While antioxidant activity might be slightly compromised due to the modification of hydroxyl groups, the overall benefits in terms of enhanced efficacy in other therapeutic areas are significant. The provided experimental protocols and pathway diagrams offer a solid foundation for further research and development in this promising field of drug discovery. The continued exploration of acetylated flavonoids holds the potential to unlock the full therapeutic power of these natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. [Enzymatic synthesis of acylated quercetin 3-O-glycosides: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Pathways and the Therapeutic Potential of Quercetin and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocatalytic Synthesis of Flavonoid Esters by Lipases and Their Biological Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxyl Group Acetylation of Quercetin Enhances Intracellular Absorption and Persistence to Upregulate Anticancer Activity in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Quercetin 3-O-(6''-acetyl-glucoside) Using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Quercetin 3-O-(6''-acetyl-glucoside), a significant flavonoid glycoside of interest for its potential therapeutic properties. The performance of this primary method is compared with alternative analytical techniques, supported by experimental data to aid researchers in selecting the most suitable approach for their specific needs.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography with Diode Array Detection (RP-HPLC-DAD)
RP-HPLC-DAD is a robust, reliable, and widely accessible technique for the quantification of flavonoid glycosides. The method presented here is adapted from established protocols for quercetin and its other glycosides, optimized for the specific properties of Quercetin 3-O-(6''-acetyl-glucoside).
1. Sample Preparation:
-
Plant Material/Formulation: Extract a known weight of the homogenized sample with a methanol:water (80:20, v/v) solution, sometimes including a small percentage of ascorbic acid to prevent oxidation of phenolic compounds[1]. Use sonication to improve extraction efficiency[1].
-
Liquid Samples (e.g., plasma): Perform a protein precipitation step using acetonitrile, followed by centrifugation.
-
Filtration: Filter the resulting supernatant through a 0.45 µm PTFE syringe filter prior to injection.
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used[1][2].
-
Mobile Phase: A gradient elution is typically employed for optimal separation of related flavonoids.
-
Flow Rate: 1.0 mL/min[3].
-
Column Temperature: 25-30 °C.
-
Detection: DAD detection is set to monitor the characteristic absorbance maxima of flavonols, typically around 254 nm and 368 nm[4].
-
Injection Volume: 10-20 µL.
3. Standard Preparation:
-
Prepare a stock solution of Quercetin 3-O-(6''-acetyl-glucoside) in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.
4. Method Validation: The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing the following parameters:
-
Linearity: Assessed by injecting a series of standard solutions (typically 5-7 concentration levels) and constructing a calibration curve of peak area versus concentration. A correlation coefficient (R²) > 0.999 is desirable[3].
-
Precision:
-
Repeatability (Intra-day precision): Multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of the same sample on different days.
-
Acceptance criteria are typically a Relative Standard Deviation (RSD) of <2%[3].
-
-
Accuracy: Determined by a recovery study, where a known amount of the standard is spiked into a sample matrix and the percentage recovery is calculated. Recoveries in the range of 98-102% are generally considered acceptable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of the analyte in blank samples and by assessing peak purity using the DAD.
Figure 1: Workflow for HPLC Method Validation.
Comparison with Alternative Methods
While RP-HPLC-DAD is a highly effective method, other techniques can offer advantages in terms of sensitivity, speed, or resolution, particularly for complex matrices or trace-level analysis.
| Feature | RP-HPLC-DAD | UPLC-MS/MS | HPTLC |
| Principle | Chromatographic separation based on polarity, detection by UV-Vis absorbance. | Chromatographic separation using smaller particles for higher efficiency, coupled with mass spectrometry for detection based on mass-to-charge ratio. | Planar chromatography on a high-performance plate, with detection via densitometry. |
| Sensitivity | Good (ng level). | Very High (pg to fg level). | Moderate (ng to µg level). |
| Specificity | Good, relies on retention time and UV spectrum. | Excellent, provides structural information from mass fragmentation patterns. | Moderate, relies on Rf value and in-situ spectra. |
| Speed | Moderate (run times of 15-30 min). | Fast (run times of <10 min). | High throughput (multiple samples run simultaneously). |
| Cost | Moderate initial investment, lower running costs. | High initial investment and running costs. | Lower initial investment. |
| Application | Routine quality control, quantification in herbal extracts and formulations. | Metabolomics, pharmacokinetic studies, trace analysis in complex biological matrices. | Rapid screening, quality control of raw materials. |
UPLC-MS/MS offers a significant increase in sensitivity and specificity. By using columns with sub-2 µm particles, UPLC provides faster and more efficient separations[1]. The coupling with a tandem mass spectrometer allows for the unequivocal identification and quantification of the analyte, even at very low concentrations. In negative ion electrospray ionization (ESI), Quercetin 3-O-(6''-acetyl-glucoside) would typically show a deprotonated molecule [M-H]⁻ at an m/z of approximately 505[1]. Further fragmentation (MS/MS) would yield a characteristic product ion corresponding to the quercetin aglycone at m/z 301, providing a highly specific transition for quantification[1].
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective method for screening and quality control[5]. While generally less sensitive and precise than HPLC, modern HPTLC systems with automated sample application and densitometric scanning can provide reliable quantitative data.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of quercetin and its glycosides using HPLC, which are expected to be comparable for Quercetin 3-O-(6''-acetyl-glucoside).
Table 1: HPLC Method Parameters for Quercetin Quantification
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (250 x 4.6 mm, 5 µm)[2] | C18 (250 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Water (0.1% Formic Acid) : Methanol:Acetonitrile (40:51:9)[2] | Methanol : Water (65:35) + 2% Acetic Acid[6] |
| Flow Rate | 0.8 mL/min[2] | 1.0 mL/min[6] |
| Detection λ | 254 nm[2] | 254 nm[6] |
| Retention Time | ~7.6 min[2] | ~6.5 min[6] |
Table 2: Validation Summary for HPLC Quantification of Quercetin
| Validation Parameter | Result 1 | Result 2 |
| Linearity Range (µg/mL) | 5.0 - 17.5[2] | 5 - 100[6] |
| Correlation Coefficient (R²) | 0.996[2] | > 0.999[6] |
| Accuracy (% Recovery) | 98.6% - 101.2% | 99.1% - 100.5%[6] |
| Precision (RSD %) | < 2% | < 2%[6] |
| LOD (µg/mL) | 2.28[2] | 3.52[6] |
| LOQ (µg/mL) | 6.92[2] | 10.65[6] |
Conclusion
The choice of analytical method for the quantification of Quercetin 3-O-(6''-acetyl-glucoside) depends on the specific requirements of the study. The RP-HPLC-DAD method provides a reliable and accurate approach for routine analysis and quality control, offering a good balance between performance and cost. For studies requiring higher sensitivity and specificity, such as pharmacokinetic analysis in biological fluids, UPLC-MS/MS is the superior choice. HPTLC serves as a valuable tool for rapid, high-throughput screening of a large number of samples. The data and protocols presented in this guide offer a solid foundation for researchers to develop and validate an analytical method tailored to their research goals.
References
- 1. Quercetin 3-O-(6''-acetyl-glucoside) | 54542-51-7 | Benchchem [benchchem.com]
- 2. japsonline.com [japsonline.com]
- 3. nano-ntp.com [nano-ntp.com]
- 4. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. or.niscpr.res.in [or.niscpr.res.in]
- 6. dergipark.org.tr [dergipark.org.tr]
A Comparative Analysis of the Cytotoxicity of Quercetin and its Acetylated Derivatives
In the landscape of natural product-based cancer research, the flavonoid quercetin has garnered significant attention for its potential as a chemopreventive agent. However, its clinical applicability is often hampered by poor bioavailability. To address this limitation, researchers have explored structural modifications, such as acetylation, to enhance its therapeutic efficacy. This guide provides a comparative overview of the cytotoxic effects of quercetin and its acetylated forms, with a particular focus on their impact on cancer cell lines. While direct comparative data on acetylated quercetin glucosides is limited, this analysis synthesizes findings on acetylated quercetin and quercetin glucosides to provide a comprehensive perspective for researchers, scientists, and drug development professionals.
Quantitative Cytotoxicity Data
The cytotoxic effects of quercetin and its acetylated derivatives have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies. The data consistently demonstrates that acetylation can significantly enhance the cytotoxic potential of quercetin.
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| Quercetin | MCF-7 | 73 | [1][2] |
| 3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) | MCF-7 | 37 | [1][2] |
| Quercetin | MDA-MB-231 | >100 | [1][2] |
| 3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) | MDA-MB-231 | ~80 | [1][2] |
| Quercetin | HepG2 | >80 | [3] |
| Quercetin Pentaacetate (Q5) | HepG2 | 53.9 | [3] |
| Quercetin | HL-60 | 58 | [4] |
| 3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) | HL-60 | 19 | [4] |
| Quercetin-3-glucoside (Q3G) | HeLa | ~40 µg/mL | [5] |
The data clearly indicates that acetylated forms of quercetin, such as 4Ac-Q and Quercetin Pentaacetate, exhibit lower IC50 values compared to the parent compound in breast (MCF-7), liver (HepG2), and promyelocytic leukemia (HL-60) cancer cell lines, signifying enhanced cytotoxicity.[1][2][3][4] For instance, 4Ac-Q was found to be almost twice as potent as quercetin in MCF-7 cells.[1][2]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparison of quercetin and its derivatives' cytotoxicity.
Cell Culture and Treatment
Human cancer cell lines, such as MCF-7 (breast adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and HL-60 (promyelocytic leukemia), were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were seeded in multi-well plates and treated with various concentrations of quercetin or its acetylated derivatives for specified time periods (e.g., 24, 48, 72 hours).
MTT Cell Viability Assay
The cytotoxic effects of the compounds were commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO). The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability was expressed as a percentage of the control (untreated cells).
Apoptosis Analysis by Flow Cytometry
Apoptosis induction was assessed using flow cytometry with Annexin V and propidium iodide (PI) staining. After treatment, cells were harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and PI were added to the cell suspension, which was then incubated in the dark. The stained cells were analyzed by a flow cytometer. Annexin V-positive/PI-negative cells were considered to be in early apoptosis, while Annexin V-positive/PI-positive cells were in late apoptosis or necrosis.
Signaling Pathways and Molecular Mechanisms
The enhanced cytotoxicity of acetylated quercetin is attributed to its increased bioavailability and altered molecular interactions. Studies suggest that these compounds induce apoptosis through various signaling pathways.
p53-Dependent Apoptotic Pathway
In cancer cells with wild-type p53, such as MCF-7, acetylated quercetin has been shown to induce apoptosis through a p53-dependent pathway.[2] This involves the stabilization and activation of p53, which in turn upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.
Caption: p53-dependent apoptotic pathway induced by acetylated quercetin.
PI3K/Akt/mTOR Signaling Pathway
Quercetin and its derivatives have also been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth.[6] Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.
Caption: General experimental workflow for comparing cytotoxicity.
Conclusion
The available evidence strongly suggests that acetylation is a viable strategy for enhancing the cytotoxic and pro-apoptotic effects of quercetin in various cancer cell lines. Acetylated derivatives consistently demonstrate lower IC50 values, indicating greater potency compared to the parent compound. This is likely due to improved cellular uptake and bioavailability. While direct comparative studies on acetylated quercetin glucosides are needed, the existing data on acetylated quercetin and quercetin glucosides provides a solid foundation for future research in this area. Further investigation into the precise mechanisms of action and in vivo efficacy of these modified flavonoids is warranted to fully realize their potential in cancer therapy.
References
- 1. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quercetin-3-Glucoside Extracted from Apple Pomace Induces Cell Cycle Arrest and Apoptosis by Increasing Intracellular ROS Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Enzyme Inhibitory Potential of Quercetin 3-O-(6''-acetyl-glucoside) and Acarbose
For researchers and professionals in the field of drug development, particularly in the context of type 2 diabetes management, the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a critical area of investigation. This guide provides a comparative overview of the enzyme inhibitory activity of the naturally occurring flavonoid, Quercetin 3-O-(6''-acetyl-glucoside), and the well-established antidiabetic drug, acarbose.
Quantitative Inhibitory Activity
To provide a framework for comparison, the following table summarizes the available data on the inhibitory concentrations (IC50) of both compounds against α-amylase and α-glucosidase. It is important to note that the IC50 values for acarbose can vary significantly depending on the specific experimental conditions, including enzyme source and substrate concentration.
| Compound | Target Enzyme | IC50 Value | Reference |
| Quercetin 3-O-(6''-acetyl-glucoside) | α-Amylase | Moderate Inhibitor | Data from direct comparative studies with acarbose is not currently available in published literature. |
| Quercetin 3-O-(6''-acetyl-glucoside) | α-Glucosidase | Moderate Inhibitor | Data from direct comparative studies with acarbose is not currently available in published literature. |
| Acarbose | α-Amylase | Varies (e.g., 5.19 mg/mL - 6.41 mg/mL) | [1] |
| Acarbose | α-Glucosidase | Varies (e.g., 29.81 µM) | [2] |
Experimental Protocols
The determination of enzyme inhibitory activity is crucial for evaluating the potential of therapeutic compounds. Below are detailed methodologies for the in vitro assessment of α-amylase and α-glucosidase inhibition.
α-Amylase Inhibition Assay
This assay is based on the principle that α-amylase activity can be quantified by measuring the amount of reducing sugars produced from starch hydrolysis using the 3,5-dinitrosalicylic acid (DNS) reagent.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v in phosphate buffer)
-
Phosphate buffer (pH 6.9)
-
3,5-dinitrosalicylic acid (DNS) reagent
-
Quercetin 3-O-(6''-acetyl-glucoside) solution (various concentrations)
-
Acarbose solution (positive control, various concentrations)
-
Spectrophotometer
Procedure:
-
A reaction mixture is prepared by incubating a solution of Quercetin 3-O-(6''-acetyl-glucoside) or acarbose at varying concentrations with porcine pancreatic α-amylase in phosphate buffer (pH 6.9) at 37°C for 10 minutes.
-
The enzymatic reaction is initiated by the addition of a starch solution.
-
The mixture is incubated for a defined period (e.g., 30 minutes) at 37°C.
-
The reaction is terminated by the addition of DNS reagent.
-
The mixture is then heated in a boiling water bath for 5-10 minutes to allow for color development.
-
After cooling to room temperature, the absorbance of the resulting solution is measured at 540 nm.
-
The percentage of α-amylase inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
α-Glucosidase Inhibition Assay
This assay utilizes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which is hydrolyzed by α-glucosidase to release p-nitrophenol, a yellow-colored product that can be measured spectrophotometrically.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Quercetin 3-O-(6''-acetyl-glucoside) solution (various concentrations)
-
Acarbose solution (positive control, various concentrations)
-
Sodium carbonate (Na2CO3) solution
-
Spectrophotometer
Procedure:
-
A solution of Quercetin 3-O-(6''-acetyl-glucoside) or acarbose at various concentrations is pre-incubated with α-glucosidase in phosphate buffer (pH 6.8) at 37°C for 15 minutes.
-
The reaction is started by adding the substrate, pNPG.
-
The reaction mixture is incubated for a specific time (e.g., 30 minutes) at 37°C.
-
The reaction is stopped by the addition of a sodium carbonate solution.
-
The absorbance of the liberated p-nitrophenol is measured at 405 nm.
-
The percentage of α-glucosidase inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is calculated from the plot of percent inhibition versus inhibitor concentration.
Visualizing the Inhibitory Mechanism
The following diagrams illustrate the conceptual workflow of the enzyme inhibition assays and the signaling pathway affected by these inhibitors.
References
A Researcher's Guide to Cross-Validation of Analytical Methods for Flavonoid Identification
For researchers, scientists, and drug development professionals, the accurate identification and quantification of flavonoids are paramount. This guide provides an objective comparison of common analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Flavonoids, a diverse group of polyphenolic secondary metabolites in plants, are of significant interest due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The precise and reliable identification of these compounds is a critical step in both academic research and the development of new therapeutic agents. This guide delves into a cross-validation of three prevalent analytical techniques: UV-Visible (UV-Vis) Spectrophotometry, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparative Analysis of Analytical Methods
The choice of an analytical method for flavonoid identification depends on various factors, including the research objective (qualitative screening vs. quantitative analysis), the complexity of the sample matrix, and the required sensitivity and specificity. While UV-Vis spectrophotometry offers a simple and rapid approach for the quantification of total flavonoids, chromatographic techniques like HPLC-UV and LC-MS provide separation and identification of individual flavonoid compounds.[1][2]
A comparative study on the quantification of flavonoids in the leaves of Bauhinia forficata provides valuable insights into the performance of UV-Vis spectrophotometry versus HPLC-UV.[2][3] The results highlight a strong positive correlation between the methods, suggesting that under controlled conditions, the simpler spectrophotometric method can be a reliable tool for screening purposes.[2] However, for the identification and quantification of specific flavonoids, HPLC-UV is superior due to its separation capabilities.[2]
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers the highest sensitivity and selectivity, enabling the identification and structural elucidation of a wide range of flavonoids, even at low concentrations.[1][4] While a direct cross-validation study including LC-MS with UV-Vis and HPLC-UV was not found in the reviewed literature, its performance characteristics are well-documented, making it the gold standard for comprehensive flavonoid analysis.[1][4]
Performance Comparison: UV-Vis Spectrophotometry vs. HPLC-UV
The following table summarizes the validation parameters for the quantification of flavonoids in Bauhinia forficata leaves using two UV-Vis spectrophotometric methods (Direct Dilution and After Acid Hydrolysis) and an HPLC-UV method for the specific flavonoid kaempferitrin.[2]
| Validation Parameter | UV-Vis (Direct Dilution) | UV-Vis (After Acid Hydrolysis) | HPLC-UV (for Kaempferitrin) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Not Reported | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | Not Reported |
| Precision (RSD%) | Not Reported | Not Reported | < 2.0% |
| Accuracy (Recovery %) | Not Reported | Not Reported | 98.0 - 102.0% |
Note: While the comparative study demonstrated a strong correlation, detailed validation parameters like LOD, LOQ, and precision for the spectrophotometric methods were not explicitly provided in the summarized source.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the three discussed analytical methods, compiled from various validated studies.
UV-Vis Spectrophotometric Method for Total Flavonoid Content
This method is based on the formation of a colored complex between flavonoids and aluminum chloride.[5][6]
Sample Preparation:
-
Extract a known weight of the dried plant material with a suitable solvent (e.g., 80% ethanol) using techniques like sonication or reflux extraction.[5][7]
-
Filter the extract and dilute it to a known volume with the extraction solvent.[7]
Procedure:
-
To an aliquot of the diluted extract, add 2% aluminum chloride solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for complex formation.[6]
-
Measure the absorbance of the solution at the wavelength of maximum absorption (typically around 415-425 nm) using a UV-Vis spectrophotometer.[6]
-
Prepare a calibration curve using a standard flavonoid, such as quercetin or rutin, and express the total flavonoid content as quercetin or rutin equivalents.[7]
HPLC-UV Method for Flavonoid Identification and Quantification
This technique separates individual flavonoids based on their differential partitioning between a stationary phase and a mobile phase.[8][9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
A reversed-phase C18 column is commonly used.[8]
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[9]
-
Flow Rate: Typically set between 0.5 and 1.0 mL/min.[8]
-
Column Temperature: Maintained at a constant temperature, for instance, 25-30°C.
-
Detection: Monitor the eluent at a wavelength where flavonoids exhibit strong absorbance, usually between 254 nm and 370 nm.[8]
Procedure:
-
Prepare standard solutions of known flavonoid compounds.
-
Inject the prepared sample extract and standard solutions into the HPLC system.
-
Identify flavonoids in the sample by comparing their retention times with those of the standards.
-
Quantify the flavonoids by constructing a calibration curve for each standard based on its peak area.
LC-MS/MS Method for Comprehensive Flavonoid Analysis
This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry for unequivocal identification and structural elucidation.[4][10]
Instrumentation:
-
Liquid Chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).
-
A reversed-phase C18 column is commonly used for separation.[10]
LC Conditions:
-
Similar to HPLC-UV, a gradient elution with an acidified aqueous mobile phase and an organic solvent is used.[10]
MS/MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for flavonoids.[10]
-
Analysis Mode: The mass spectrometer can be operated in both positive and negative ion modes to obtain comprehensive fragmentation data.
-
Data Acquisition: Full scan mode is used to detect all ions within a specified mass range, while product ion scan mode is used to obtain fragmentation patterns of specific parent ions for structural confirmation.
Procedure:
-
Inject the sample extract into the LC-MS/MS system.
-
Identify flavonoids based on their retention time, accurate mass measurement of the molecular ion, and characteristic fragmentation patterns (MS/MS spectra).
-
Quantification can be performed using an external standard or a stable isotope-labeled internal standard.
Visualizing the Workflow
To better understand the logical flow of flavonoid analysis, the following diagrams illustrate the general experimental workflow and the decision-making process for selecting an appropriate analytical method.
General workflow for flavonoid analysis.
References
- 1. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Quantification of flavonoids by ultraviolet-visible spectrophotometry [bio-protocol.org]
- 6. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.7.2. Determination of total flavonoids content [bio-protocol.org]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
A Comparative Guide to the Biological Activity of Quercetin 3-O-(6''-acetyl-glucoside) in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Quercetin 3-O-(6''-acetyl-glucoside) and its parent compound, quercetin, across various cell lines. The data presented herein is supported by experimental findings from peer-reviewed scientific literature, offering insights into its potential as a therapeutic agent.
At a Glance: Quercetin 3-O-(6''-acetyl-glucoside) vs. Alternatives
| Biological Activity | Quercetin 3-O-(6''-acetyl-glucoside) | Quercetin (Aglycone) | Other Quercetin Glycosides (e.g., Quercetin-3-O-glucoside) | Key Findings |
| Anticancer | Potent inhibitor of SARS-CoV-2 3CLpro (IC50 = 0.12 µM).[1] Cytotoxicity in other cancer cell lines requires further quantification. | Broad-spectrum anticancer activity with varying IC50 values depending on the cell line. | Generally exhibits lower in vitro anticancer activity compared to quercetin. | Acetylation and glycosylation significantly influence the anticancer profile. |
| Antioxidant | Exhibits significant antioxidant activity by reducing reactive oxygen species (ROS) production.[2] Specific EC50 values for radical scavenging are not widely reported. | Potent antioxidant with well-documented radical scavenging activities (low EC50 values in DPPH and ABTS assays). | Possess antioxidant properties, but often to a lesser extent than the aglycone in vitro. | The free hydroxyl groups on the quercetin backbone are crucial for high antioxidant activity. |
| Anti-inflammatory | Decreases pro-inflammatory markers.[2] | Potent anti-inflammatory agent, inhibiting the production of NO, IL-6, and TNF-α in RAW 264.7 cells. | Shows anti-inflammatory effects, though often less potent than quercetin. | The mechanism often involves the modulation of NF-κB and MAPK signaling pathways. |
| Enzyme Inhibition | Moderate inhibitor of α-glucosidase and α-amylase.[2] Also identified as an inhibitor of acetylcholinesterase.[2] | Potent inhibitor of various enzymes, including xanthine oxidase, lipoxygenase, and acetylcholinesterase. | Inhibitory activity varies greatly depending on the glycosidic linkage and the sugar moiety. | The structure of the glycoside and any acyl modifications play a key role in enzyme binding and inhibition. |
In-Depth Analysis of Biological Activities
Anticancer Activity
Quercetin 3-O-(6''-acetyl-glucoside) has demonstrated notable potential as an antiviral agent, specifically through the inhibition of the SARS-CoV-2 3CLpro enzyme with an IC50 value of 0.12 µM.[1] While this highlights its specific inhibitory capacity, comprehensive data on its cytotoxic effects against a broad range of cancer cell lines is still emerging.
In comparison, the parent compound, quercetin, has been extensively studied and exhibits broad-spectrum anticancer activity. For instance, its IC50 values against various cancer cell lines are well-documented, showcasing its potent cytotoxic effects. Other quercetin glycosides, such as quercetin-3-O-glucoside, are generally found to be less potent in in vitro studies, suggesting that the sugar moiety can hinder the molecule's interaction with cellular targets. The acetylation of the glucoside in Quercetin 3-O-(6''-acetyl-glucoside) may, however, enhance its cellular uptake and biological activity compared to non-acetylated glycosides.
Table 1: Comparative Cytotoxicity (IC50) of Quercetin and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Quercetin | AGS (Gastric Cancer) | 3.2 µg/mL | [3] |
| Quercetin | A2780 (Ovarian Cancer) | 16.04 µg/mL | [3] |
| Quercetin | HeLa (Cervical Cancer) | 43.55 µM | [3] |
| Quercetin | SW48 (Colorectal Cancer) | 18.74 µg/mL | [3] |
| Quercetin-3-O-glucoside | HepG2 (Liver Cancer) | >100 µM | |
| Quercetin 3-O-(6''-acetyl-glucoside) | SARS-CoV-2 3CLpro | 0.12 µM | [1] |
Note: Data for Quercetin 3-O-(6''-acetyl-glucoside) cytotoxicity in cancer cell lines is limited in the reviewed literature.
Antioxidant Activity
Quercetin 3-O-(6''-acetyl-glucoside) demonstrates significant antioxidant properties by reducing the production of reactive oxygen species (ROS).[2] The antioxidant capacity of flavonoids is largely attributed to their ability to donate hydrogen atoms from their hydroxyl groups to free radicals.
Quercetin, with its five hydroxyl groups, is a powerful antioxidant. The glycosylation at the 3-position in Quercetin 3-O-(6''-acetyl-glucoside) may slightly reduce its in vitro radical scavenging activity compared to the aglycone. However, the overall antioxidant effect in a cellular context can be influenced by factors like membrane permeability and metabolic conversion.
Table 2: Comparative Antioxidant Activity of Quercetin and its Derivatives
| Compound | Assay | EC50/IC50 | Reference |
| Quercetin | DPPH Radical Scavenging | ~5-15 µM | |
| Quercetin | ABTS Radical Scavenging | ~2-10 µM | |
| Quercetin-loaded Nanoparticles | ABTS Radical Scavenging | 151.65 µg/mL | [3] |
| Quercetin-loaded Nanoparticles | DPPH Radical Scavenging | 349.54 µg/mL | [3] |
Anti-inflammatory Activity
The anti-inflammatory potential of Quercetin 3-O-(6''-acetyl-glucoside) is evidenced by its ability to decrease pro-inflammatory markers.[2] In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, quercetin and its derivatives have been shown to inhibit the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This is often achieved through the downregulation of the NF-κB and MAPK signaling pathways.
The presence of the acetylated glucoside moiety may affect the compound's interaction with inflammatory signaling proteins, potentially modulating its anti-inflammatory profile compared to quercetin.
Enzyme Inhibition
Quercetin 3-O-(6''-acetyl-glucoside) has been identified as a moderate inhibitor of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, suggesting a potential role in managing hyperglycemia.[2] It has also been noted as an inhibitor of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases.[2]
Quercetin itself is a well-known inhibitor of a wide range of enzymes. The inhibitory potency of its derivatives is highly dependent on the nature and position of the substituent groups.
Table 3: Comparative Enzyme Inhibitory Activity (IC50) of Quercetin and its Derivatives
| Compound | Enzyme | IC50 | Reference |
| Quercetin | α-Glucosidase | 5.41 µg/mL | [4] |
| Quercetin | Acetylcholinesterase | 4.59 ± 0.27 µM | [5] |
| Quercitrin (Quercetin-3-O-rhamnoside) | α-Glucosidase | 49.69 µg/mL | [4] |
| Quercetin 3-O-(6''-acetyl-glucoside) | SARS-CoV-2 3CLpro | 0.12 µM | [1] |
Signaling Pathways and Experimental Workflows
The biological activities of Quercetin 3-O-(6''-acetyl-glucoside) and its related compounds are mediated through complex signaling pathways. Below are diagrammatic representations of key pathways and a typical experimental workflow for assessing cytotoxicity.
References
- 1. mdpi-res.com [mdpi-res.com]
- 2. Quercetin 3-O-(6''-acetyl-glucoside) | 54542-51-7 | Benchchem [benchchem.com]
- 3. Targeted cancer therapy potential of quercetin-conjugated with folic acid-modified nanocrystalline cellulose nanoparticles: a study on AGS and A2780 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Inhibition of Quercetin on Acetylcholinesterase by Multispectroscopic and In Silico Approaches and Evaluation of Its Neuroprotective Effects on PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Quercetin 3-O-(6''-acetyl-glucoside): A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific chemical hygiene plan and local regulations. All personnel handling chemical waste must be trained on proper waste handling and disposal procedures.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is required.
General Handling:
-
Avoid dust formation.
-
Do not eat or drink in areas where chemicals are handled.[2]
-
Ensure thorough skin-cleansing after handling the product.[2]
Quantitative Data Summary
While specific quantitative disposal limits for Quercetin 3-O-(6''-acetyl-glucoside) are not defined, the following table summarizes key chemical identifiers for proper waste labeling and documentation.
| Property | Value |
| Chemical Name | Quercetin 3-O-(6''-acetyl-glucoside) |
| CAS Number | 54542-51-7 |
| Molecular Formula | C₂₃H₂₂O₁₃ |
| Molecular Weight | 506.42 g/mol |
| Appearance | Powder |
Source: CymitQuimica[3], Benchchem[4]
Step-by-Step Disposal Protocol
The disposal of Quercetin 3-O-(6''-acetyl-glucoside) must be managed as hazardous chemical waste.[1][5] Under no circumstances should this chemical be disposed of down the sink or in regular trash.[5][6]
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: All waste containing Quercetin 3-O-(6''-acetyl-glucoside), including pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.[1]
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or expired powder in a designated, compatible waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, leak-proof liquid waste container. Do not mix with other incompatible waste streams.[6][7] For instance, keep separate from strong oxidizing agents, with which Quercetin can react violently.[2][8]
-
Contaminated Materials: Items such as gloves, paper towels, and pipette tips that are lightly contaminated should be collected in a designated container for chemically contaminated solid waste.[9] Sharps, like needles or broken glass, must be placed in a puncture-resistant sharps container labeled for chemical contamination.[6][10]
-
Step 2: Waste Container Selection and Labeling
-
Container Selection: Use appropriate, leak-proof containers for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[5][11] The container must be in good condition with a secure, tight-fitting cap.[12]
-
Labeling: All hazardous waste containers must be clearly labeled from the moment waste is first added.[1][11] The label must include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "Quercetin 3-O-(6''-acetyl-glucoside)". Avoid abbreviations or chemical formulas.[5]
-
For mixtures, list all components and their approximate percentages or volumes.[7]
-
The date of waste generation.[5]
-
The name and contact information of the principal investigator or laboratory supervisor.[5]
-
The specific location (building and room number).[5]
-
Appropriate hazard pictograms.
-
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store all hazardous waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[7][11]
-
Secure Storage: Keep waste containers closed at all times, except when adding waste.[11][12]
-
Segregation in Storage: Store waste containers according to their chemical compatibility to prevent dangerous reactions.[7][12] For example, keep this organic compound away from oxidizing agents.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment trays to catch any potential leaks.[1]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Do not transport hazardous waste yourself.[1] Follow your institution's protocol to request a waste pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][11]
-
Complete Paperwork: Fill out any required hazardous waste disposal forms or tags provided by your EHS office.[5]
-
Empty Containers: Empty containers that held Quercetin 3-O-(6''-acetyl-glucoside) must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[1][12] After triple-rinsing, the container can often be disposed of as regular trash, but be sure to deface the original label.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste related to Quercetin 3-O-(6''-acetyl-glucoside).
Caption: Disposal Decision Workflow for Quercetin 3-O-(6''-acetyl-glucoside)
References
- 1. vumc.org [vumc.org]
- 2. carlroth.com [carlroth.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Quercetin 3-O-(6''-acetyl-glucoside) | 54542-51-7 | Benchchem [benchchem.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. carlroth.com [carlroth.com]
- 9. essex.ac.uk [essex.ac.uk]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Quercetin 3-O-(6''-acetyl-glucoside)
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Quercetin 3-O-(6''-acetyl-glucoside) in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and maintain a secure research environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling Quercetin 3-O-(6''-acetyl-glucoside), particularly in its powdered form.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to prevent skin contact.[3] |
| Eyes | Safety glasses with side shields or goggles | Essential to protect eyes from dust particles and potential splashes.[4][5] |
| Respiratory | N95 or N100 NIOSH-approved respirator | To prevent inhalation of the powdered compound, especially when weighing or transferring. A full face-piece respirator may be necessary for operations with a higher risk of aerosolization.[3][6] |
| Body | Laboratory coat or disposable gown | To protect skin and clothing from contamination.[3] |
| Face (optional) | Face shield | Recommended in addition to safety glasses or goggles when there is a significant risk of splashing.[4][5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.
-
Preparation :
-
Ensure a well-ventilated work area, preferably a chemical fume hood, is used for all manipulations of the solid compound.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as detailed in the table above.
-
-
Handling the Compound :
-
In Case of a Spill :
-
For a dry spill, carefully scoop or sweep up the material, avoiding dust generation. Place it in a sealed container for disposal.
-
Clean the spill area with a damp cloth or paper towel.
-
For a solution spill, absorb with an inert material and place it in a sealed container for disposal.
-
Ensure proper ventilation of the area.
-
-
First Aid Measures :
-
If inhaled : Move the person to fresh air. If breathing is difficult, seek medical attention.
-
In case of skin contact : Remove contaminated clothing and wash the affected area with plenty of soap and water.
-
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
If swallowed : Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor[1][2].
-
Disposal Plan
Proper disposal of Quercetin 3-O-(6''-acetyl-glucoside) and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : Based on the data for related compounds, this substance should be treated as hazardous waste[2].
-
Containerization : Collect all waste material (including unused compound, contaminated PPE, and cleaning materials) in a clearly labeled, sealed container.
-
Disposal Route : Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it in regular trash or down the drain[1][2]. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates the standard workflow for handling Quercetin 3-O-(6''-acetyl-glucoside) from preparation to disposal, emphasizing safety checkpoints.
Caption: Workflow for Safe Handling of Quercetin 3-O-(6''-acetyl-glucoside).
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
